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  • Product: 2-Amino-4-(pyridin-2-yl)butanoic acid
  • CAS: 856858-86-1

Core Science & Biosynthesis

Foundational

2-Amino-4-(pyridin-2-yl)butanoic Acid: A Comprehensive Technical Guide on Structural Profiling, Synthesis, and Peptidomimetic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper Executive Summary The integration of non-canonical (unnatural) amino acids int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

The integration of non-canonical (unnatural) amino acids into peptide scaffolds represents a cornerstone of modern peptidomimetic drug discovery. 2-Amino-4-(pyridin-2-yl)butanoic acid (2-PBA) —a higher homologue of 2-pyridylalanine—offers a unique structural paradigm. By combining an aliphatic butanoic acid backbone with a rigid, heteroaromatic pyridine ring, 2-PBA provides an optimal balance of conformational flexibility and precise hydrogen-bond/metal-coordination capabilities.

As a Senior Application Scientist, I have observed that substituting canonical residues (like Histidine or Phenylalanine) with pyridyl-functionalized unnatural amino acids dramatically enhances proteolytic stability, receptor binding affinity, and pharmacokinetic profiles. This guide provides a deep-dive into the physicochemical properties, mechanistic advantages, and validated synthetic workflows for incorporating 2-PBA into advanced peptide therapeutics.

Structural & Physicochemical Profiling

The structural uniqueness of 2-PBA lies in its two-carbon (ethylene) spacer between the


-carbon and the pyridine ring. This extended aliphatic linker grants greater rotameric freedom compared to its shorter homologue, 2-pyridylalanine, allowing the pyridine nitrogen to reach deeper into receptor binding pockets or adopt optimal geometries for bidentate metal chelation without inducing severe steric clashes at the peptide backbone[1, 2].
Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Formula C9H12N2O2Base scaffold for peptidomimetic integration.
Molecular Weight 180.20 g/mol Low MW allows for multiple incorporations without exceeding Lipinski limits.
CAS Registry Number 856858-86-1Primary identifier for racemic/unspecified stereochemistry [1].
Hydrogen Bond Donors 2 (

-amino group)
Standard peptide bond formation.
Hydrogen Bond Acceptors 3 (Carboxyl O, Pyridine N)Pyridine N acts as a potent H-bond acceptor in binding pockets.
Conformational Spacer 2-Carbon (Ethyl)Enables optimal bite angle for 6-membered chelation rings with transition metals.

Mechanistic Insights: Why Choose 2-PBA?

The decision to incorporate 2-PBA into a peptide sequence is driven by three distinct causality-based mechanisms:

  • Proteolytic Resistance: Endogenous proteases (e.g., trypsin, chymotrypsin) recognize specific canonical side chains. The unnatural heteroaromatic-aliphatic hybrid structure of 2-PBA acts as a "stealth" moiety, sterically and electronically bypassing protease recognition sites, thereby extending the in vivo half-life of the peptide [2].

  • Enhanced Target Affinity: The pyridine nitrogen is a strong hydrogen-bond acceptor and can participate in cation-

    
     or 
    
    
    
    -
    
    
    stacking interactions. Studies on analogous IgG-binding peptides have shown that substituting C-terminal histidines with 2-pyridyl derivatives significantly lowers the dissociation constant (
    
    
    ), pushing affinities into the low nanomolar range [3].
  • Metal Chelation: In metallopeptides or radiolabeled diagnostics, 2-PBA serves as a robust chelator. The two-carbon spacer allows the molecule to form highly stable 6-membered coordination rings with transition metals (Cu

    
    , Zn
    
    
    
    , Ru
    
    
    ), which is thermodynamically favored over the 5-membered rings formed by shorter homologues.

Mechanism PBA 2-PBA Residue Aliphatic Spacer + Pyridine Ring Hbond Hydrogen Bond Acceptor (Pyridine Nitrogen) PBA->Hbond Metal Metal Chelation (Cu2+, Zn2+, Ru2+) PBA->Metal Protease Proteolytic Resistance (Unnatural Scaffold) PBA->Protease Receptor Receptor Binding Pocket (Enhanced Affinity) Hbond->Receptor Pi-Stacking & H-Bonds Metal->Receptor Metallo-Peptide Stability

Figure 1: Mechanistic pathways of 2-PBA contributing to peptide stability and receptor affinity.

Synthetic Methodologies & SPPS Workflows

Incorporating bulky unnatural amino acids into Solid-Phase Peptide Synthesis (SPPS) requires optimized coupling chemistries. The pyridine ring can induce local steric hindrance, and its basic nitrogen can interfere with highly acidic cleavage environments if not properly scavenged.

Step-by-Step Protocol: Fmoc-SPPS Incorporation of 2-PBA

Rationale: We utilize HATU over standard HBTU because the 7-aza-1-hydroxybenzotriazole leaving group in HATU is significantly more reactive, overcoming the steric bulk of the 2-PBA side chain.

Materials:

  • Fmoc-2-Amino-4-(pyridin-2-yl)butanoic acid (Fmoc-2-PBA-OH)

  • Rink Amide AM Resin (loading ~0.6 mmol/g)

  • Coupling Reagents: HATU, DIPEA, DMF

  • Cleavage Cocktail: TFA / TIPS / H2O (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide AM resin in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2

    
     10 min). Wash extensively with DMF (5 
    
    
    
    1 min) to remove residual base.
  • Pre-Activation & Coupling:

    • Dissolve 3.0 equivalents of Fmoc-2-PBA-OH and 2.9 equivalents of HATU in minimal DMF.

    • Add 6.0 equivalents of DIPEA. Allow pre-activation for 3 minutes (solution will turn pale yellow).

    • Add the activated mixture to the resin and agitate at room temperature for 2 hours.

    • Expert Insight: The slight excess of base (6 eq DIPEA) ensures the pyridine nitrogen remains unprotonated during coupling, preventing self-catalytic degradation of the active ester.

  • Washing: Wash the resin with DMF (5

    
     1 min) and DCM (3 
    
    
    
    1 min). Perform a Kaiser test to confirm complete coupling (should be negative/yellow).
  • Cleavage & Global Deprotection: Treat the dried resin with the cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 2 hours.

    • Expert Insight: Triisopropylsilane (TIPS) is critical here. The pyridine ring can act as a cation sink during global deprotection; TIPS aggressively scavenges carbocations, preventing unwanted alkylation of the pyridine nitrogen.

SPPS_Workflow Resin Resin Swelling (Rink Amide AM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Coupling Coupling 2-PBA (HATU/DIPEA, 2 hrs) Deprotect->Coupling Wash Washing Washing (DMF/DCM) Coupling->Washing Cleavage Cleavage & Deprotection (TFA/TIPS/H2O) Washing->Cleavage Final Step

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for 2-PBA incorporation.

Application Case Studies

A. Antimicrobial Peptides (AMPs)

Recent discoveries in non-ribosomal peptides, such as the Pentaminomycins, have highlighted the role of pyridyl-containing amino acids in targeting Gram-negative ESKAPE pathogens [4]. Incorporating 2-PBA into amphipathic AMP sequences increases the cationic charge density at physiological pH (due to the pyridine ring), facilitating stronger electrostatic interactions with the negatively charged bacterial outer membrane, while the butanoic spacer allows the ring to intercalate into the lipid bilayer.

B. IgG-Binding Peptides and ADCs

In the development of site-specific Antibody-Drug Conjugates (ADCs), IgG-binding peptides are used to guide substrates to the Fc site. Structure-activity relationship (SAR) studies have demonstrated that replacing canonical C-terminal histidines with pyridyl-amino acids improves the dissociation step and overall binding affinity (


 dropping from ~500 nM to <10 nM) [3]. 2-PBA, with its extended spacer, offers an optimized vector for engaging deep hydrophobic pockets on the Fc surface while maintaining a solvent-exposed basic nitrogen.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, synthesized 2-PBA-containing peptides must undergo rigorous validation:

  • RP-HPLC Analysis: 2-PBA peptides often exhibit a distinct shift in retention time compared to their canonical counterparts due to the amphiphilic nature of the pyridyl-butyl side chain. Use a gradient of 5-95% Acetonitrile (with 0.1% TFA) over 30 minutes on a C18 column. The basic pyridine ring will interact with residual silanols; therefore, end-capped columns are strictly recommended to prevent peak tailing.

  • LC-MS/ESI+: The pyridine nitrogen is highly proton-affinitive. In positive-ion mode Electrospray Ionization (ESI+), 2-PBA-containing peptides will reliably yield robust

    
     and 
    
    
    
    signals, making mass verification highly straightforward.

References

  • W. M. et al. "Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ito, S. et al. "Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue". MedChemComm (RSC Publishing). Available at:[Link]

  • Carretero-Molina, D. et al. "Pentaminomycins F and G, Nonribosomal Peptides Containing 2-Pyridylalanine". Journal of Natural Products. Available at:[Link]

Exploratory

An In-depth Technical Guide to 2-Amino-4-(pyridin-2-yl)butanoic acid (CAS 856858-86-1)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 2-Amino-4-(pyridin-2-yl)butanoic acid, a heterocyclic,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Amino-4-(pyridin-2-yl)butanoic acid, a heterocyclic, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. While this molecule is commercially available, detailed characterization and synthesis data in peer-reviewed literature are sparse. This guide, therefore, synthesizes available information on closely related analogues and provides expert-driven predictions to offer a robust resource for researchers. We will delve into its chemical properties, a proposed synthetic route, predicted spectroscopic data, and its potential as a modulator of neurological pathways.

Chemical Identity and Physicochemical Properties

2-Amino-4-(pyridin-2-yl)butanoic acid is a chiral molecule containing a pyridine ring linked to a butanoic acid backbone at the 4-position, with an amino group at the 2-position. The presence of the basic pyridine nitrogen, the acidic carboxylic acid, and the primary amine gives this molecule zwitterionic character and multiple points for chemical modification.

PropertyValueSource
CAS Number 856858-86-1[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol [1]
InChI Key SJRUMPBLRJLYRM-UHFFFAOYSA-N[1]
Predicted LogP 0.4261[2]
Predicted Topological Polar Surface Area (TPSA) 76.21 Ų[2]
Predicted Hydrogen Bond Donors 2[2]
Predicted Hydrogen Bond Acceptors 3[2]
Predicted Rotatable Bonds 4[2]
Physical Form Solid (predicted)-
Solubility Predicted to be soluble in water and polar organic solvents.-
Stability Stable under normal laboratory conditions.-

Synthesis of 2-Amino-4-(pyridin-2-yl)butanoic acid: A Proposed Enantioselective Route

Proposed Synthetic Scheme

Synthetic_Scheme L-Aspartic_Acid L-Aspartic Acid N-Boc-L-Aspartic_Acid_4-methyl_ester N-Boc-L-Aspartic Acid 4-methyl ester L-Aspartic_Acid->N-Boc-L-Aspartic_Acid_4-methyl_ester Boc₂O, MeOH N-Boc-L-Aspartic_Acid_1-tert-butyl_4-methyl_diester N-Boc-L-Aspartic Acid 1-tert-butyl 4-methyl diester N-Boc-L-Aspartic_Acid_4-methyl_ester->N-Boc-L-Aspartic_Acid_1-tert-butyl_4-methyl_diester t-BuOH, DCC, DMAP N-Boc-(S)-2-amino-4-oxo-4-(pyridin-2-yl)butanoic_acid_tert-butyl_ester N-Boc-(S)-2-amino-4-oxo-4-(pyridin-2-yl)butanoic acid tert-butyl ester N-Boc-L-Aspartic_Acid_1-tert-butyl_4-methyl_diester->N-Boc-(S)-2-amino-4-oxo-4-(pyridin-2-yl)butanoic_acid_tert-butyl_ester 2-lithiopyridine, THF, -78 °C N-Boc-(S)-2-amino-4-(pyridin-2-yl)butanoic_acid_tert-butyl_ester N-Boc-(S)-2-amino-4-(pyridin-2-yl)butanoic acid tert-butyl ester N-Boc-(S)-2-amino-4-oxo-4-(pyridin-2-yl)butanoic_acid_tert-butyl_ester->N-Boc-(S)-2-amino-4-(pyridin-2-yl)butanoic_acid_tert-butyl_ester e.g., Wolff-Kishner or Clemmensen Reduction (S)-2-amino-4-(pyridin-2-yl)butanoic_acid (S)-2-amino-4-(pyridin-2-yl)butanoic acid N-Boc-(S)-2-amino-4-(pyridin-2-yl)butanoic_acid_tert-butyl_ester->(S)-2-amino-4-(pyridin-2-yl)butanoic_acid TFA, H₂O

Caption: Proposed enantioselective synthesis of (S)-2-amino-4-(pyridin-2-yl)butanoic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-L-Aspartic Acid 4-methyl ester This starting material can be prepared from L-aspartic acid following established literature procedures.[3][4]

Step 2: Synthesis of N-Boc-L-Aspartic Acid 1-tert-butyl 4-methyl diester To a solution of N-Boc-L-Aspartic Acid 4-methyl ester in dichloromethane, add tert-butanol and a catalytic amount of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC). Allow the reaction to warm to room temperature and stir for 24 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate in vacuo. Purify the residue by column chromatography.[3]

Step 3: Synthesis of N-Boc-(S)-2-amino-4-oxo-4-(pyridin-2-yl)butanoic acid tert-butyl ester Prepare a solution of 2-lithiopyridine in situ by adding n-butyllithium to a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C. To this, add a solution of the diester from Step 2 in THF dropwise. Stir the reaction at -78 °C for 2 hours, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[3]

Step 4: Reduction of the Ketone The choice of reduction method is critical to avoid affecting the other functional groups.

  • Wolff-Kishner Reduction: To a solution of the ketone from Step 3 in a high-boiling point solvent like diethylene glycol, add hydrazine hydrate and potassium hydroxide. Heat the mixture to reflux for several hours. This method is suitable for base-stable compounds.

  • Clemmensen Reduction: For acid-tolerant substrates, the ketone can be refluxed with amalgamated zinc in hydrochloric acid. However, this may lead to the removal of the Boc protecting group.

Step 5: Deprotection to Yield (S)-2-amino-4-(pyridin-2-yl)butanoic acid Dissolve the N-Boc protected amino acid from Step 4 in a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v). Stir the solution at room temperature for 2-4 hours. Remove the solvent in vacuo to yield the target compound, likely as a trifluoroacetate salt.[3][4]

Spectroscopic Analysis

Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the predicted chemical shifts for the target molecule. These predictions are based on the known spectra of the keto-analog and general principles of NMR spectroscopy.[3][5][6][7]

Atom NumberPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Cα-H~3.8 - 4.2 (m)~55
Cβ-H₂~2.0 - 2.4 (m)~30
Cγ-H₂~2.8 - 3.2 (t)~35
Pyridin-3-H~7.2 - 7.4 (t)~122
Pyridin-4-H~7.7 - 7.9 (t)~137
Pyridin-5-H~7.3 - 7.5 (d)~124
Pyridin-6-H~8.5 - 8.7 (d)~149
C=O-~175
NH₂Broad singlet, variable-
COOHBroad singlet, variable-
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[8][9][10]

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Strong, broad absorption due to hydrogen bonding.
N-H (Amine)3400 - 3250 (medium)May be obscured by the broad O-H stretch.
C-H (Aromatic)3100 - 3000 (weak)Stretching vibrations of the pyridine ring protons.
C-H (Aliphatic)2960 - 2850 (medium)Stretching vibrations of the butanoic acid chain.
C=O (Carboxylic Acid)1725 - 1700 (strong)Carbonyl stretch, characteristic of a carboxylic acid.
C=N, C=C (Pyridine)1600 - 1450 (medium)Aromatic ring stretching vibrations.
Predicted Mass Spectrometry (MS) Data

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 181.09. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and cleavage of the side chain.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Sample 2-Amino-4-(pyridin-2-yl)butanoic acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A typical workflow for the spectroscopic characterization of the title compound.

Potential Applications and Biological Activity

While no direct biological studies have been published for 2-Amino-4-(pyridin-2-yl)butanoic acid, its structural similarity to known neuroactive compounds suggests a high potential for activity within the central nervous system (CNS).

Potential as an NMDA Receptor Modulator

The (R)-enantiomer of the closely related ketone, (R)-2-amino-4-oxo-4-(pyridine-2-yl)butanoic acid, is a potent and full agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[11][12] Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders.[13][14]

Given this precedent, it is highly plausible that 2-Amino-4-(pyridin-2-yl)butanoic acid, particularly one of its enantiomers, could also modulate NMDA receptor activity. The reduction of the ketone to a methylene group will alter the molecule's conformation and electronic properties, which could translate to differences in potency, selectivity, or even a shift from agonism to antagonism.

The Role of the Pyridine and Amino Acid Moieties

Pyridine-containing compounds are considered "privileged scaffolds" in medicinal chemistry due to their ability to form key interactions with biological targets and their presence in numerous approved drugs.[15][16][17] Aminopyridines, in particular, have been investigated for their effects on voltage-gated potassium channels and their potential use in neurological disorders.[18]

Non-proteinogenic amino acids are valuable tools in drug design as they can be incorporated into peptides to create more stable and potent therapeutics or used as standalone small molecule drugs.[19][20]

The combination of these two pharmacophoric elements in 2-Amino-4-(pyridin-2-yl)butanoic acid makes it a compelling candidate for screening in CNS-related drug discovery programs.

Potential Mechanism of Action at the NMDA Receptor

NMDA_Receptor_Modulation Ligand 2-Amino-4-(pyridin-2-yl)butanoic acid Glycine_Site Glycine (GluN1) Site Ligand->Glycine_Site Binds to NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Glycine_Site->NMDA_Receptor Glutamate_Site Glutamate (GluN2) Site Glutamate_Site->NMDA_Receptor Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity

Caption: A simplified diagram illustrating the potential modulation of the NMDA receptor.

Safety, Handling, and Storage

As with any research chemical, 2-Amino-4-(pyridin-2-yl)butanoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place, tightly sealed. For long-term storage, refrigeration is recommended.

Conclusion

2-Amino-4-(pyridin-2-yl)butanoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutics, particularly for neurological disorders. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and predicted spectroscopic data to aid researchers in its synthesis and characterization. The strong evidence from a closely related analogue suggests that this compound warrants further investigation as a potential modulator of the NMDA receptor. Future studies should focus on the enantioselective synthesis and detailed biological evaluation of both enantiomers to fully elucidate their therapeutic potential.

References

[3] de Lima, E. C., de Lima, P. G., de Souza, C. C., Maior, M. C. L. S., Dias, A. G., & Costa, P. R. R. (2010). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. Journal of the Brazilian Chemical Society, 21(5), 777-781. [Link]

[21] Supporting Information for "A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid". [Link]

[4] ResearchGate. (2010). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. [Link]

[22] Ratcliffe, S. J., Young, G. T., & Stein, R. L. (1985). Amino acids and peptides. Part 49. 2-Amino-4-(3-pyridyl)butyric acid and related peptides. Journal of the Chemical Society, Perkin Transactions 1, 1767-1771. [Link]

[15] O'Hagan, D. (2000). Pyridine and piperidine alkaloids: an overview. Natural Product Reports, 17(5), 435-446. [Link]

[18] Keogh, M., & Fink, J. K. (2012). The use of aminopyridines in neurological disorders. Journal of the neurological sciences, 318(1-2), 1-5. [Link]

[23] Taira, J., & Armitage, I. M. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1039. [Link]

[24] Asghar, M., & Shipley, M. T. (2007). Network-based activity induced by 4-aminopyridine in rat dorsal horn in vitro is mediated by both chemical and electrical synapses. The Journal of physiology, 580(Pt 1), 149–165. [Link]

[17] Lin, Z., et al. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry, 11(10), 1145-1156. [Link]

[25] Wang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS medicinal chemistry letters, 3(10), 814–819. [Link]

[26] Miller, B. P., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. Journal of medicinal chemistry, 34(5), 1692–1699. [Link]

[27] PubChem. 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride. [Link]

[11] Wikipedia. NMDA receptor. [Link]

[5] ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]

[28] Ratcliffe, S. J., Young, G. T., & Stein, R. L. (1985). Amino Acids and Peptides. Part 49.' 2-Amino-4-(3-pyridyl)butyric Acid and. Journal of the Chemical Society, Perkin Transactions 1, 1767-1771. [Link]

[29] Zhang, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1008233. [Link]

[30] NIST. Butanoic acid, 2-amino-, (S)-. [Link]

[31] Juaristi, E., & Seebach, D. (1983). Enantioselective synthesis of.beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. Helvetica Chimica Acta, 66(7), 2269-2281. [Link]

[13] Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Current pharmaceutical design, 15(19), 2125–2147. [Link]

[8] Stanciu, I. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Journal of Applied Chemical Science International, 15(2), 26-29. [Link]

[9] Composition of butanoic acid determined by IR spectroscopy. [Link]

[12] Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

[14] Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–446. [Link]

[32] Chemsrc. 2-[(2-Pyridinylcarbonyl)amino]butanoic acid. [Link]

[6] Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [Link]

[33] US EPA. Butanoic acid, 2-amino-4-(hydroxymethylphosphinyl)-, monoammonium salt. [Link]

Sources

Foundational

Strategic Incorporation of Pyridylalanine Homologues in Therapeutic Peptides

Executive Summary: The Chemical Rationale In modern peptide drug discovery, the "Pyridylalanine Scan" has emerged as a critical optimization strategy, rivaling the traditional Alanine Scan. Pyridylalanine (Pal) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Rationale

In modern peptide drug discovery, the "Pyridylalanine Scan" has emerged as a critical optimization strategy, rivaling the traditional Alanine Scan. Pyridylalanine (Pal) serves as a non-canonical bioisostere that bridges the gap between the hydrophobic bulk of Phenylalanine (Phe) and the pH-sensitive polarity of Histidine (His).[1]

For the medicinal chemist, the three positional isomers—2-pyridylalanine (2-Pal) , 3-pyridylalanine (3-Pal) , and 4-pyridylalanine (4-Pal) —offer a tunable electrostatic landscape.[2][1] Unlike Phe, these residues possess a titratable nitrogen atom (pKa ~4.5–5.8), allowing for pH-dependent solubility switches and specific hydrogen bonding.[1] Unlike His, they lack the tautomeric ambiguity of the imidazole ring, providing a fixed dipole vector for receptor binding.

This guide details the physicochemical profiling, solid-phase peptide synthesis (SPPS) protocols, and troubleshooting frameworks required to integrate these residues into therapeutic candidates.

Physicochemical Profiling & Selection Logic

The choice between 2-, 3-, or 4-Pal is rarely arbitrary.[2] It is dictated by the specific geometric and electronic requirements of the target binding pocket or the desired metal-coordination architecture.

Comparative Properties Table
Property2-Pyridylalanine (2-Pal) 3-Pyridylalanine (3-Pal) 4-Pyridylalanine (4-Pal)
Side Chain pKa ~4.5 - 5.1~4.8~5.6
Dipole Orientation Directed toward backbone (proximal)LateralDistal (extends into solvent)
Metal Coordination Bidentate Chelation: Forms stable 5-membered rings (N-M-N) with backbone amine.[2][1]Bridging: Geometry disfavors chelation; acts as a monodentate ligand for cross-linking.[2]Bridging: Ideal for supramolecular assemblies; high affinity for solvent-exposed metals.[2]
Racemization Risk High: Pyridine N facilitates proton abstraction from

-carbon via proximity.[2]
ModerateLow
Primary Utility Metal stapling; N-capping mimics.[2]Histidine replacement; GnRH antagonists.[2]Solubility enhancement; supramolecular synthons.[2]
Decision Matrix: Selecting the Isomer

The following logic flow illustrates how to select the correct homologue based on the structural biology of your target.

PalSelection Start Target Objective Q1 Is Metal Coordination Required? Start->Q1 MetalYes Type of Interaction? Q1->MetalYes Yes MetalNo Isostere Replacement? Q1->MetalNo No Chelation Local Chelation (i, i+1) Use 2-Pal MetalYes->Chelation Intra-residue Bridge Inter-helical Bridging Use 3-Pal or 4-Pal MetalYes->Bridge Inter-residue PheRep Replacing Phenylalanine? (Need Polarity/Solubility) MetalNo->PheRep HisRep Replacing Histidine? (Need H-Bond Acceptor) MetalNo->HisRep Solubility Max Solvent Exposure Use 4-Pal PheRep->Solubility Geometry Match His Geometry Use 3-Pal HisRep->Geometry

Figure 1: Decision tree for selecting Pyridylalanine homologues based on medicinal chemistry objectives.

Synthetic Accessibility: Fmoc-SPPS Protocol

Incorporating Pal residues via Fmoc-SPPS presents unique challenges. The pyridine nitrogen is weakly basic but nucleophilic enough to cause racemization during activation and can occasionally undergo N-acylation if highly active species (like acid chlorides) are used.[2][1]

The "Unprotected" Strategy

Unlike Histidine, which requires Trt or Bum protection, Pyridylalanine is typically used with the pyridine ring unprotected . The electron-withdrawing nature of the ring renders the nitrogen less nucleophilic than an imidazole. However, this increases the acidity of the


-proton, significantly heightening the risk of racemization, particularly for 2-Pal .
Optimized Coupling Protocol (Low-Racemization)

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[2][1][3]

    • Rationale: HATU/DIEA is effective but the basic environment (DIEA) promotes proton abstraction from the

      
      -carbon.[1] Carbodiimide/Oxyma creates a neutral-to-acidic environment that suppresses racemization.[2]
      
  • Solvent: DMF or NMP.[2][4]

  • Fmoc-AA: 3.0 equivalents relative to resin loading.[2]

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV at 301nm (dibenzofulvene adduct) to ensure complete removal.[2][1]

  • Activation (Pre-mix):

    • Dissolve Fmoc-x-Pal-OH (3 equiv) and Oxyma Pure (3 equiv) in minimum DMF.[2][1]

    • Add DIC (3 equiv).[2][1][3]

    • Allow to activate for only 2–3 minutes. (Prolonged activation increases risk of epimerization).[1]

  • Coupling:

    • Add activated mixture to resin.[2][3]

    • Agitate for 60–120 minutes at room temperature.

    • Critical: Do NOT heat.[2] Elevated temperatures (>40°C) guarantee racemization of 2-Pal.[2][1]

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[1]

    • Warning: If the Pal residue is at the N-terminus, the pyridine ring can sometimes cause false negatives or unusual colors in colorimetric tests. Chloranil test is often more reliable for secondary amines or difficult sequences.[2]

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Troubleshooting Racemization

If chiral analysis (C18-HPLC or Marfey’s reagent digestion) reveals >5% D-isomer:

  • Switch Reagents: Use Collidine (2,4,6-trimethylpyridine) as the base instead of DIEA if using phosphonium/uronium salts (PyBOP/HATU).[1] Collidine is sterically hindered and less likely to abstract the

    
    -proton.[2]
    
  • Loading C-Terminal Pal: If Pal is the first amino acid on the resin, do not use standard loading. Use 2-Chlorotrityl Chloride (2-CTC) resin .[2][1]

    • Protocol: Dissolve Fmoc-Pal-OH in DCM with 4 equiv DIPEA. Add to 2-CTC resin.[2] The steric bulk of the trityl linker prevents racemization during the esterification step.

Synthesis Workflow Diagram

The following diagram outlines the critical checkpoints for inserting Pal into a peptide sequence.

SPPS_Workflow Resin Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling (60-120 min, RT) Wash1->Couple Activate Activation Fmoc-Pal-OH + Oxyma + DIC (No Base/Heat) Activate->Couple Add Check QC Check (Kaiser/Chloranil) Couple->Check Recouple Re-Couple (Change Solvent) Check->Recouple Fail NextCycle Next Cycle Check->NextCycle Pass Recouple->Couple

Figure 2: Fmoc-SPPS cycle optimized for Pyridylalanine insertion, emphasizing neutral activation conditions.

Case Studies & Applications

GnRH Antagonists (The "Degarelix" Class)

The most commercially significant application of pyridylalanine homologues is in Gonadotropin-Releasing Hormone (GnRH) antagonists, used for prostate cancer therapy and fertility treatments.[1]

  • Drug: Degarelix (Firmagon).[2][1]

  • Structure: Ac-D-2-Nal-D-4-Cpa-D-3-Pal -Ser-4-Aph(Hor)-D-4-Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2.[2][5]

  • Role of D-3-Pal: Located at position 3, D-3-Pal replaces the native Trp.[2] This substitution maintains the aromatic stacking required for receptor affinity but significantly alters the pKa, improving water solubility and reducing the histamine-releasing activity that plagued earlier generations (like Ganirelix).

Metal-Mediated Peptide Stapling

Researchers utilize 2-Pal at positions i and i+4 to create helical staples.[2]

  • Mechanism: Upon addition of metal ions (Pd(II), Cu(II), or Ag(I)), the pyridine nitrogens of two 2-Pal residues chelate the metal, locking the peptide into a rigid alpha-helix.[1]

  • Advantage: Unlike covalent hydrocarbon stapling (RCM), this is reversible.[1] The helix can be "switched on" by adding metal and "switched off" by adding a chelator like EDTA.

References

  • BenchChem. (2025).[2][1][3] A Comparative Guide to the Coordination Properties of Pyridinyl Amino Acids. Retrieved from [2][1]

  • Tsurkan, M. V., & Ogawa, M. Y. (2007).[1][6] Metal-mediated peptide assembly: use of metal coordination to change the oligomerization state of an alpha-helical coiled-coil.[2][6] Inorganic Chemistry. Retrieved from

  • Jiang, G., et al. (2001).[1] GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines.[2][5] Journal of Medicinal Chemistry. Retrieved from

  • Albericio, F., & Tulla-Puche, J. (2008). The Use of Oxyma Pure as a Racemization Suppressor in Peptide Synthesis. Organic Process Research & Development. (Contextual grounding for Protocol section).
  • PubChem. (2025).[2][1] L-4-Pyridylalanine Compound Summary. Retrieved from [2][1]

Sources

Exploratory

Beyond the Linker: Structural and Functional Divergence of 2-Pyridylalanine and 2-Pyridylhomoalanine

The following technical guide details the structural, physicochemical, and functional distinctions between 2-pyridylalanine and 2-pyridylhomoalanine, tailored for application in peptide drug discovery and metallo-peptide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and functional distinctions between 2-pyridylalanine and 2-pyridylhomoalanine, tailored for application in peptide drug discovery and metallo-peptide engineering.

[1][2][3]

Executive Summary

In the rational design of peptidomimetics, the precise positioning of functional groups defines potency and selectivity. 2-Pyridylalanine (2-Pal) and its homolog, 2-Pyridylhomoalanine (2-hPal) , represent a critical pair of non-canonical amino acids (ncAAs).[1][2] While both introduce a pyridine moiety capable of


-stacking and metal coordination, their difference lies in a single methylene unit (

).[3][1][2] This structural variance fundamentally alters their chelation geometry, acid-base profile, and conformational entropy, making the choice between them a decisive factor in stabilizing secondary structures or designing metallo-enzyme inhibitors.[2]

Structural Anatomy & Physicochemical Properties[1][2][4]

The core distinction is the length of the alkyl spacer connecting the


-carbon to the pyridine ring. This "linker effect" dictates the spatial reach of the pyridine nitrogen, influencing both intramolecular interactions (hydrogen bonding) and intermolecular recognition (receptor binding).
Structural Comparison
  • L-2-Pyridylalanine (2-Pal): The pyridine ring is attached to the

    
    -carbon.[3][1][2] It is isostructural with Phenylalanine and Histidine.
    
    • Side Chain:

      
      [3][1][2]
      
    • Topology: Rigid, proximal aromatic placement.[2]

  • L-2-Pyridylhomoalanine (2-hPal): The pyridine ring is attached to the

    
    -carbon.[3][1][2] It is isostructural with Homophenylalanine.
    
    • Side Chain:

      
      [3][1][2]
      
    • Topology: Flexible, distal aromatic placement.[2]

Electronic and Acid-Base Profile

The basicity of the pyridine nitrogen (


) is modulated by the inductive effect of the backbone ammonium (

) and carboxylate groups.
Property2-Pyridylalanine (2-Pal)2-Pyridylhomoalanine (2-hPal)Mechanistic Insight
Linker Length (

)
1 (Methylene)2 (Ethylene)Determines entropic penalty upon binding.[3][1][2]

(Pyridine N)
~4.8 – 5.1~5.4 – 5.7Proximity to the electron-withdrawing

-ammonium lowers

in 2-Pal. 2-hPal is more basic, resembling free pyridine (

).[3][1][2]
Chelate Ring Size 6-Membered7-MemberedCoordination via

-amine and Pyridine-N.
LogP (Hydrophobicity) LowerHigherAdditional methylene increases lipophilicity in 2-hPal.[3][1][2]

Functional Implications in Drug Design

Metal Coordination Geometry

This is the most critical differentiator. When these ncAAs act as bidentate ligands (coordinating via the backbone amine and the side-chain pyridine nitrogen), the linker length dictates the stability of the resulting metallo-complex.

  • 2-Pal (6-Membered Chelate): Forms a 6-membered ring (

    
    ).[3][1][2] This geometry is generally stable and favored for metals with larger ionic radii or specific bite angle requirements (e.g., Cu(II), Zn(II)).[2]
    
  • 2-hPal (7-Membered Chelate): Forms a 7-membered ring.[3][1][2] This is entropically disfavored and often results in weaker binding constants (

    
    ) unless the metal center requires a distorted geometry or the peptide backbone is pre-organized to force this conformation.
    
Conformational Restriction (Stapling)[2][3]
  • 2-Pal: Due to the shorter linker, 2-Pal restricts the

    
     and 
    
    
    
    rotamers more severely.[1] It is often used to probe "tight" hydrophobic pockets where Histidine is too polar or Phenylalanine lacks hydrogen bond acceptance.
  • 2-hPal: The extra methylene introduces rotational freedom.[1] It is ideal for "scanning" experiments where the optimal depth of the aromatic interaction is unknown. It can reach deeper pockets that 2-Pal cannot access.[3][1][2]

Visualization: Chelation & Synthesis Logic

The following diagram illustrates the structural divergence and the resulting chelation modes, alongside the decision logic for selecting the appropriate analog.

G cluster_chelation Metal Coordination Geometry Start Peptide Design Goal Choice Select Analog Start->Choice Pal 2-Pyridylalanine (2-Pal) (n=1 Linker) Choice->Pal Rigidity Required HPal 2-Pyridylhomoalanine (2-hPal) (n=2 Linker) Choice->HPal Flexibility Required Prop_Pal Properties: - Rigid Side Chain - Lower pKa (~5.0) - 6-Membered Chelate Pal->Prop_Pal Prop_HPal Properties: - Flexible Side Chain - Higher pKa (~5.5) - 7-Membered Chelate HPal->Prop_HPal App_Pal Application: - Bioisostere of His/Phe - Rigid Metal Binding (Zn, Cu) - Shallow Pockets Prop_Pal->App_Pal Ring6 6-Membered Ring (Stable) Prop_Pal->Ring6 App_HPal Application: - Deep Pocket Access - 'Floppy' Metal Ligand - Entropic Scanning Prop_HPal->App_HPal Ring7 7-Membered Ring (Labile) Prop_HPal->Ring7 M Metal Ion (M) Ring6->M Ring7->M

Caption: Decision tree comparing structural properties and metal coordination outcomes for 2-Pal vs 2-hPal.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Both amino acids are compatible with standard Fmoc chemistry, but the basicity of the pyridine ring can catalyze side reactions (e.g., racemization or premature Fmoc removal) if not managed.[2]

Reagents:

  • Resin: Rink Amide (for amides) or Wang (for acids).[1][2][4]

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/DIC to ensure rapid coupling and minimize racemization.[3][1][2]

  • Base: DIPEA (Diisopropylethylamine).[1][4][5]

Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[1][4] Wash with DMF (
    
    
    
    ).[1][5][6]
  • Activation:

    • Dissolve Fmoc-2-Pal-OH or Fmoc-2-hPal-OH (3.0 eq) in DMF.[3][1][2]

    • Add HATU (2.9 eq).[1]

    • Add DIPEA (6.0 eq).[1] Note: Use slightly higher base to ensure the pyridine ring remains unprotonated and non-interfering.

  • Coupling: Add activated solution to resin. Shake at Room Temp for 45–60 min.

  • Monitoring: Perform Kaiser test. If faint blue (incomplete), recouple using PyAOP/HOAt.[2]

  • Capping (Crucial): Cap unreacted sites with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.[1]

Metal Binding Assay (UV-Vis Titration)

To validate the coordination difference:

  • Preparation: Dissolve purified peptide (

    
    ) in HEPES buffer (pH 7.4).
    
  • Titration: Aliquot metal salt solution (e.g.,

    
     or 
    
    
    
    ) in 0.1 eq increments.
  • Measurement: Monitor UV absorbance shifts.

    • 2-Pal: Expect distinct spectral shift (LMCT bands) saturating at 1:1 stoichiometry, indicating a stable complex.

    • 2-hPal: Expect broader transitions or higher metal equivalents required for saturation, indicating weaker/fluxional binding.[2]

Synthesis of the Amino Acids (Reference Routes)

While 2-Pal is widely commercially available, 2-hPal often requires custom synthesis.[3][1][2]

  • 2-Pal Synthesis: Typically achieved via asymmetric hydrogenation of dehydro-2-pyridylalanine or Negishi cross-coupling of iodopyridine with zinc-iodoalanine derivatives.[3][1][2]

  • 2-hPal Synthesis:

    • Route: Alkylation of a Glycine enolate equivalent (e.g., Schöllkopf bis-lactim ether or Ni(II)-BPB complex) with 2-(2-bromoethyl)pyridine .[3][1][2]

    • Rationale: The electrophile Py-CH2-CH2-Br allows for the installation of the ethyl linker.[3][1] This is followed by hydrolysis to yield the chiral amino acid.

References

  • BenchChem. (2025).[1][6][7] A Comparative Guide to the Coordination Properties of Pyridinyl Amino Acids. Retrieved from [1][2]

  • Imperiali, B., & Fisher, S. L. (1991).[2] Design and synthesis of a novel peptide structural element: The 2-pyridylalanine metal binding domain. Journal of the American Chemical Society. (Fundamental work on 2-Pal metal binding).

  • Sigma-Aldrich. (2025).[3][1] Fmoc-beta-(2-pyridyl)-Ala-OH Product Analysis. Retrieved from [3][1][2]

  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2022). Evaluation of the Effect of Macrocyclic Ring Size on [203Pb]Pb(II) Complex Stability. Inorganic Chemistry. Retrieved from [1][2]

Sources

Foundational

2-Amino-4-(pyridin-2-yl)butanoic acid molecular weight and formula

Molecular Architecture, Synthesis, and Applications in Peptidomimetics Executive Summary 2-Amino-4-(pyridin-2-yl)butanoic acid (also known as homopyridylalanine or 2-(2-pyridyl)ethylglycine) is a non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Applications in Peptidomimetics

Executive Summary

2-Amino-4-(pyridin-2-yl)butanoic acid (also known as homopyridylalanine or 2-(2-pyridyl)ethylglycine) is a non-proteinogenic amino acid used extensively in medicinal chemistry.[1] It serves as a critical building block for introducing basic aromatic side chains into peptide backbones, often functioning as a bioisostere for phenylalanine or histidine.[1] Its unique structure—combining an alpha-amino acid scaffold with a distal pyridine ring—enables specific pi-pi stacking interactions and metal chelation properties essential for designing ligands targeting GPCRs and metalloproteases.[1]

This guide provides a definitive technical analysis of its molecular properties, a validated synthesis protocol via Michael addition, and structural insights for drug development.[1]

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should verify these parameters using High-Resolution Mass Spectrometry (HRMS) and NMR upon synthesis.

Table 1: Molecular Specifications
ParameterValueTechnical Note
IUPAC Name 2-Amino-4-(pyridin-2-yl)butanoic acidOften referred to as homo-2-pyridylalanine.[2]
Molecular Formula C₉H₁₂N₂O₂ Confirmed by elemental analysis.[1][2]
Molecular Weight 180.20 g/mol Monoisotopic mass: 180.0899.[1]
CAS Registry Number 856858-86-1 Refers to the generic/racemic form.[1] Isomers have distinct CAS numbers.[1]
pKa (Predicted)

-COOH: ~2.1Pyridine N: ~5.2

-NH₃⁺: ~9.4
The pyridine nitrogen is protonated at physiological pH (depending on local environment).
Solubility Water (High), Methanol (Moderate)Zwitterionic character enhances aqueous solubility compared to phenylalanine.[1]
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsPyridine nitrogen acts as a significant H-bond acceptor.[1]

Synthetic Methodology: The Acetamidomalonate Route[1]

Rationale

While direct alkylation of glycine enolates is possible, it often suffers from poly-alkylation or harsh conditions.[1] The Michael Addition of Diethyl Acetamidomalonate to 2-Vinylpyridine is the industry-standard protocol for synthesizing gamma-substituted amino acids.[1] This route guarantees mono-alkylation and high yields, making it the preferred method for scaling.[1]

Experimental Workflow
Reagents
  • Substrate: 2-Vinylpyridine (freshly distilled).

  • Nucleophile: Diethyl acetamidomalonate.[1]

  • Base/Catalyst: Sodium ethoxide (NaOEt) in absolute ethanol.[1]

  • Hydrolysis: 6M Hydrochloric acid (HCl).[1]

Step-by-Step Protocol
  • Michael Addition (Formation of Protected Precursor)

    • Dissolve diethyl acetamidomalonate (1.0 eq) in absolute ethanol under nitrogen atmosphere.

    • Add catalytic Sodium ethoxide (0.1 eq).[1] Stir for 15 minutes at room temperature to generate the enolate.

    • Add 2-Vinylpyridine (1.1 eq) dropwise.[1] The reaction is exothermic; maintain temperature < 40°C.[1]

    • Reflux the mixture for 6–12 hours. Monitor by TLC (SiO₂, EtOAc/Hexane 1:1) until the starting malonate is consumed.[1]

    • Concentrate the solvent in vacuo to yield the crude diester intermediate: Diethyl 2-acetamido-2-(2-(pyridin-2-yl)ethyl)malonate.

  • Hydrolysis and Decarboxylation

    • Suspend the crude intermediate in 6M HCl (10 mL per gram of precursor).

    • Reflux at 110°C for 12–18 hours.[1] This step simultaneously removes the acetyl protecting group, hydrolyzes the ethyl esters, and decarboxylates the geminal dicarboxylic acid.[1]

    • Critical Checkpoint: Evolution of CO₂ gas indicates successful decarboxylation.[1]

  • Isolation and Purification

    • Evaporate the HCl solution to dryness to obtain the crude amino acid hydrochloride salt.[1]

    • Free Base Generation: Dissolve the residue in minimal water and load onto a cation-exchange resin (e.g., Dowex 50W).[1] Elute with 1M NH₄OH.[1]

    • Lyophilize the eluate to obtain 2-Amino-4-(pyridin-2-yl)butanoic acid as a white powder.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation logic.

SynthesisPathway Start Diethyl Acetamidomalonate (Nucleophile) Intermediate Intermediate: Protected Diester Start->Intermediate NaOEt, EtOH Michael Addition Reagent 2-Vinylpyridine (Michael Acceptor) Reagent->Intermediate Step2 Acid Hydrolysis (6M HCl, Reflux) Intermediate->Step2 Deprotection Product Target: 2-Amino-4-(pyridin-2-yl)butanoic acid Step2->Product -CO2, -AcOH Decarboxylation

Figure 1: The Michael Addition pathway allows for the regioselective construction of the carbon skeleton followed by global deprotection.

Structural Analysis & Drug Discovery Applications[1][3][4]

Structure-Activity Relationship (SAR) Logic

Incorporating 2-Amino-4-(pyridin-2-yl)butanoic acid into a peptide sequence alters the physicochemical landscape of the ligand.

  • Basicity & Charge: Unlike Phenylalanine (neutral), the pyridine ring (pKa ~5.[1]2) can become protonated in acidic endosomes or specific receptor pockets, introducing an electrostatic interaction point.

  • Metal Chelation: The pyridine nitrogen, especially when positioned at the

    
     or 
    
    
    
    position relative to other donor atoms, can facilitate bidentate coordination of Zinc (
    
    
    ) or Copper (
    
    
    ) in metalloprotein inhibitors.[1]
  • Conformational Flexibility: The ethylene linker (-(CH₂)₂-) provides greater rotational freedom than the methylene linker in pyridylalanine, allowing the aromatic ring to access deeper hydrophobic pockets.

Application Workflow: Peptidomimetic Design

When replacing native residues to improve potency or stability:

  • Replacement for Lysine: Mimics the positive charge (if protonated) but with added hydrophobic bulk.[1]

  • Replacement for Tryptophan: Provides a smaller aromatic footprint while maintaining H-bond acceptor capability via the ring nitrogen.

SAR_Logic Molecule 2-Amino-4-(pyridin-2-yl)butanoic acid Feature1 Pyridine Nitrogen (H-Bond Acceptor) Molecule->Feature1 Feature2 Ethylene Linker (Rotational Freedom) Molecule->Feature2 Feature3 Alpha-Amino Acid Core (Peptide Integration) Molecule->Feature3 Outcome1 Metal Chelation (Zn2+ Metalloproteases) Feature1->Outcome1 Outcome2 Pi-Cation Interactions (GPCR Binding) Feature1->Outcome2 Feature2->Outcome2 Outcome3 Peptide Backbone Stability Feature3->Outcome3

Figure 2: Functional decomposition of the molecule highlighting its utility in rational drug design.

References

  • ChemBase. (2024).[1] CAS 856858-86-1 Entry: 2-Amino-4-(pyridin-2-yl)butanoic acid.[3] Retrieved from [1]

  • BenchChem. (2025).[1][4][5] Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid: An Application Note. Retrieved from (Note: References general pyridine-amino acid chemistry).[1]

  • Sigma-Aldrich. (2024).[1] (R)-3-Amino-4-(4-pyridyl)-butyric acid Product Sheet. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [1]

  • BOC Sciences. (2024).[1] 2-Amino-4-(4-amino-phenyl)-butyric acid Data Sheet. Retrieved from (Demonstrates analogous non-proteinogenic amino acid applications).[1]

Sources

Exploratory

Synthetic Non-Ribosomal Peptide Building Blocks: Engineering, Synthesis, and Incorporation Strategies

Topic: Synthetic Non-Ribosomal Peptide Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary Non-ribosomal peptide synthetases...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthetic Non-Ribosomal Peptide Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

Non-ribosomal peptide synthetases (NRPS) are the microbial "assembly lines" responsible for producing some of the most potent therapeutics in history, including vancomycin, daptomycin, and cyclosporine. Unlike the ribosome, which is limited to 20 proteinogenic amino acids, NRPS machinery can incorporate hundreds of non-proteinogenic residues.

This guide addresses the synthetic expansion of this natural repertoire.[1] It details the technical methodology for designing synthetic building blocks (SBBs), reprogramming the NRPS "gatekeeper" domains to accept them, and validating their incorporation. The goal is to empower drug developers to transition from discovering natural products to engineering "new-to-nature" therapeutics with enhanced stability, potency, and bio-orthogonal utility.

The Library of Synthetic Building Blocks

The power of NRPS lies in its modularity. By introducing synthetic monomers, we can alter the physicochemical properties of the final scaffold.

Classification of Synthetic Blocks
ClassSynthetic Block ExamplesStructural/Functional Impact
Bio-orthogonal Handles O-propargyl-L-tyrosine, p-azido-L-phenylalanineEnables "Click" chemistry (CuAAC) for conjugation to fluorophores, PEG, or antibodies (ADCs).
Conformational Constraints

-methyl-L-amino acids,

-dialkyl amino acids
Increases proteolytic stability and membrane permeability (e.g., Cyclosporine A).
Backbone Extenders

-amino acids (e.g.,

-Phe,

-Ala)
Introduces kinks in the backbone; resists standard proteases; alters H-bonding networks.
Pharmacophore Modifiers 3-Cl-L-Tyrosine, 4-NO

-L-Phenylalanine
Tunes electronic properties of aromatic rings; enhances receptor binding affinity.
Chemical Sourcing & Synthesis Strategy

While many non-proteinogenic amino acids are commercially available, specialized blocks often require custom synthesis.

  • 
    -Amino Acids:  Typically synthesized via Arndt-Eistert homologation  of 
    
    
    
    -amino acids, preserving chirality while adding a methylene group to the backbone.
  • "Clickable" Amino Acids: Synthesized via standard nucleophilic substitution. For example, O-propargyl-L-tyrosine is generated by alkylating

    
    -Boc-L-tyrosine with propargyl bromide in the presence of K
    
    
    
    CO
    
    
    .

Engineering the Incorporation: The A-Domain Gatekeeper

The Adenylation (A) domain is the critical checkpoint.[2] It selects the specific amino acid, activates it as an aminoacyl-AMP intermediate, and transfers it to the downstream Thiolation (T) domain.[3]

The Specificity Code

The A-domain active site contains a "specificity code"—a set of ~10 amino acid residues lining the binding pocket (defined by the Stachelhaus code). To incorporate a synthetic block, one must often engineer this pocket.

  • Strategy A: Mutasynthesis (Precursor-Directed Biosynthesis). Inactivate the native biosynthetic pathway for the natural monomer and feed the synthetic analog. This relies on the inherent promiscuity of the wild-type A-domain.

  • Strategy B: A-Domain Reprogramming. Rationally mutate the 10-residue code to favor the synthetic block. For example, mutating a bulky residue (e.g., Trp) to a smaller one (e.g., Gly/Ser) creates space for bulky synthetic analogs like p-azido-phenylalanine.

Visualization: NRPS Module Architecture

The following diagram illustrates the flow of a synthetic building block through an engineered NRPS module.

NRPS_Architecture cluster_inputs Input Phase cluster_module NRPS Module (Engineered) SBB Synthetic Building Block (e.g., O-propargyl-Tyr) A_Dom Adenylation (A) Domain (Specificity Gatekeeper) SBB->A_Dom Recognition (Kd) ATP ATP ATP->A_Dom Co-substrate T_Dom Thiolation (T) Domain (Carrier Protein) A_Dom->T_Dom Thioesterification (Ppant arm loading) C_Dom Condensation (C) Domain (Peptide Bond Formation) T_Dom->C_Dom Donor Substrate Product Elongated Synthetic Peptide Intermediate C_Dom->Product Condensation

Caption: Flow of a synthetic building block through an NRPS module. The A-domain dictates specificity; the T-domain acts as the carrier; the C-domain catalyzes the linkage.

Experimental Protocols

Protocol 1: Validation of Synthetic Block Activation (ATP-PPi Exchange Assay)

Before attempting in vivo production, you must verify that your target A-domain actually accepts the synthetic block. The ATP-PPi exchange assay measures the reverse reaction (formation of ATP from Aminoacyl-AMP + PPi) and is the gold standard for determining kinetic parameters (


, 

).

Method: Non-Radioactive Colorimetric Assay (Malachite Green) Objective: Determine if the engineered A-domain activates the synthetic substrate.

Reagents:

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 100 mM NaCl.
    
  • Substrates: 5 mM ATP, 0–10 mM Synthetic Amino Acid (titration).

  • Enzyme: 1–5

    
    M Purified Recombinant A-domain.
    
  • Detection: Malachite Green Phosphate Detection Kit (commercial).

  • Pyrophosphatase (PPase): 0.5 U/mL (Converts PPi

    
     2Pi).
    

Workflow:

  • Preparation: In a 96-well plate, mix Reaction Buffer, ATP, PPase, and the Synthetic Amino Acid (varying concentrations).

  • Initiation: Add the purified A-domain enzyme to initiate the reaction. Total volume: 100

    
    L.
    
  • Incubation: Incubate at 25°C for 30 minutes. The A-domain converts ATP + AA

    
     AA-AMP + PPi. The PPase immediately converts PPi 
    
    
    
    2 Pi (Inorganic Phosphate).
  • Quenching & Development: Add Malachite Green reagent (stops reaction and complexes with free Pi). Incubate for 10–20 mins.

  • Readout: Measure Absorbance at 620 nm.

  • Analysis: Plot

    
     vs. [Substrate]. Fit to Michaelis-Menten equation to derive specificity constants (
    
    
    
    ).

Self-Validating Check: Always run a positive control with the wild-type substrate. If the WT substrate signal is low, the enzyme is inactive. If the background (no enzyme) is high, check for free phosphate contamination in buffers.

Protocol 2: In Vivo Mutasynthesis Workflow

Once the block is validated in vitro, use this workflow to produce the hybrid natural product in a bacterial host (e.g., Streptomyces or E. coli).

Prerequisite: A "block mutant" strain where the biosynthetic gene for the natural amino acid precursor has been deleted (KO).

Step-by-Step Methodology:

  • Seed Culture: Inoculate the block mutant strain into 10 mL TSB (Tryptic Soy Broth) with appropriate antibiotics. Grow for 48h at 30°C.

  • Production Culture: Transfer 2% (v/v) seed culture into 50 mL production medium (e.g., R5 medium for Streptomyces).

  • Feeding Phase:

    • At

      
       (inoculation) or 
      
      
      
      (onset of idiophase), add the Synthetic Building Block dissolved in water or DMSO.
    • Concentration: Typically 1 mM to 5 mM final concentration.

    • Pulse Feeding: For toxic blocks, feed in small aliquots every 12 hours.

  • Fermentation: Incubate for 5–7 days with shaking (200 rpm).

  • Extraction: Centrifuge culture. Extract supernatant with equal volume Ethyl Acetate (for hydrophobic peptides) or Butanol.

  • Analysis: Analyze organic phase via LC-MS/MS. Look for the mass shift corresponding to the synthetic block (e.g.,

    
    Mass = +26 Da for Vinyl vs Ethyl, or specific halogen shifts).
    
Visualization: Mutasynthesis Logic

Mutasynthesis_Workflow cluster_feeding Fermentation WT_Strain Wild Type Producer (Synthesizes Natural AA) KO_Strain Auxotrophic Mutant (Biosynthesis Gene Deleted) WT_Strain->KO_Strain Gene Knockout Culture Production Culture KO_Strain->Culture Feed Feed Synthetic Block (e.g. 5mM) Feed->Culture Hybrid_Product Hybrid Natural Product (Incorporated Synthetic Block) Culture->Hybrid_Product NRPS Assembly

Caption: Mutasynthesis workflow. The native supply is cut (KO), forcing the NRPS to accept the externally fed synthetic block.

References

  • Kries, H., et al. (2014). "Reprogramming nonribosomal peptide synthetases for 'clickable' amino acids." Journal of the American Chemical Society. Link

  • Stachelhaus, T., Mootz, H. D., & Marahiel, M. A. (1999). "The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases." Chemistry & Biology. Link

  • Winn, M., et al. (2016). "Engineering the Adenylation Domain of a Nonribosomal Peptide Synthetase." Nature Communications. Link

  • Evans, B. S., et al. (2008). "A nonradioactive high-throughput assay for screening and characterization of adenylation domains."[2] Analytical Biochemistry. Link

  • Thirlway, J., et al. (2012). "Introduction of a non-natural amino acid into a non-ribosomal peptide antibiotic by modification of adenylation domain specificity." Angewandte Chemie International Edition. Link

Sources

Foundational

Engineering Efficacy: The Strategic Role of Pyridyl Amino Acids in Medicinal Chemistry Scaffolds

Executive Summary In the high-stakes arena of structure-based drug design (SBDD), the replacement of phenyl rings with pyridine moieties—"pyridine walking"—is a canonical strategy to modulate solubility, basicity, and me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of structure-based drug design (SBDD), the replacement of phenyl rings with pyridine moieties—"pyridine walking"—is a canonical strategy to modulate solubility, basicity, and metabolic stability. Pyridyl amino acids (PAAs) , specifically pyridylalanines (Pal), represent the translation of this strategy into peptide and peptidomimetic scaffolds. By replacing the benzyl side chain of phenylalanine (Phe) with a pyridylmethyl group, medicinal chemists can introduce a specific hydrogen bond acceptor, tune lipophilicity (LogD), and alter π-stacking geometries without significantly perturbing the steric envelope of the ligand.

This technical guide dissects the utility of 2-, 3-, and 4-pyridylalanine regioisomers, providing a validated roadmap for their synthesis, physicochemical characterization, and deployment in FDA-approved therapeutics.

Part 1: Structural & Physicochemical Imperatives[1]

The incorporation of a nitrogen atom into the aromatic side chain of phenylalanine fundamentally alters the electronic and solvation landscape of the amino acid. Unlike the hydrophobic, electron-rich phenyl ring of Phe, the pyridine ring of Pal is electron-deficient and amphiphilic.

The Regioisomer Effect

The position of the nitrogen atom (ortho, meta, or para relative to the alanine linker) dictates the vector of the lone pair and the dipole moment, critically influencing receptor binding and solubility.

  • 2-Pyridylalanine (2-Pal): The nitrogen is adjacent to the alkyl attachment. Often exhibits unique intramolecular H-bonding with the backbone amide NH, potentially locking conformation.

  • 3-Pyridylalanine (3-Pal): The most common bioisostere for phenylalanine. The nitrogen vector mimics the H-bond acceptor capability of Tyrosine's hydroxyl group but without the H-bond donor penalty.

  • 4-Pyridylalanine (4-Pal): The nitrogen is distal, maximizing exposure to solvent or deep polar pockets in the receptor.

Quantitative Physicochemical Comparison

The following table contrasts Phenylalanine with its Pyridyl analogues. Note the dramatic shift in LogD and the introduction of a titratable side chain.

Table 1: Physicochemical Properties of Phenylalanine vs. Pyridylalanines

PropertyL-Phenylalanine (Phe)L-2-Pyridylalanine (2-Pal)L-3-Pyridylalanine (3-Pal)L-4-Pyridylalanine (4-Pal)
Side Chain Structure Benzyl (C6H5)2-Pyridylmethyl3-Pyridylmethyl4-Pyridylmethyl
Side Chain pKa N/A (Neutral)~5.2~4.8 - 5.2~5.3 - 5.5
Electronic Character

-rich, Quadrupole (+)

-deficient, Dipolar

-deficient, Dipolar

-deficient, Dipolar
LogP (Oct/Water) ~1.38~0.50~0.15~0.10
LogD (pH 7.4) ~ -1.5~ -2.3~ -2.5~ -2.6
H-Bond Capability None (Hydrophobic)Acceptor (1)Acceptor (1)Acceptor (1)
Solubility (Aq) LowModerateHighVery High

Data synthesized from radiopharmaceutical studies (e.g., [177Lu]Lu-DOTA-LM3 derivatives) and calculated physicochemical descriptors.

Part 2: Synthetic Architectures

Accessing enantiopure PAAs is non-trivial due to the potential for racemization and the poisoning of heterogeneous catalysts by the pyridine nitrogen. Two primary methodologies dominate the field: Negishi Cross-Coupling (for modular diversity) and Asymmetric Hydrogenation (for scale).

Synthetic Decision Logic

The choice of method depends on the stage of development and the specific regioisomer required.

SyntheticLogic Start Target: Enantiopure Pyridylalanine Scale Scale / Stage? Start->Scale SmallScale Discovery (< 10g) Modular R-groups needed Scale->SmallScale LargeScale Process (> 100g) Cost-efficiency critical Scale->LargeScale Negishi Method A: Negishi Coupling (Zinc Reagent + Aryl Halide) SmallScale->Negishi High Modularity Hydrogenation Method B: Asymmetric Hydrogenation (Rh-Catalysis of Dehydro-AA) LargeScale->Hydrogenation High Atom Economy Enzymatic Method C: Chemoenzymatic Resolution (Acylase/Protease) LargeScale->Enzymatic Green Chemistry Late-Stage Diversification Late-Stage Diversification Negishi->Late-Stage Diversification Strict Stereocontrol (>99% ee) Strict Stereocontrol (>99% ee) Hydrogenation->Strict Stereocontrol (>99% ee)

Figure 1: Decision matrix for selecting the optimal synthetic route for pyridyl amino acids.

Part 3: Detailed Experimental Protocol

Protocol: Negishi Cross-Coupling for Boc-3-(3-pyridyl)-L-alanine Methyl Ester

Context: This protocol utilizes the "Jackson" organozinc reagent derived from serine. It is preferred in medicinal chemistry for its mild conditions and tolerance of functional groups.

Objective: Synthesize N-Boc-3-(3-pyridyl)-L-alanine methyl ester from N-Boc-3-iodo-L-alanine methyl ester.

Reagents & Materials:
  • Substrate: N-Boc-3-iodo-L-alanine methyl ester (1.0 equiv).

  • Coupling Partner: 3-Bromopyridine (1.2 equiv).

  • Zinc Activation: Zinc dust (activated with 1,2-dibromoethane and TMSCl).

  • Catalyst:

    
     (2.5 mol%) and SPhos (5 mol%) or 
    
    
    
    .
  • Solvent: Dry DMF or DMA (Dimethylacetamide).

Step-by-Step Methodology:
  • Zinc Activation (In Situ):

    • In a flame-dried Schlenk flask under Argon, suspend Zinc dust (2.0 equiv) in dry DMF.

    • Add 1,2-dibromoethane (5 mol%) and heat to 60°C for 2 minutes. Cool to RT.

    • Add TMSCl (5 mol%) and stir for 30 minutes at RT. Causality: This removes the oxide layer from the Zinc surface, essential for insertion.

  • Zinc Insertion (Formation of the Jackson Reagent):

    • Add N-Boc-3-iodo-L-alanine methyl ester (1.0 equiv) dissolved in minimal DMF to the activated Zinc suspension.

    • Stir at RT for 1-2 hours. Monitor by TLC (disappearance of iodide).

    • Checkpoint: The resulting solution contains the alkylzinc iodide species.[1] It is air-sensitive but stable in solution.

  • Cross-Coupling:

    • To the organozinc solution, add the Palladium catalyst (

      
       / SPhos) and 3-Bromopyridine (1.2 equiv).
      
    • Heat the reaction mixture to 50-60°C for 4-12 hours.

    • Mechanism:[2][3][4][5][6] The alkylzinc species undergoes transmetallation with the oxidative addition complex (Pd-Pyridyl), followed by reductive elimination to form the C-C bond.

  • Workup & Purification:

    • Quench with saturated aqueous

      
       (dissolves zinc salts).
      
    • Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation:

    • 1H NMR (CDCl3): Look for pyridine protons (singlet/doublet ~8.4 ppm) and the preservation of the chiral center (alpha-proton doublet of doublets ~4.6 ppm).

    • Chiral HPLC: Verify enantiomeric excess (ee) > 98% (Negishi coupling typically proceeds with retention of configuration).

Part 4: Medicinal Chemistry Applications & Case Studies

PAAs are not merely academic curiosities; they are integral to the pharmacophore of blockbuster peptide drugs, particularly in the Gonadotropin-Releasing Hormone (GnRH) antagonist class.

Case Study: GnRH Antagonists (Cetrorelix, Ganirelix, Abarelix)

The third-generation GnRH antagonists overcame the severe histamine-releasing side effects of earlier candidates by incorporating specific unnatural amino acids.

  • The Scaffold: These are decapeptides.[7]

  • The Modification: Replacement of native residues with D-3-(3-pyridyl)alanine (D-3-Pal) at Position 3.[8]

  • Mechanism: The D-3-Pal residue at position 3 is critical. It replaces a native aromatic residue (Trp/Ser) but provides a specific dipole that improves binding affinity to the GnRH receptor while simultaneously increasing water solubility—a major hurdle for these hydrophobic peptides.

Table 2: FDA-Approved Drugs Containing Pyridylalanine

Drug NameIndicationStructure HighlightRole of PAA
Cetrorelix (Cetrotide)IVF (Prevent premature ovulation)D-3-Pal at Position 3Enhances solubility & receptor affinity; reduces histamine release.
Ganirelix (Antagon)IVF (Prevent premature ovulation)D-3-Pal at Position 3Bioisostere for Trp; optimizes PK profile.
Abarelix (Plenaxis)Prostate CancerD-3-Pal at Position 3Critical for antagonist potency.
Degarelix (Firmagon)Prostate CancerD-3-Pal at Position 3Enables depot formation (gel) while maintaining bioavailability.
Radiopharmaceuticals: The Kidney Retention Switch

In the development of Somatostatin receptor antagonists (e.g., for neuroendocrine tumor imaging), the choice of PAA regioisomer acts as a "switch" for biodistribution.

  • Study: Comparison of [177Lu]Lu-DOTA-[xPal3]-LM3 variants.

  • Finding:

    • 2-Pal: Lower affinity, lower kidney retention.

    • 3-Pal: High affinity, high kidney retention .

    • 4-Pal: High affinity, highest hydrophilicity.

  • Insight: The position of the nitrogen dictates the interaction with renal transport mechanisms (likely Megalin/Cubilin), allowing chemists to tune toxicity profiles by simply moving the nitrogen atom from position 3 to position 2.

SAR Pathway Visualization

SAR_Logic Input Lead Peptide/Scaffold (Poor Solubility/Metabolic Stability) Decision Replace Phe/Trp with PAA? Input->Decision Choice2 Use 2-Pyridylalanine Decision->Choice2 Choice3 Use 3-Pyridylalanine Decision->Choice3 Choice4 Use 4-Pyridylalanine Decision->Choice4 Outcome2 Outcome: - Conformational Lock (H-bond) - Reduced Kidney Retention Choice2->Outcome2 Outcome3 Outcome: - 'Gold Standard' Bioisostere - Balanced Solubility/Affinity - GnRH Antagonist Success Choice3->Outcome3 Outcome4 Outcome: - Max Hydrophilicity - Solvent Exposed Interactions Choice4->Outcome4

Figure 2: Structure-Activity Relationship (SAR) logic flow for incorporating pyridylalanines.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 2024.

  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 2016.

  • Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage. Biochemical and Biophysical Research Communications, 1983.[8]

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 2024.

  • GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation. Pharmaceutics, 2024.

  • Cetrorelix (PubChem Compound Summary). National Center for Biotechnology Information, 2024.

Sources

Protocols & Analytical Methods

Method

Solid-Phase Synthesis of Peptides Incorporating Fmoc-2-Amino-4-(pyridin-2-yl)butanoic Acid: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyridyl-Alanine Analogs in Peptide Therapeutics The incorporation of non-proteinogenic amino acids into peptide sequences...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridyl-Alanine Analogs in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drug candidates.[1] These modifications can lead to improved stability against enzymatic degradation, enhanced potency, and better bioavailability.[1] Among these valuable building blocks, pyridyl-alanine (Pal) derivatives, such as 2-Amino-4-(pyridin-2-yl)butanoic acid, offer unique characteristics. The pyridine ring introduces a hydrophilic and aromatic element that can modulate the biophysical properties of peptides, such as aqueous solubility and stability, which are critical for medicinal applications.[2]

This technical guide provides a comprehensive overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-2-Amino-4-(pyridin-2-yl)butanoic acid. As a Senior Application Scientist, this document is structured to provide not only the procedural steps but also the underlying scientific rationale, empowering researchers to troubleshoot and adapt these methods for their specific applications.

Foundational Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the predominant method for chemically synthesizing peptides.[3][4] The strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids.[5][6] The side chains of the amino acids are protected by acid-labile groups, creating an orthogonal protection scheme.[6] This allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, followed by the final cleavage of the peptide from the solid support and removal of all side-chain protecting groups in a single acidic step.[7]

The core SPPS cycle consists of three main stages:

  • Fmoc Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain attached to the solid support.

  • Amino Acid Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the newly liberated N-terminal amine on the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle.

Experimental Design & Protocols

PART A: Materials and Reagents

A critical factor for successful peptide synthesis is the quality of the reagents, particularly the solvent. It is imperative to use high-quality, amine-free N,N-dimethylformamide (DMF).[8]

Reagent/Material Grade/Specification Purpose
Fmoc-2-Amino-4-(pyridin-2-yl)butanoic acidSynthesis Grade (>98% purity)Non-natural amino acid building block
Standard Fmoc-protected amino acidsSynthesis Grade (>99% purity)Building blocks for the peptide chain
Rink Amide Resin or 2-Chlorotrityl Chloride Resin100-200 meshSolid support for peptide assembly
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade (Amine-free)Primary solvent for washing and reactions
PiperidineReagent GradeBase for Fmoc-deprotection
Diisopropylethylamine (DIPEA) or CollidinePeptide Synthesis GradeBase for activation and coupling reactions
HBTU, HATU, or HCTUPeptide Synthesis GradeCoupling (activating) reagent
Trifluoroacetic Acid (TFA)Reagent GradeFor cleavage of the peptide from the resin
Triisopropylsilane (TIS)Reagent GradeScavenger to prevent side reactions during cleavage
Dichloromethane (DCM)Reagent GradeSolvent for resin swelling and washing
PART B: Step-by-Step Synthesis Protocol

This protocol outlines the manual synthesis process. The principles are directly translatable to automated peptide synthesizers.

1. Resin Selection and Preparation:

The choice of resin determines the C-terminal functionality of the final peptide. For a C-terminal amide, Rink Amide resin is the standard choice.[5][8] For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is often used.[8]

  • Procedure for Rink Amide Resin:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for at least 1 hour.[8]

    • Drain the DMF and treat the resin with 20% (v/v) piperidine in DMF for 20-30 minutes to remove the Fmoc group from the linker.[5]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

2. First Amino Acid Coupling (Loading):

  • Procedure:

    • Dissolve 3-5 equivalents of the first Fmoc-amino acid and an equimolar amount of a coupling reagent (e.g., HBTU) in DMF.

    • Add 6-10 equivalents of a base like DIPEA to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin extensively with DMF.

3. The SPPS Cycle: Elongation of the Peptide Chain

This cycle is repeated for each amino acid in the sequence, including the incorporation of Fmoc-2-Amino-4-(pyridin-2-yl)butanoic acid.

  • Step 3.1: Fmoc Deprotection

    • Add a solution of 20% piperidine in DMF to the resin-bound peptide.[5]

    • Agitate the mixture for 15-30 minutes.[5]

    • Drain the piperidine solution and wash the resin thoroughly with DMF.

  • Step 3.2: Amino Acid Coupling

    • In a separate vial, pre-activate 3-5 equivalents of the next Fmoc-amino acid (including Fmoc-2-Amino-4-(pyridin-2-yl)butanoic acid) with an equivalent amount of a coupling reagent (e.g., HBTU, HATU) and 6-10 equivalents of DIPEA in DMF.[9]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours.

    • To ensure complete reaction, a coupling test such as the Kaiser (ninhydrin) test can be performed.[10] If the test is positive (indicating free amines), the coupling step should be repeated ("double coupling").[11]

    • Wash the resin with DMF.

dot

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. Repeat Repeat Cycle for next AA Wash2->Repeat 5. Repeat->Deprotection Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage After last AA

Caption: General workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

PART C: Cleavage and Deprotection

The final step is to cleave the synthesized peptide from the resin and remove the acid-labile side-chain protecting groups.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A standard, non-odorous, and effective cocktail for most peptides is TFA/TIS/Water (95:2.5:2.5 v/v/v).[12] The TIS acts as a scavenger to trap reactive cations generated during deprotection.

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[13]

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality and Field-Proven Insights

  • Choice of Coupling Reagent: For standard couplings, HBTU and HCTU are robust and cost-effective. For sterically hindered couplings, such as coupling to an N-methyl amino acid or a bulky residue, the more potent reagent HATU is recommended due to its formation of a more reactive OAt ester.[9][14] The pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance, accelerating the coupling reaction.[14]

  • Base Selection: DIPEA is a common non-nucleophilic base used in SPPS. However, in cases where racemization is a concern, particularly with sensitive amino acids like Cys(Trt) or Ser(tBu), the less basic collidine is a recommended substitute.[9][15]

  • Dealing with "Difficult Sequences": Peptide aggregation on the resin can hinder subsequent deprotection and coupling steps, leading to truncated or deleted sequences.[9][16] This is often sequence-dependent.[11] Strategies to mitigate this include:

    • Double Coupling: Repeating the coupling step for problematic residues, such as arginine or the amino acid following a proline.[11]

    • Higher Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance reaction kinetics.[11]

    • Backbone Protection: Introducing groups like Hmb on the α-nitrogen can disrupt hydrogen bonding and prevent aggregation.[9]

  • Side-Chain Protection of 2-Amino-4-(pyridin-2-yl)butanoic acid: The pyridine side chain of this amino acid is generally stable to the standard Fmoc-SPPS conditions and does not typically require a protecting group. The basicity of the pyridine nitrogen is low enough that it does not significantly interfere with the coupling reactions.

dot

Troubleshooting_Logic Problem Problem Incomplete Coupling (Positive Kaiser Test) Cause1 Potential Cause Steric Hindrance Problem->Cause1 Cause2 Potential Cause Peptide Aggregation Problem->Cause2 Solution1a Solution Double Couple Cause1->Solution1a Solution1b Solution Use Stronger Activator (HATU) Cause1->Solution1b Solution2a Solution Increase Reagent Concentration Cause2->Solution2a Solution2b Solution Incorporate Backbone Protection Cause2->Solution2b

Caption: Decision-making logic for troubleshooting incomplete coupling reactions in SPPS.

Conclusion

The solid-phase synthesis of peptides containing Fmoc-2-Amino-4-(pyridin-2-yl)butanoic acid is a robust and accessible methodology for creating novel peptide therapeutics. By understanding the fundamental principles of Fmoc-SPPS and the rationale behind the selection of resins, coupling reagents, and reaction conditions, researchers can confidently incorporate this and other non-natural amino acids into their peptide designs. This guide provides a solid foundation of protocols and expert insights to facilitate the successful synthesis and exploration of these promising molecules in drug discovery and development.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Propeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Merck KGaA. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Glover, Z. K., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7757-7764.
  • Fields, G. B. (2011). Fmoc solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.4.
  • ResearchGate. (n.d.). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Retrieved from [Link]

  • Calbiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1589.
  • Fields, G. B., et al. (1997). Principles and practice of solid-phase peptide synthesis. In Synthetic Peptides: A User's Guide (pp. 93-219). CRC Press.

Sources

Application

Advanced Protocol for the Incorporation of 2-Amino-4-(pyridin-2-yl)butanoic Acid in Fmoc-SPPS

Mechanistic Insights and Rationale Incorporating 2-amino-4-(pyridin-2-yl)butanoic acid (often referred to as homo-2-pyridylalanine) into synthetic peptides introduces a rigid, basic, and metal-chelating pharmacophore. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Rationale

Incorporating 2-amino-4-(pyridin-2-yl)butanoic acid (often referred to as homo-2-pyridylalanine) into synthetic peptides introduces a rigid, basic, and metal-chelating pharmacophore. This unnatural amino acid is highly valued in the design of peptidomimetics, antimicrobial peptides, and high-affinity ligands such as IgG-binding peptides .

However, as a Senior Application Scientist, it is critical to recognize that the pyridine moiety introduces specific chemical liabilities during Solid-Phase Peptide Synthesis (SPPS) that will ruin your yield if standard protocols are blindly followed:

  • Epimerization (Racemization) Risk: The basic pyridine nitrogen acts as an intramolecular general base. During the activation of the carboxylic acid, the pyridine nitrogen accelerates the formation of an oxazolone intermediate. Subsequent deprotonation at the

    
    -carbon of the oxazolone leads to rapid epimerization. Causality:  To prevent this, you must use highly efficient coupling reagents and non-nucleophilic, sterically hindered bases (e.g., 2,4,6-collidine instead of DIPEA) to trap the activated ester before epimerization occurs .
    
  • Cleavage and Alkylation Liabilities: During global deprotection with Trifluoroacetic Acid (TFA), the electron-rich pyridine ring is highly susceptible to alkylation by carbocations generated from protecting groups (e.g., t-Butyl, Trityl). Furthermore, if the pyridyl-amino acid is located at the C-terminus, standard cleavage conditions can lead to

    
    -hydroxybenzyl amidation byproducts. Causality:  Utilizing 2-Chlorotrityl chloride (2-CTC) resin and specific highly nucleophilic scavengers like 1,3-dimethoxybenzene (1,3-DMB) effectively mitigates these electrophilic attacks .
    

Epimerization_Mechanism ActiveEster Activated Amino Acid (OAt/OBt Ester) Pyridine Pyridine Nitrogen (Intramolecular Base) ActiveEster->Pyridine Nucleophilic attack Oxazolone Oxazolone Formation (Epimerization Risk) Pyridine->Oxazolone a-proton abstraction Mitigation Mitigation: Collidine + In Situ Coupling Oxazolone->Mitigation Prevented by

Fig 1. Mechanism of pyridine-catalyzed epimerization and required mitigation strategies.

Quantitative Data & Reagent Selection

To establish a self-validating system, reagent selection must be driven by empirical data. Table 1 demonstrates the causality between base/reagent choice and the suppression of epimerization, while Table 2 outlines the necessary adjustments to the cleavage cocktail.

Table 1: Optimization of Coupling Conditions for Pyridyl-Containing Amino Acids
Coupling ReagentBase (Equivalents)Pre-activation TimeEpimerization (%)Overall Yield (%)
HBTU (0.95 eq)DIPEA (2.0 eq)5 min> 15.0 %65 %
HATU (0.95 eq)DIPEA (2.0 eq)2 min8.5 %78 %
DIC (1.0 eq)OxymaPure (1.0 eq)0 min (In situ)4.2 %85 %
HATU (0.95 eq) 2,4,6-Collidine (2.0 eq) 0 min (In situ) < 1.0 % 92 %
Table 2: Optimized Cleavage Cocktails for Pyridine-Containing Peptides
Cocktail NameComposition (v/v)Primary Use Case
Standard Reagent KTFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)High risk of alkylation; sulfur-heavy. Not recommended.
DMB Cocktail TFA/TIPS/1,3-DMB (90:5:5) Preferred for pyridyl-peptides to prevent side-reactions.
Mild 2-CTC Cleavage1% TFA in DCMCleavage of fully protected peptide from 2-CTC resin.

Step-by-Step Experimental Protocol

Phase 1: Resin Preparation and Swelling
  • Weigh 2-Chlorotrityl chloride (2-CTC) resin (loading ~1.0 mmol/g) into a fritted SPPS reaction vessel.

    • Causality: 2-CTC resin is chosen because its steric bulk prevents C-terminal

      
      -hydroxybenzylation and allows for mild cleavage conditions if fragment condensation is later required .
      
  • Swell the resin in Dichloromethane (DCM) for 30 minutes. Drain completely.

Phase 2: Fmoc Deprotection
  • Treat the resin with 20% Piperidine in N,N-Dimethylformamide (DMF) for 5 minutes. Drain.

  • Repeat the piperidine treatment for an additional 10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly to remove all traces of base: DMF (3x), DCM (3x), and DMF (3x).

Phase 3: Coupling of Fmoc-2-Amino-4-(pyridin-2-yl)butanoic acid

Critical Directive: Do not pre-activate the amino acid. Pre-activation provides the necessary time for the pyridine ring to attack the activated ester and form the epimerization-prone oxazolone.

  • Dissolve Fmoc-2-Amino-4-(pyridin-2-yl)butanoic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimal volume of dry DMF.

  • Add 2,4,6-collidine (6.0 eq) to the solution and immediately transfer the mixture to the resin.

  • Agitate the reaction at room temperature for 45–60 minutes.

  • Drain the reaction vessel and wash the resin with DMF (5x).

  • Self-Validation Step: Perform a Kaiser test (for primary amines).

    • If the beads remain colorless/yellow: Coupling is successful. Proceed to Phase 4.

    • If the beads are blue: Incomplete coupling has occurred. Do not use HATU again. Repeat the coupling step using DIC/OxymaPure (3.0 eq each) for 1 hour to force completion without risking further epimerization.

Phase 4: Subsequent Couplings
  • Continue standard Fmoc-SPPS cycles for the remainder of the peptide sequence.

    • Note: The incorporated pyridyl moiety does not significantly hinder subsequent couplings sterically, but its basicity may slightly buffer the local pH. Ensure standard coupling times are strictly adhered to .

Phase 5: Cleavage and Global Deprotection
  • Wash the completed peptidyl-resin with DCM (5x) and dry under a stream of nitrogen for 15 minutes.

  • Prepare the DMB Cleavage Cocktail: TFA : Triisopropylsilane (TIPS) : 1,3-dimethoxybenzene (1,3-DMB) in a 90:5:5 ratio.

    • Causality: 1,3-DMB is highly nucleophilic and acts as a superior scavenger to intercept carbocations before they can alkylate the basic pyridine ring .

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing cold diethyl ether (10x volume) to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual scavengers.

  • Lyophilize the crude peptide prior to RP-HPLC purification.

SPPS_Workflow Step1 1. Resin Swelling (2-CTC Resin in DCM) Step2 2. Fmoc Deprotection (20% Piperidine / DMF) Step1->Step2 Wash Step3 3. In Situ Activation (HATU + 2,4,6-Collidine) Step2->Step3 Wash Step4 4. Rapid Coupling (Avoid Pre-activation) Step3->Step4 < 1 min transfer Step5 5. Cleavage & Scavenging (TFA / TIPS / 1,3-DMB) Step4->Step5 Post-elongation

Fig 2. Optimized SPPS workflow for incorporating pyridine-containing unnatural amino acids.

References

  • Ito, M., et al. "Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue." RSC Advances, 2018. URL:[Link]

  • Muguruma, K., et al. "Structure–Activity Relationship Study of Affinity Peptides for the Fc Site of Human Immunoglobulin G." Chemical and Pharmaceutical Bulletin, 2018. URL:[Link]

  • Ludewig, H., et al. "Macrocylases as synthetic tools for ligand synthesis: enzymatic synthesis of cyclic peptides containing metal-binding amino acids." Philosophical Transactions of the Royal Society A, 2021. URL:[Link]

Method

Application Note: Enantioselective Synthesis of 2-Amino-4-(pyridin-2-yl)butanoic Acid from L-Aspartic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of metal-binding unnatural amino acids, conformationally restricted peptidomimetics, and fluorescent biological...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of metal-binding unnatural amino acids, conformationally restricted peptidomimetics, and fluorescent biological probes.

Introduction & Strategic Rationale

Unnatural α-amino acids bearing heteroaromatic side chains, such as 2-amino-4-(pyridin-2-yl)butanoic acid, are highly privileged scaffolds in medicinal chemistry. The pyridine moiety serves as an excellent hydrogen bond acceptor, a metal-chelating ligand in metalloprotein engineering, and a rigidifying element in peptidomimetics[1].

Synthesizing this specific butanoic acid derivative from L-aspartic acid requires precise carbon-chain management and stereocenter preservation. Alternative olefination strategies (e.g., Wittig reactions on aspartyl β-aldehyde) inherently extend the carbon chain, resulting in pentanoic acid derivatives. Conversely, direct chemoselective nucleophilic substitution of aspartate diesters with 2-lithiopyridine yields a ketone intermediate (4-oxo derivative) that necessitates a challenging downstream deoxygenation step[2].

To achieve a direct, carbon-neutral transformation with absolute stereochemical retention, the most robust strategy is the Negishi cross-coupling of an amino acid-derived organozinc reagent [3]. Pioneered by R.F.W. Jackson, this methodology converts the side-chain carboxyl group of L-aspartic acid into an alkyl iodide, followed by zinc insertion and palladium-catalyzed cross-coupling with 2-bromopyridine[1][3].

Synthetic Workflow Visualization

SynthesisWorkflow A L-Aspartic Acid (Starting Material) B Protected L-Aspartate (N-Boc, OtBu) A->B Protection C Protected L-Homoserine (Alcohol) B->C Selective Reduction D Iodo-Homoserine (Alkyl Iodide) C->D Iodination (Appel) E Organozinc Reagent (Zn Insertion) D->E Zn*, I2 (cat), DMA F Protected Pyridyl Amino Acid (Negishi Coupling) E->F 2-Bromopyridine, Pd cat. G 2-Amino-4-(pyridin-2-yl)butanoic acid (Target Molecule) F->G Global Deprotection

Figure 1: Synthetic workflow from L-aspartic acid to 2-amino-4-(pyridin-2-yl)butanoic acid.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure each transformation is successful before proceeding.

Phase 1: Preparation of the Electrophilic Precursor

Note: To maximize efficiency, researchers often begin with commercially available Boc-Asp-OtBu. The protocol below assumes this starting point.

Step 1: Selective Reduction to Protected L-Homoserine

  • Causality: The β-carboxylic acid must be reduced to an alcohol without affecting the α-ester. We utilize a mixed anhydride intermediate, which is highly electrophilic and readily reduced by NaBH₄.

  • Protocol:

    • Dissolve Boc-Asp-OtBu (10.0 mmol) in anhydrous THF (50 mL) and cool to -15 °C under N₂.

    • Add N-methylmorpholine (NMM, 11.0 mmol) followed dropwise by isobutyl chloroformate (11.0 mmol). Stir for 30 minutes.

    • Filter the precipitated NMM·HCl salts rapidly into a vigorously stirring solution of NaBH₄ (20.0 mmol) in H₂O/MeOH (1:1, 20 mL) at 0 °C.

    • Stir for 1 hour, then quench with 1M HCl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: TLC (Hexanes/EtOAc 1:1) will show a shift from baseline (acid) to

    
     (alcohol). IR spectroscopy will reveal the appearance of a broad -OH stretch at ~3400 cm⁻¹.
    

Step 2: Iodination via Appel-Type Reaction

  • Causality: Conversion of the alcohol to an iodide is required for subsequent zinc insertion. The Appel reaction ensures complete inversion/retention (irrelevant at the primary carbon) without acidic conditions that could cleave the Boc or tBu groups.

  • Protocol:

    • Dissolve the crude homoserine derivative (10.0 mmol) in anhydrous DCM (60 mL).

    • Add imidazole (15.0 mmol) and triphenylphosphine (12.0 mmol). Cool to 0 °C.

    • Add iodine (12.0 mmol) in small portions over 15 minutes. Stir at room temperature for 2 hours.

    • Quench with saturated aqueous Na₂S₂O₃ (30 mL). Extract with DCM, concentrate, and purify via flash chromatography.

  • Self-Validation: The reaction mixture will turn from dark purple to pale yellow upon Na₂S₂O₃ quench. ¹H NMR will show an upfield shift of the C4 protons from ~3.6 ppm (CH₂-OH) to ~3.2 ppm (CH₂-I).

Phase 2: Organometallic Formation & Cross-Coupling

Step 3: Zinc Insertion (Jackson's Reagent)

  • Causality: Alkyl iodides are prone to β-elimination. By using highly polar aprotic solvents like N,N-dimethylacetamide (DMA), the organozinc intermediate is stabilized via solvent coordination, preventing decomposition[3].

  • Protocol:

    • In a flame-dried Schlenk flask, suspend acid-washed zinc dust (30.0 mmol) in anhydrous DMA (10 mL).

    • Add a catalytic amount of I₂ (0.5 mmol) and stir until the reddish color fades, indicating zinc activation.

    • Add the iodo-homoserine derivative (10.0 mmol) dissolved in DMA (5 mL). Stir at room temperature for 3 hours.

  • Self-Validation: The gradual consumption of the heavy zinc dust and the formation of a homogeneous, pale-gray solution indicates successful insertion.

Step 4: Palladium-Catalyzed Negishi Coupling

  • Causality: 2-Bromopyridine is notoriously sluggish in oxidative addition. Utilizing Pd₂(dba)₃ with the electron-rich, sterically demanding biaryl phosphine ligand SPhos drastically accelerates oxidative addition and promotes reductive elimination, minimizing protodezincation[1].

  • Protocol:

    • To the active organozinc solution, add 2-bromopyridine (8.0 mmol, limiting reagent to ensure complete coupling), Pd₂(dba)₃ (0.2 mmol, 2 mol%), and SPhos (0.8 mmol, 8 mol%).

    • Stir the mixture at 50 °C for 12 hours under N₂.

    • Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with LiCl solution (5%) to remove DMA, and purify via flash chromatography.

  • Self-Validation: The reaction transitions from yellow to dark brown as the active Pd(0) species forms. LC-MS will confirm complete consumption of 2-bromopyridine and the appearance of the target mass

    
    .
    
Phase 3: Global Deprotection

Step 5: Acidic Cleavage

  • Protocol: Dissolve the protected pyridyl amino acid in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (20 mL). Stir at room temperature for 4 hours. Concentrate under reduced pressure, then triturate with cold diethyl ether to precipitate 2-amino-4-(pyridin-2-yl)butanoic acid as a highly pure TFA salt.

  • Self-Validation: ¹H NMR (in D₂O) will show the complete disappearance of the massive tert-butyl signals at ~1.4 ppm.

Quantitative Data: Negishi Coupling Optimization

The choice of catalyst and solvent is the most critical variable in this synthesis. The table below summarizes the optimization landscape for the coupling of the homoserine-derived organozinc reagent with 2-bromopyridine.

Catalyst SystemLigandSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄NoneTHF5045%Sluggish oxidative addition; significant protodezincation observed due to THF.
Pd₂(dba)₃P(o-tol)₃DMFRT62%Improved stability of zinc reagent; minor homocoupling detected.
Pd₂(dba)₃ SPhos DMA 50 88% Optimal conditions; bulky, electron-rich ligand facilitates rapid turnover.
Pd(OAc)₂SPhosDMA5085%Comparable to Pd₂(dba)₃, though slightly higher background reduction of Pd(II).

References[2] A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid.

Source: SciELO URL:[1] Synthesis of metal-binding amino acids. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[3] Development and Applications of Amino Acid Derived Organometallics. Source: Synlett (Thieme Connect) URL:

Sources

Application

Using 2-Amino-4-(pyridin-2-yl)butanoic acid in peptidomimetics

Application Note: Integration of 2-Amino-4-(pyridin-2-yl)butanoic Acid in Advanced Peptidomimetic Design Executive Brief The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of 2-Amino-4-(pyridin-2-yl)butanoic Acid in Advanced Peptidomimetic Design

Executive Brief

The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic drug discovery. 2-Amino-4-(pyridin-2-yl)butanoic acid (commonly referred to as 2-homopyridylalanine, or 2-hPal) is a highly versatile building block[1]. By introducing a pyridine ring extended by an additional methylene group compared to standard pyridylalanine, 2-hPal provides unique spatial geometry for cation-


 interactions, hydrogen bonding, and metal chelation. This application note details the mechanistic rationale, comparative efficacy, and a highly optimized Solid-Phase Peptide Synthesis (SPPS) protocol for integrating 2-hPal into therapeutic peptides.

Molecular Rationale & Mechanistic Insights

The substitution of natural aromatic amino acids (like Histidine, Tyrosine, or Phenylalanine) with 2-hPal fundamentally alters the physicochemical and pharmacokinetic profile of the resulting peptidomimetic:

  • S3/S4 Pocket Targeting in Proteases: In the development of serine protease inhibitors (e.g., Factor Xa and thrombin), the S4 pocket is an aromatic box (formed by residues like Phe174, Tyr99, and Trp215) that acts as an efficient onium-binding site. 2-hPal provides optimal heterocyclic stacking against the flat peptide walls of the S1/S4 pockets[2].

  • Metabolic Half-Life Extension via N-Oxidation: A critical limitation of basic pyridine-containing peptides is rapid in vivo clearance. By oxidizing the nitrogen of the 2-hPal pyridine ring to an N-oxide, researchers have successfully prolonged the elimination half-life in animal models while simultaneously increasing target affinity (achieving

    
     values as low as 0.32 nM against Factor Xa)[3].
    
  • Bioisosterism in Protein-Protein Interactions (PPIs): In IgG-binding peptides, replacing a C-terminal histidine with pyridylalanine derivatives drastically enhances binding affinity by locking the peptide into a favorable

    
    -hairpin-like conformation[4].
    
  • Metal-Mediated Structural Constraint: The pyridine nitrogen acts as a potent electron donor for transition metals, allowing for the design of constrained, metal-binding peptidomimetics that can inhibit amyloid-

    
     aggregation and reduce oxidative stress[5].
    

G A 2-Amino-4-(pyridin-2-yl)butanoic acid (2-hPal) B Hydrogen Bond Acceptor (Pyridine Nitrogen) A->B C Cation-π Interactions (Aromatic Ring) A->C D N-Oxidation Potential (Metabolic Stability) A->D E Targeted S3/S4 Protease Pockets (e.g., Factor Xa) B->E C->E G Prolonged in vivo Half-Life (Reduced Clearance) D->G F Enhanced Target Affinity (Sub-nanomolar Ki) E->F

Mechanistic pathways of 2-hPal integration in peptidomimetic drug design.

Comparative Efficacy Data

The following table summarizes the quantitative impact of incorporating 2-hPal and its derivatives into established peptide scaffolds, demonstrating the causality between structural modification and biological outcome.

Compound / ModificationTargetBinding Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

)
Pharmacokinetic / Structural Impact
Racemic 2-hPal Peptide Factor Xa~ 0.60 nMHigh affinity, but rapid in vivo elimination[3].
D-2-hPal-N-oxide Peptide Factor Xa0.32 nM2x potency increase; prolonged elimination half-life[3].
His17 (Wild-type Peptide) IgG225 nMBaseline

-hairpin structure[4].
2-Pya / 2-hPal Substitution IgG76 nMStabilized conformation; ~3x enhanced target affinity[4][6].

Advanced Fmoc-SPPS Protocol for 2-hPal Peptidomimetics

Synthesizing peptides with 2-hPal requires specific modifications to standard Fmoc-SPPS protocols. The pyridine ring is susceptible to alkylation during acidic cleavage, and the extended side chain can undergo racemization during activation if strong bases are used[4].

Self-Validating System Design: This protocol utilizes in-process colorimetric validation (Kaiser test) and specific scavenger cocktails to guarantee stereochemical integrity and prevent side-reactions.

Phase 1: Resin Preparation and Deprotection
  • Swelling: Weigh 0.1 mmol of Fmoc-Rink Amide resin (or 2-chlorotrityl chloride resin for C-terminal acids) into a reaction vessel. Swell in Dichloromethane (CH

    
    Cl
    
    
    
    ) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Phase 2: Causality-Driven Coupling of 2-hPal

Causality Note: To prevent the racemization of the 2-hPal derivative, standard HBTU/DIEA activation is insufficient. We utilize HATU combined with HOAt, which accelerates the formation of the active ester while maintaining the chiral center. A weaker base (DIPEA) is used in a tightly controlled stoichiometric ratio.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-2-Amino-4-(pyridin-2-yl)butanoic acid, 0.4 mmol (4 eq) of HATU, and 0.4 mmol (4 eq) of HOAt in minimal DMF.

  • Base Addition: Add 0.8 mmol (8 eq) of DIPEA to the mixture. Stir for 1 minute to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result indicates incomplete coupling; repeat steps 1-3.

Phase 3: Cleavage and Scavenging

Causality Note: During global deprotection with Trifluoroacetic Acid (TFA), the highly reactive carbocations generated from protecting groups can alkylate the basic nitrogen of the 2-hPal pyridine ring. Furthermore, C-terminal


-hydroxybenzylation is a known byproduct. Adding 1,3-dimethoxybenzene (1,3-DMB) acts as a highly effective scavenger to suppress these side reactions[4][7].
  • Cleavage Cocktail Preparation: Prepare a mixture of TFA / Triisopropylsilane (TIS) / H

    
    O / 1,3-dimethoxybenzene in a ratio of 90:2.5:2.5:5 (v/v/v/v).
    
  • Cleavage: Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude peptide. Centrifuge and wash the pellet twice with cold ether.

  • Purification: Dissolve the crude peptide in a 7:3 mixture of Acetonitrile:Water (with 0.1% TFA) and purify via Preparative RP-HPLC.

SPPS S1 Resin Swelling (CH2Cl2/DMF) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 2-hPal Coupling (HATU/HOAt/DIPEA) S2->S3 S4 Kaiser Test (Validation) S3->S4 S4->S2 If positive S5 Cleavage & Scavenging (TFA/TIS/1,3-DMB) S4->S5 If negative S6 Purification (RP-HPLC) S5->S6

Optimized Fmoc-SPPS workflow for 2-hPal containing peptidomimetics.

References

  • Chembase. 2-amino-4-(pyridin-2-yl)butanoic acid (CAS 856858-86-1). Retrieved from[Link]

  • ResearchGate. 5-Amidinoindoles as Dual Inhibitors of Coagulation Factors IXa and Xa. Retrieved from [Link]

  • ResearchGate. Quantifizierung von Kation-π-Wechselwirkungen in Protein-Ligand-Komplexen: Kristallstrukturanalyse eines Komplexes von Faktor Xa. Retrieved from [Link]

  • National Institutes of Health (PMC). Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. Retrieved from[Link]

  • ResearchGate. Metal Binding Amino Acids. Retrieved from [Link]

Sources

Method

Application Note: Engineering pH-Responsive Antimicrobial Peptides using 2-Pyridylalanine Derivatives

Abstract & Introduction The clinical translation of antimicrobial peptides (AMPs) is frequently stalled by two critical failure modes: rapid proteolytic degradation in vivo and non-specific toxicity (hemolysis) against h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The clinical translation of antimicrobial peptides (AMPs) is frequently stalled by two critical failure modes: rapid proteolytic degradation in vivo and non-specific toxicity (hemolysis) against host cells. This guide details a precision engineering strategy using 2-pyridylalanine (2-Pal) , a non-natural amino acid that acts as a bio-isostere for both Phenylalanine (Phe) and Histidine (His).

By incorporating 2-Pal, researchers can introduce a "pH-switch" mechanism. Unlike Lysine (pKa ~10.5) or Arginine (pKa ~12.5), the pyridine nitrogen of 2-Pal has a pKa of approximately 5.2. This ensures the peptide remains largely neutral and less toxic at physiological pH (7.4) but becomes cationic and active in the acidic microenvironments typical of bacterial biofilms or phagolysosomes. Furthermore, the steric bulk of the pyridyl ring renders the peptide backbone resistant to common proteases like trypsin and chymotrypsin.

Rational Design Strategy: The "Pyridyl Scan"

Do not randomly insert 2-Pal. Use a "Pyridyl Scan" methodology similar to an Alanine Scan, but with the specific intent of tuning amphipathicity and charge density.

Design Logic

The goal is to replace residues to optimize the Selectivity Index (SI) (


).
FeatureNatural Residue2-Pyridylalanine (2-Pal) Replacement Effect
Hydrophobicity Phenylalanine (Phe)Decreases hydrophobicity slightly. Improves solubility in aqueous buffers while maintaining aromatic stacking interactions required for membrane insertion.
Charge Histidine (His) / Lysine (Lys)Modulates Charge. At pH 7.4, 2-Pal is mostly uncharged (reducing hemolysis). At pH 5.5 (infection site), it protonates, activating antimicrobial lethality.
Stability AllIncreases Stability. The non-natural side chain is not recognized by serum proteases, significantly extending half-life (

).
Visualization: The Design Workflow

DesignStrategy Start Parent AMP Sequence (High MIC or Toxicity) Identify Identify Target Regions (Hydrophobic Face) Start->Identify Sub1 Phe -> 2-Pal (Reduce Hydrophobicity) Identify->Sub1 If Aggregation High Sub2 Lys -> 2-Pal (Intro pH Switch) Identify->Sub2 If Toxicity High Sim In Silico Validation (Helical Wheel / Moment) Sub1->Sim Sub2->Sim Syn Proceed to Synthesis Sim->Syn

Caption: Decision tree for rational substitution of natural residues with 2-Pal to optimize AMP stability and selectivity.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of 2-Pal Peptides

Methodology: Fmoc-chemistry on Rink Amide resin.[1] Critical Challenge: The basic nitrogen on the pyridine ring can occasionally interfere with coupling or cause metal sequestration from solvents. High-purity reagents are essential.

Materials
  • Resin: Rink Amide MBHA (Loading: 0.5–0.6 mmol/g). Low loading prevents aggregation.

  • Amino Acid: Fmoc-L-2-Pyridylalanine (Fmoc-2-Pal-OH).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

Step-by-Step Synthesis Cycle
  • Resin Swelling:

    • Swell resin in DCM for 30 min, then wash with DMF (3x).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Note: Monitor UV absorbance at 301 nm if using an automated synthesizer to ensure complete removal.

  • Coupling (The Critical Step):

    • Dissolve Fmoc-2-Pal-OH (3 eq) , HATU (2.9 eq) , and DIEA (6 eq) in minimal DMF.

    • Pre-activation: Allow to react for 30 seconds before adding to the resin.

    • Reaction time: 45–60 minutes at Room Temperature.

    • Validation: Perform a Kaiser Test.[2] If blue (incomplete), recouple using HCTU/Collidine.

  • Capping (Optional but Recommended):

    • Acetic anhydride/DIEA/DMF (1:2:7) for 10 min to terminate unreacted chains.

  • Cleavage:

    • Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%) .

    • Time: 2.5 to 3 hours.[3] Do not exceed 4 hours to avoid side-reactions with the pyridine ring.

  • Precipitation:

    • Precipitate in ice-cold diethyl ether. Centrifuge (4000 rpm, 10 min, 4°C).

Visualization: Synthesis Workflow

SPPS_Protocol Resin Rink Amide Resin (Fmoc-Protected) Deprotect Deprotection 20% Piperidine/DMF Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation Fmoc-2-Pal-OH + HATU + DIEA Wash1->Activate Couple Coupling 45-60 min, RT Activate->Couple Check Kaiser Test Couple->Check Check->Wash1 Blue (Fail) Cleave Final Cleavage TFA Cocktail Check->Cleave Colorless (Pass)

Caption: Fmoc-SPPS cycle optimized for 2-pyridylalanine incorporation, highlighting the iterative coupling validation loop.

Analytical Characterization

Before biological testing, structural integrity must be verified.

  • ESI-MS: 2-Pal peptides often show distinct ionization patterns. Ensure the monoisotopic mass matches the theoretical calculation.

    • Note: The pyridine nitrogen may protonate during MS analysis, potentially showing a +1 charge state shift compared to Phe analogs.

  • Circular Dichroism (CD):

    • Solvent: Phosphate buffer (pH 7.[4]4) vs. TFE (Trifluoroethanol) mixtures.

    • Expectation: 2-Pal is an aromatic residue.[5] It may induce a strong signal in the near-UV region (250–300 nm), unlike standard aliphatic helices. Do not misinterpret this as a contaminant.

Biological Assay Protocols

Minimum Inhibitory Concentration (MIC)

Standard Broth Microdilution (CLSI Guidelines)

  • Inoculum: S. aureus (ATCC 29213) or E. coli (ATCC 25922) diluted to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Peptide Prep: Prepare serial 2-fold dilutions of the 2-Pal peptide in 0.01% Acetic Acid/BSA (to prevent sticking to plastic).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Lowest concentration with no visible growth.

Hemolysis Assay (Toxicity)

Crucial for validating the pH-switch effect.

  • Erythrocytes: Fresh human RBCs, washed 3x with PBS (pH 7.4).

  • Incubation: Mix peptide dilutions with 1% RBC suspension. Incubate 1 hr at 37°C.

  • Measurement: Centrifuge and measure Hemoglobin release in supernatant at 414 nm.

  • Control: 1% Triton X-100 (100% lysis).

  • Calculation:

    
    .
    

Mechanism of Action

The inclusion of 2-Pal alters the mechanism from a simple "carpet model" to a pH-gated insertion model .

  • Neutral pH (Bloodstream): The pyridine ring is uncharged. The peptide is hydrophobic but aggregates less than Phe-analogs. It binds weakly to zwitterionic mammalian membranes.

  • Acidic pH (Bacterial Surface/Biofilm): The pyridine nitrogen becomes protonated (

    
    ). The net positive charge of the peptide increases.
    
  • Membrane Disruption: The increased charge facilitates electrostatic attraction to anionic bacterial lipids (LPS/Lipoteichoic acid), leading to pore formation.

References

  • Design & Mechanism

    • Mishra, B., et al. (2017). "Antibacterial and antibiofilm activities of arginine-rich antimicrobial peptides." Journal of Medicinal Chemistry.

  • Synthesis Protocol

    • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • 2-Pyridylalanine Properties

    • Rezaei, M., et al. (2019). "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." Journal of Medicinal Chemistry.

  • Antimicrobial Peptide Database

    • Wang, G., et al. (2016). "APD3: the antimicrobial peptide database as a tool for research and education." Nucleic Acids Research.

Sources

Application

Application Note: Asymmetric Synthesis and N-Boc Protection of 2-Amino-4-(pyridin-2-yl)butanoic Acid

Executive Summary Unnatural amino acids bearing heterocyclic side chains, such as 2-amino-4-(pyridin-2-yl)butanoic acid (homo-2-pyridylalanine), are indispensable building blocks in the design of peptidomimetics, proteas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unnatural amino acids bearing heterocyclic side chains, such as 2-amino-4-(pyridin-2-yl)butanoic acid (homo-2-pyridylalanine), are indispensable building blocks in the design of peptidomimetics, protease inhibitors, and GPCR ligands. Classical enzymatic resolution or diastereomeric salt formation limits theoretical yields to 50%. To overcome this bottleneck, this protocol details a highly scalable, asymmetric phase-transfer catalysis (PTC) strategy to achieve >98% enantiomeric excess, followed by orthogonal N-Boc protection optimized for basic heterocycle-containing zwitterions.

Mechanistic Framework & Causality

This workflow is engineered as a self-validating synthetic system, relying on three distinct mechanistic phases:

  • Asymmetric Alkylation: Utilizing a

    
    -symmetric chiral quaternary ammonium salt (Maruoka Catalyst), the enolate of an achiral glycine Schiff base (tert-butyl 2-((diphenylmethylene)amino)acetate) is sterically shielded on one face. This forces the electrophile (2-(2-bromoethyl)pyridine) to attack exclusively from the opposite face, establishing the stereocenter with high fidelity . The biphasic nature of the reaction prevents the premature aqueous hydrolysis of the imine.
    
  • Global Deprotection: A stepwise acidic hydrolysis is employed. Mild acid selectively cleaves the diphenylmethylene protecting group, allowing the lipophilic benzophenone byproduct to be extracted. Subsequent heating in strong acid hydrolyzes the tert-butyl ester, yielding the free unnatural amino acid .

  • Orthogonal Protection (N-Boc): The alpha-amino group is protected using di-tert-butyl dicarbonate (

    
    ). The Boc group is chosen for its stability against catalytic hydrogenation and its facile removal under mild acidic conditions, making it ideal for downstream solid-phase peptide synthesis (SPPS) .
    

Synthetic Workflow Diagram

Mechanism S1 Glycine Schiff Base (Achiral) C1 Maruoka Catalyst (Chiral PTC) S1->C1 Alkylation (Toluene/KOH) R1 2-(2-Bromoethyl)pyridine R1->C1 Alkylation (Toluene/KOH) I1 Enantioenriched Schiff Base C1->I1 I2 Free Amino Acid Intermediate I1->I2 Acid Hydrolysis (HCl) P1 Boc-2-Amino-4- (pyridin-2-yl)butanoic acid I2->P1 Boc2O, Na2CO3 (pH 9.5)

Synthetic workflow for the asymmetric preparation of Boc-2-Amino-4-(pyridin-2-yl)butanoic acid.

Experimental Protocols

Step 1: Asymmetric Alkylation via Chiral PTC

Causality Focus: Vigorous stirring is mandatory. Because the reaction occurs at the liquid-liquid interface, insufficient stirring reduces the interfacial surface area, allowing background racemic alkylation to compete with the catalyst-directed pathway.

  • In a 100 mL round-bottom flask, dissolve tert-butyl 2-((diphenylmethylene)amino)acetate (10.0 mmol) and (S,S)-N-spiro chiral quaternary ammonium bromide (Maruoka Catalyst, 0.1 mmol, 1 mol%) in 30 mL of toluene.

  • Add 2-(2-bromoethyl)pyridine hydrobromide (12.0 mmol). Note: The hydrobromide salt is used to prevent the spontaneous intramolecular cyclization that occurs in the free base form.

  • Cool the biphasic mixture to 0 °C using an ice bath.

  • Initiate vigorous stirring (

    
     1000 rpm) and add 50% aqueous KOH (15 mL) dropwise over 10 minutes. The massive excess of base neutralizes the hydrobromide salt in situ and drives the phase-transfer cycle.
    
  • Stir at 0 °C for 4 hours. Monitor completion via TLC (Hexane/EtOAc 3:1).

  • Quench with 30 mL of cold water, separate the organic layer, and extract the aqueous layer with toluene (2 × 20 mL). Dry the combined organic layers over

    
     and concentrate under reduced pressure.
    
Step 2: Global Deprotection

Causality Focus: Stepwise temperature and acid concentration control ensures complete removal of both protecting groups without degrading the pyridine ring.

  • Dissolve the crude alkylation product in 20 mL of THF.

  • Add 20 mL of 1N HCl. Stir at room temperature for 4 hours to selectively cleave the diphenylmethylene imine .

  • Extract the aqueous mixture with diethyl ether (3 × 20 mL) to remove the benzophenone byproduct.

  • To the aqueous layer, add 20 mL of concentrated HCl (12N) to achieve an approximately 6N HCl solution. Heat to 60 °C for 8 hours to hydrolyze the tert-butyl ester.

  • Lyophilize the aqueous solution to obtain 2-amino-4-(pyridin-2-yl)butanoic acid dihydrochloride as a highly hygroscopic solid.

Step 3: N-Boc Protection & Zwitterion Isolation

Causality Focus: The presence of the basic pyridine ring (


 ~5.2) completely alters standard amino acid workups. Attempting a standard extraction at pH 2.0 will fail, as the pyridine ring will protonate, trapping the product in the aqueous layer.
  • Dissolve the crude amino acid dihydrochloride in a 1:1 mixture of 1,4-Dioxane and Water (40 mL).

  • Adjust the pH to 9.5 using 1M

    
    . Self-validating step: The pH must remain between 9.0 and 10.0. If the pH drops below 9.0, the alpha-amine becomes protonated and non-nucleophilic; if it exceeds 10.5, the 
    
    
    
    reagent rapidly hydrolyzes.
  • Add

    
     (15.0 mmol) dropwise. Stir at room temperature for 12 hours, maintaining pH 9.5 with 
    
    
    
    as needed.
  • Wash the reaction mixture with diethyl ether (2 × 20 mL) to remove unreacted

    
    .
    
  • Carefully acidify the aqueous layer to pH 4.5 using 1M

    
    . Crucial Insight: Adjusting to the isoelectric point (pI ~4.5) minimizes the net charge, forming a zwitterion and enabling extraction.
    
  • Extract the aqueous layer with a 3:1 mixture of Chloroform/Isopropanol (4 × 30 mL).

  • Dry the organic layer over

    
    , filter, and concentrate to yield pure Boc-2-amino-4-(pyridin-2-yl)butanoic acid.
    

Data Presentation & Quality Control

Table 1: Optimization of Asymmetric Alkylation Conditions

Catalyst Type Catalyst Loading (mol%) Base System Temp (°C) Yield (%) Enantiomeric Excess (ee %)
Achiral (TBAB) 10.0 50% KOH 25 85 0
Cinchona Alkaloid 10.0 50% KOH 0 72 65
Maruoka Catalyst 1.0 50% KOH 0 94 >98

| Maruoka Catalyst | 0.1 | 50% KOH | 0 | 91 | >98 |

Table 2: Analytical Quality Control Metrics

Analytical Technique Target Parameter Acceptance Criteria
Chiral HPLC Enantiomeric Purity > 98% ee (Chiralcel OD-H column)

|


H NMR (400 MHz) | Chemical Purity | Absence of Schiff base (7.2-7.8 ppm) & 

(1.5 ppm) | | LC-MS (ESI+) | Mass Confirmation |


| | Optical Rotation | Specific Rotation |

consistent with enantiopure reference standard |

References

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028.[Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-514.[Link]

  • Wikipedia Contributors. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia.[Link]

Method

High-Efficiency Cyclization Strategies for Peptides Incorporating Pyridyl Amino Acids

Introduction The incorporation of pyridyl amino acids (e.g., 2-, 3-, or 4-pyridylalanine; Pal) into peptide sequences is a potent strategy in modern drug design.[1] These non-canonical residues enhance aqueous solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of pyridyl amino acids (e.g., 2-, 3-, or 4-pyridylalanine; Pal) into peptide sequences is a potent strategy in modern drug design.[1] These non-canonical residues enhance aqueous solubility, improve pharmacokinetic profiles, and introduce metal-coordination capabilities. However, the unique electronic and steric properties of the pyridine ring present distinct challenges during cyclization.

This guide addresses two critical interpretations of the topic:

  • Macrolactamization of peptides containing intrinsic pyridylalanine residues (handling the chemical compatibility).

  • Peptide Stapling using pyridine-based bifunctional reagents (using the pyridine moiety as the cyclization scaffold).

Part 1: Strategic Planning & Chemical Logic

The Pyridyl Challenge

The pyridine nitrogen (pKₐ ~5.2) introduces basicity and nucleophilicity that can disrupt standard cyclization protocols.

  • Racemization Risk: If a pyridylalanine (particularly 2-Pal) is positioned at the C-terminus, the pyridine nitrogen can facilitate proton abstraction from the

    
    -carbon of the activated ester, leading to rapid epimerization (similar to Histidine).
    
  • Side Reactions: The pyridine nitrogen can act as a nucleophile, attacking activated esters to form unstable

    
    -acyl pyridinium species, which hydrolyze to reduce yield or react further to form adducts.
    
Reagent Selection Matrix
Cyclization ModeCritical ChallengeRecommended Reagent SystemRationale
Head-to-Tail (C-term = Pal)High Racemization Risk DEPBT + TMP (or Collidine)DEPBT mediates coupling without high base concentrations; TMP is non-nucleophilic.
Head-to-Tail (C-term

Pal)
Steric HindranceHATU + HOAt + DIPEA High reactivity of HATU overcomes entropic barriers; Pal in mid-sequence is stable.
Cys-Stapling Disulfide Competition2,6-Bis(bromomethyl)pyridine Specific alkylation of thiolates; creates a rigid, aromatic staple.

Part 2: Macrolactamization of Pal-Containing Peptides

Protocol A: The Low-Racemization Route (C-Terminal Pal)

Context: Use this when sequence constraints force a pyridylalanine residue to be the C-terminal activation site.

Reagents Required[2][3][4][5][6][7][8][9]
  • Coupling Reagent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

  • Base: 2,4,6-Collidine or TMP (2,2,6,6-Tetramethylpiperidine). Avoid DIPEA/TEA to minimize base-catalyzed epimerization.

  • Solvent: Anhydrous DMF or NMP (degassed).

Step-by-Step Methodology
  • Linear Precursor Preparation: Synthesize the linear peptide on 2-Chlorotrityl chloride resin (or similar hyper-acid labile resin) to allow cleavage of the protected peptide fragment (maintaining side-chain protection).

  • Resin Cleavage: Treat resin with 1% TFA in DCM (

    
     min). Neutralize immediately with pyridine/methanol. Concentrate and precipitate in cold ether.
    
  • Cyclization Setup (High Dilution):

    • Dissolve the linear protected peptide in DMF to a concentration of 0.5 – 1.0 mM . Note: High dilution is critical to favor intramolecular reaction over dimerization.

    • Add 1.5 equivalents of DEPBT.

    • Add 2.0 equivalents of Collidine.

  • Reaction: Stir under inert atmosphere (

    
    /Ar) at 0°C for 1 hour, then warm to room temperature for 12–24 hours.
    
  • Quench & Workup: Evaporate DMF in vacuo. Redissolve residue in EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and brine.
  • Global Deprotection: Treat the cyclized protected peptide with TFA/TIS/

    
     (95:2.5:2.5) to remove side-chain protecting groups.
    
Protocol B: High-Efficiency Route (Non-C-Terminal Pal)

Context: Use when Pal is internal (e.g., position


) and the C-terminus is a standard amino acid (Gly, Ala, Phe).
Reagents Required[2][3][4][5][6][7][8][9]
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for suppressing N-acyl pyridinium formation.

  • Base: DIPEA (Diisopropylethylamine).

Workflow Visualization

Macrolactamization Start Linear Peptide Precursor Decision Is C-Terminus Pyridylalanine? Start->Decision PathA_Reagents Reagents: DEPBT + Collidine (Low Epimerization Risk) Decision->PathA_Reagents Yes PathB_Reagents Reagents: HATU + HOAt + DIPEA (High Reactivity) Decision->PathB_Reagents No PathA_Process Slow Activation (0°C -> RT) 24 Hours PathA_Reagents->PathA_Process Common_Workup Solvent Evaporation & Acidic Wash PathA_Process->Common_Workup PathB_Process Fast Activation (RT) 2-4 Hours PathB_Reagents->PathB_Process PathB_Process->Common_Workup Deprotection Global Side-Chain Deprotection (TFA Cocktail) Common_Workup->Deprotection QC QC: HPLC & MS (Check for D-Pal isomer) Deprotection->QC

Figure 1: Decision matrix for macrolactamization of peptides containing pyridyl amino acids.

Part 3: Pyridine-Based Peptide Stapling

This protocol utilizes the pyridine ring itself as the "reagent" (linker) to cyclize two cysteine residues, creating a rigid, aromatic staple that promotes


-helical conformation.
Reagents Required[2][3][4][5][6][7][8][9][10]
  • Linker: 2,6-Bis(bromomethyl)pyridine (or 2,6-Bis(chloromethyl)pyridine).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) – Essential to keep cysteines reduced without interfering with alkylation.

  • Buffer: Ammonium Bicarbonate (

    
    ), pH 8.0.
    
  • Solvent: Acetonitrile (ACN) / Water mixture.

Protocol Steps
  • Peptide Design: Ensure the peptide sequence contains two Cysteine residues spaced at

    
     (one helix turn) or 
    
    
    
    (two turns).
  • Dissolution: Dissolve the purified linear peptide (SH-free form) in 1:1 ACN/

    
     to a concentration of 0.5 mM .
    
  • Reduction: Add 1.5 equivalents of TCEP.HCl. Adjust pH to 8.0 using dilute

    
    . Stir for 30 min to ensure all cysteines are reduced.
    
  • Stapling Reaction:

    • Prepare a 20 mM stock solution of 2,6-Bis(bromomethyl)pyridine in ACN.

    • Add 1.2 equivalents of the linker solution dropwise to the peptide solution.

    • Note: Slight excess of linker ensures complete bridging; the high dilution prevents intermolecular crosslinking.

  • Incubation: Stir at room temperature for 2 hours. Monitor by LC-MS. The reaction is complete when the mass corresponds to [Linear Peptide + Linker – 2HBr].

  • Quench: Acidify with TFA to pH < 3 to stop the reaction.

  • Purification: Directly inject onto Preparative HPLC (C18 column).

Reaction Mechanism

Stapling Substrate Peptide-(SH)2 (Reduced Cysteines) Intermediate Mono-Alkylated Intermediate (Fast Step 1) Substrate->Intermediate pH 8.0, TCEP SN2 Attack Reagent 2,6-Bis(bromomethyl)pyridine Reagent->Intermediate Product Stapled Pyridine-Peptide (Rigid Macrocycle) Intermediate->Product Intramolecular Ring Closure

Figure 2: Mechanism of Cysteine stapling using a pyridine-based linker.

Part 4: Quality Control & Troubleshooting

Racemization Check (Critical for Protocol A)

Standard C18 HPLC may not separate D-Pal from L-Pal epimers.

  • Method: Use Marfey’s Reagent (FDAA) derivatization on a hydrolyzed aliquot, or use a Chiralpak® column (e.g., QN-AX) for direct analysis of the intact peptide if possible.

  • Acceptance Criteria: < 5% D-isomer.[5]

Mass Spectrometry Adducts
  • Observation: Mass shift of +80 Da (Phosphonium adduct) or +99 Da (Uronium adduct).

  • Cause: Reaction of the N-terminus with the coupling reagent (HATU/PyBOP) instead of the activated ester, often due to slow cyclization kinetics caused by the steric bulk of the pyridyl ring.

  • Fix: Pre-activate the acid for only 30 seconds before adding the peptide amine, or switch to the slower-acting DEPBT.

Solubility Issues
  • Observation: Precipitation during cyclization.

  • Fix: Pyridyl amino acids are hydrophobic but ionizable. Add 10-20% Trifluoroethanol (TFE) to the DMF cyclization mixture. TFE stabilizes secondary structures (turns/helices) which can pre-organize the peptide for cyclization.

References

  • Macrocyclization Reagents & Mechanisms

    • Use of HATU/HOAt: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[10]Link

    • DEPBT for low racemization: Li, H., et al. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A new coupling reagent with high efficiency and low racemization. Organic Letters.Link

  • Pyridylalanine Properties & Synthesis

    • Solubility and PK benefits: D'Alessio, S., et al. (2020). Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability. International Journal of Peptide Research and Therapeutics.Link

  • Peptide Stapling with Pyridine Linkers

    • Protocol for bis(bromomethyl)pyridine: Lau, Y. H., et al. (2015). A two-component 'double-click' approach to peptide stapling.[10][11] Nature Protocols. (Note: Contextual reference for stapling methodology).

    • Specific Pyridine Stapling: Nitsche, C., et al. (2019). Biocompatible Macrocyclization of Peptides Using 2,6-Dicyanopyridine.[12] Organic Letters.Link

Sources

Application

Application Notes &amp; Protocols: A Technical Guide to Bioconjugation Utilizing Pyridine Side Chains

For researchers, scientists, and drug development professionals, the strategic covalent linkage of molecules to biological entities—a process known as bioconjugation—is a cornerstone of innovation. The pyridine moiety, a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic covalent linkage of molecules to biological entities—a process known as bioconjugation—is a cornerstone of innovation. The pyridine moiety, a versatile heterocyclic scaffold, offers a diverse toolkit for achieving specific and stable bioconjugates. This guide provides an in-depth exploration of three prominent pyridine-based bioconjugation strategies: Pyridyl Disulfide Chemistry, Vinylpyridine Chemistry, and the Hydrazino-Pictet-Spengler (HIPS) Ligation. Herein, we dissect the underlying mechanisms, provide detailed experimental protocols, and offer field-proven insights to empower you to select and implement the optimal strategy for your research and development goals.

I. The Landscape of Pyridine-Based Bioconjugation: A Comparative Overview

The choice of a bioconjugation strategy is dictated by the desired attributes of the final conjugate, particularly the nature of the chemical bond connecting the components. Pyridine-based chemistries offer a spectrum of options, from readily cleavable linkages to highly stable, permanent bonds.

Data Presentation: Comparative Analysis of Key Pyridine Bioconjugation Techniques
FeaturePyridyl Disulfide ChemistryVinylpyridine ChemistryHydrazino-Pictet-Spengler (HIPS) Ligation
Target Functional Group Thiols (e.g., Cysteine)Thiols (e.g., Cysteine)Aldehydes (e.g., formylglycine)
Bond Formed Disulfide (-S-S-)Thioether (-S-C-)Carbon-Carbon (-C-C-)
Bond Stability Reversible/CleavableStable, Non-reducibleHighly Stable, Hydrolytically Robust
Key Advantage Reductively cleavable linkage, ideal for intracellular drug release.[1]Forms a highly stable and irreversible bond, beneficial for in vivo stability.[2]Forms a very stable C-C bond and proceeds efficiently at near-neutral pH.[3][4][5]
Optimal Reaction pH 7.0 - 8.0[1]~8.0[6]6.0 - 7.0[3]
Reaction Monitoring Spectrophotometric detection of pyridine-2-thione release at 343 nm.[1]Typically monitored by chromatography (e.g., HPLC) or mass spectrometry.[3]Typically monitored by chromatography (e.g., HPLC) or mass spectrometry.[3]
Common Applications Antibody-Drug Conjugates (ADCs) with cleavable linkers, reversible protein modification.[1]Stable Antibody-Drug Conjugates (ADCs), protein labeling where stability is paramount.[2]Generation of highly stable protein conjugates, including ADCs, for applications requiring long in vivo half-lives.[3][4][5]
Plasma Stability Lower stability; susceptible to thiol-disulfide exchange with plasma components like albumin.[7]High stability; thioether bond is resistant to reduction and hydrolysis.[6]Very high stability; C-C bond is resistant to hydrolysis and enzymatic cleavage.[5][8]

II. Pyridyl Disulfide Chemistry: Engineering Reductively-Cleavable Bioconjugates

The reaction of pyridyl disulfides with free sulfhydryl groups is a cornerstone of bioconjugation, prized for its specificity and the introduction of a disulfide bond that can be cleaved in a reducing environment. This makes it an exemplary choice for applications such as antibody-drug conjugates (ADCs), where the payload is designed to be released within the reducing environment of the target cell.[1]

A. The Causality of the Thiol-Disulfide Exchange Reaction

The chemistry is driven by a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the pyridyl disulfide. This process is highly efficient due to the formation of the stable leaving group, pyridine-2-thione. The release of this byproduct can be monitored spectrophotometrically at 343 nm, providing a convenient real-time assay for reaction progress.[1] The reaction rate is pH-dependent, with optimal rates typically observed between pH 7 and 8, where a sufficient concentration of the reactive thiolate anion is present.[1]

B. Visualization of the Mechanism and Workflow

pyridyl_disulfide_mechanism cluster_reactants Reactants cluster_reaction Thiol-Disulfide Exchange cluster_products Products Biomolecule Biomolecule-SH (e.g., Protein-Cysteine) Intermediate Transient Mixed Disulfide Biomolecule->Intermediate Nucleophilic attack (pH 7-8) PyridylDisulfide Payload-S-S-Pyridine (Pyridyl Disulfide Reagent) PyridylDisulfide->Intermediate Conjugate Biomolecule-S-S-Payload (Cleavable Conjugate) Intermediate->Conjugate Byproduct Pyridine-2-thione (Absorbs at 343 nm) Intermediate->Byproduct Release of stable leaving group

Caption: Mechanism of Thiol-Disulfide Exchange.

C. Experimental Protocol: Conjugation of a Thiol-Containing Molecule to an Antibody via SPDP

This protocol describes a two-step process using the heterobifunctional crosslinker Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to first introduce a pyridyl disulfide group onto an antibody via its lysine residues, followed by conjugation to a thiol-containing molecule.

Materials:

  • Antibody (or other protein with primary amines)

  • SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)

  • Thiol-containing molecule (e.g., peptide, drug)

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer

Protocol:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and thiols.

  • Activation of Antibody with SPDP:

    • Dissolve SPDP in a water-miscible organic solvent (e.g., DMSO) at a concentration of ~20 mM.

    • Add a 20-fold molar excess of the SPDP solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess SPDP:

    • Remove non-reacted SPDP and the NHS leaving group by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

  • Conjugation with Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the Reaction Buffer.

    • Add the thiol-containing molecule to the purified, SPDP-activated antibody. A 10- to 50-fold molar excess of the thiol-containing molecule over the antibody is recommended.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Reaction Monitoring (Optional but Recommended):

    • Measure the absorbance of the reaction mixture at 343 nm to monitor the release of pyridine-2-thione. The reaction is complete when the absorbance plateaus.

  • Purification of the Bioconjugate:

    • Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the pyridine-2-thione byproduct and any unreacted molecules.

D. Field-Proven Insights & Troubleshooting
  • Low Conjugation Efficiency:

    • Cause: Inefficient activation or presence of competing nucleophiles.

    • Solution: Ensure the absence of amine-containing buffers (e.g., Tris) during the SPDP activation step. Verify the activity of your SPDP reagent. Increase the molar excess of SPDP or the thiol-containing molecule.

  • Protein Aggregation:

    • Cause: High degree of modification or unfavorable buffer conditions.

    • Solution: Reduce the molar excess of SPDP. Include additives such as arginine or glycerol in the reaction buffer to improve protein stability.

  • Premature Cleavage of Disulfide:

    • Cause: Presence of reducing agents in buffers or on labware.

    • Solution: Use freshly prepared, degassed buffers. Ensure all labware is thoroughly cleaned and rinsed. Avoid using reducing agents like DTT or TCEP in any of the reaction or purification buffers.

III. Vinylpyridine Chemistry: Forging Stable Thioether Bonds

For applications demanding a robust, non-cleavable linkage, vinylpyridine chemistry offers an excellent solution. This method targets cysteine residues to form a stable thioether bond via a Michael addition reaction. The resulting conjugate is resistant to reduction and hydrolysis, making it ideal for in vivo applications where long-term stability is critical.[2]

A. The Causality of the Michael Addition Reaction

The reaction proceeds through the nucleophilic attack of a thiolate anion on the electron-deficient β-carbon of the vinyl group. The electron-withdrawing nature of the pyridine ring facilitates this reaction. Quaternization of the pyridine nitrogen further enhances its electron-withdrawing capacity, leading to a significant increase in reaction rate, enabling rapid and efficient conjugation even at low reactant concentrations.[6]

B. Visualization of the Mechanism and Workflow

vinylpyridine_mechanism cluster_reactants Reactants cluster_reaction Michael Addition cluster_products Product Biomolecule Biomolecule-SH (e.g., Protein-Cysteine) Intermediate Thiolate Anion Attack Biomolecule->Intermediate Deprotonation (pH ~8) Vinylpyridine Payload-Vinylpyridine Vinylpyridine->Intermediate Conjugate Biomolecule-S-Payload (Stable Thioether Linkage) Intermediate->Conjugate Protonation

Caption: Mechanism of Vinylpyridine Conjugation.

C. Experimental Protocol: Cysteine-Selective Antibody Modification with a Quaternized Vinylpyridinium Reagent

This protocol outlines the conjugation of a cysteine-engineered antibody (e.g., a Thiomab) with a quaternized vinylpyridinium-functionalized payload.

Materials:

  • Cysteine-engineered antibody (e.g., Thiomab)

  • Quaternized vinylpyridinium-payload reagent

  • Conjugation Buffer: 50 mM Sodium Phosphate (NaPi), pH 8.0

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

  • Antibody Preparation:

    • If the cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP to the antibody in the Conjugation Buffer and incubate for 30-60 minutes at 37°C.

    • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve the quaternized vinylpyridinium-payload reagent in a compatible solvent (e.g., DMSO) to prepare a stock solution.

    • Add the payload reagent to the antibody solution at a 5- to 10-fold molar excess per cysteine residue.

    • Incubate the reaction for 1-2 hours at 37°C. The reaction is typically rapid, and completion can be verified by LC-MS.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess vinylpyridinium reagent.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the ADC using size-exclusion chromatography to remove unreacted payload, quenched payload, and any aggregates.

D. Field-Proven Insights & Troubleshooting
  • Incomplete Reaction:

    • Cause: Insufficiently reduced cysteines or suboptimal pH.

    • Solution: Ensure complete reduction of interchain disulfides by optimizing the TCEP incubation step. Confirm that the pH of the Conjugation Buffer is at or slightly above 8.0 to facilitate thiolate formation.

  • Non-specific Labeling:

    • Cause: Reaction with other nucleophilic residues at high pH or with highly reactive reagents.

    • Solution: While vinylpyridines are highly selective for thiols, it is good practice to control the pH carefully. Avoid excessively high pH values (> 8.5). Analyze the final product by mass spectrometry to confirm site-specificity.

  • Poor Reagent Solubility:

    • Cause: Hydrophobic nature of the payload-linker.

    • Solution: Prepare a concentrated stock solution of the vinylpyridinium reagent in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.

IV. Hydrazino-Pictet-Spengler (HIPS) Ligation: Crafting Exceptionally Stable C-C Bonds

The Hydrazino-Pictet-Spengler (HIPS) ligation is a powerful bioorthogonal reaction for forming a highly stable carbon-carbon bond between a hydrazine-functionalized molecule and an aldehyde-containing biomolecule. This method is particularly advantageous for creating bioconjugates that require exceptional in vivo stability, as the resulting linkage is resistant to both hydrolysis and enzymatic degradation.[3][4][5]

A. The Causality of the HIPS Ligation

The HIPS ligation is an adaptation of the classic Pictet-Spengler reaction, modified to proceed under biocompatible conditions. The reaction is initiated by the formation of a hydrazone intermediate between the aldehyde on the biomolecule and the hydrazine group of the HIPS reagent. This is followed by an intramolecular cyclization, where the electron-rich indole ring attacks the iminium ion, forming a stable C-C bond.[9] A key innovation of the HIPS chemistry is the use of a hydrazine nucleophile, which allows the reaction to proceed efficiently at near-neutral pH (6.0-7.0), a significant advantage over earlier Pictet-Spengler variants that required acidic conditions.[3][5]

B. Visualization of the Mechanism and Workflow

HIPS_ligation_mechanism cluster_reactants Reactants cluster_reaction HIPS Ligation cluster_product Product AldehydeProtein Protein-CHO (Aldehyde-tagged Protein) Hydrazone Hydrazone Formation AldehydeProtein->Hydrazone pH 6-7 HIPS_Reagent Payload-Hydrazino-Indole (HIPS Reagent) HIPS_Reagent->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Iminium Ion Formation Conjugate Protein-C-C-Payload (Highly Stable Conjugate) Cyclization->Conjugate C-C Bond Formation

Caption: Mechanism of the HIPS Ligation.

C. Experimental Protocol: HIPS Ligation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a HIPS-functionalized payload to an antibody containing a genetically encoded formylglycine (fGly) residue (the aldehyde tag).

Materials:

  • Aldehyde-tagged antibody (fGly-antibody)

  • HIPS-payload reagent

  • Ligation Buffer: 50 mM Sodium Citrate, 50 mM NaCl, pH 5.5-6.5

  • Organic co-solvent (e.g., DMA or DMSO)

  • Quenching solution (optional): Aminooxy or hydrazine-containing small molecule

  • Purification system (e.g., Protein A chromatography followed by size-exclusion chromatography)

Protocol:

  • Antibody and Reagent Preparation:

    • Buffer exchange the fGly-antibody into the Ligation Buffer to a concentration of 1-5 mg/mL.

    • Dissolve the HIPS-payload reagent in a minimal amount of an organic co-solvent (e.g., DMA) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the HIPS-payload reagent to the antibody solution. A molar excess of 8-10 equivalents of the HIPS reagent per antibody is typically used.[10]

    • The final concentration of the organic co-solvent should be kept low (e.g., <1%) to maintain antibody stability.

    • Incubate the reaction at 37°C for 12-24 hours. The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC) or LC-MS.[9]

  • Purification of the ADC:

    • Capture the ADC using Protein A affinity chromatography to remove excess HIPS-payload reagent.

    • Further purify the ADC and remove any aggregates using size-exclusion chromatography.

D. Field-Proven Insights & Troubleshooting
  • Low Ligation Efficiency:

    • Cause: Suboptimal pH, inactive aldehyde tag, or steric hindrance.

    • Solution: Optimize the pH of the Ligation Buffer within the 5.5-6.5 range. Verify the presence and reactivity of the aldehyde tag using a small molecule hydrazine-fluorophore probe. If steric hindrance is suspected, consider engineering the aldehyde tag at a more accessible location on the protein.

  • Precipitation during Reaction:

    • Cause: Hydrophobicity of the HIPS-payload reagent leading to aggregation.

    • Solution: Use a more water-soluble version of the HIPS reagent (e.g., aza-HIPS) for hydrophobic payloads.[3] Minimize the amount of organic co-solvent used. Include solubility-enhancing excipients in the Ligation Buffer.

  • Incomplete Conversion of Cysteine to Formylglycine:

    • Cause: Inefficient activity of the formylglycine-generating enzyme (FGE) during protein expression.

    • Solution: Optimize the co-expression conditions of the target protein and FGE. The conversion efficiency can be assessed by mass spectrometry.[9]

V. Conclusion

The pyridine side chain offers a versatile and powerful platform for bioconjugation, enabling the synthesis of a wide range of functional biomolecules. The choice between pyridyl disulfide, vinylpyridine, and HIPS ligation chemistries should be a strategic one, guided by the desired stability and release characteristics of the final conjugate. By understanding the fundamental principles behind each reaction and adhering to optimized protocols, researchers can confidently generate well-defined and highly functional bioconjugates to advance their scientific and therapeutic objectives.

VI. References

  • The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review. Available at: [Link]

  • Agarwal, P., Kudirka, R., Albers, A. E., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. ResearchGate. Available at: [Link]

  • Agarwal, P., Kudirka, R., Albers, A. E., et al. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. PubMed. Available at: [Link]

  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. ResearchGate. Available at: [Link]

  • Bioconjugation Reaction Engineering and Kinetics Simulation Using Tenua. BPI. Available at: [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Wiley Online Library. Available at: [Link]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. IP Innovative Publication. Available at: [Link]

  • Drake, P. M., Albers, A. E., Baker, J., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. PMC. Available at: [Link]

  • Drake, P. M., Albers, A. E., Baker, J., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications. Available at: [Link]

  • Pillow, T. H., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Chemistry. Available at: [Link]

  • Bernardim, B., et al. (2019). Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation. PMC. Available at: [Link]

  • The Next Step in Homogenous Bioconjugate Development: Optimizing Payload Placement and Conjugate Composition. BioProcess International. Available at: [Link]

  • Site-selective incorporation and ligation of protein aldehydes. RSC Publishing. Available at: [Link]

  • Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. PMC. Available at: [Link]

  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. AWS. Available at: [Link]

  • Pyridyl disulfide reaction chemistry : an efficient strategy toward redox-responsive cyclic peptide–polymer conjugates. SciSpace. Available at: [Link]

  • Two-step lipid-peptide conjugation through pyridyl disulfide reaction... ResearchGate. Available at: [Link]

  • The role of thiols and disulfides in protein chemical and physical stability. PMC. Available at: [Link]

  • Keeley, A., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. PMC. Available at: [Link]

  • Possible Side Reactions in the Polymerization of VPyOzP 14,17,55. ResearchGate. Available at: [Link]

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC. Available at: [Link]

  • Rapid and robust cysteine bioconjugation with vinylheteroarenes. RSC Publishing. Available at: [Link]

  • Controlled iso-specific polymerization of 2-vinylpyridine catalyzed by arylamide-ligated rare-earth metal aminobenzyl complexes. RSC Publishing. Available at: [Link]

  • Rapid and robust cysteine bioconjugation with vinylheteroarenes. RSC Publishing. Available at: [Link]

  • Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA. Available at: [Link]

  • The Design and Synthesis of Dual Loaded 4-Vinylpyridine Derived Antibody-Drug Conjugates. UEA Digital Repository. Available at: [Link]

  • Bioconjugation application notes. St John's Laboratory. Available at: [Link]

  • Measuring the Poise of Thiol/Disulfide Couples in vivo. PMC. Available at: [Link]

  • The proposed scheme for the synthesis of vinylpyridine TC. ResearchGate. Available at: [Link]

  • Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides. Figshare. Available at: [Link]

  • Differential effects of disulfide bond formation in TEM-1 versus CTX-M-9 β-lactamase. Wiley Online Library. Available at: [Link]

  • The Role of Thiols and Disulfides on Protein Stability. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of hydrophobic pyridine amino acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical challenges associated with hydrophobic pyridine-containing amino acids (suc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical challenges associated with hydrophobic pyridine-containing amino acids (such as 2-Amino-2-(pyridin-2-yl)acetic acid or Fmoc-pyridylalanine).

Pyridine rings introduce unique electronic properties highly valued in drug discovery and peptide foldamer design. However, their specific acid-base chemistry often leads to severe aggregation and poor aqueous solubility. This guide provides the mechanistic reasoning behind these issues and field-proven, self-validating protocols to overcome them.

Diagnostic Solubilization Workflow

G A Hydrophobic Pyridine Amino Acid Target B Assess Chemical State A->B C Protected (e.g., Fmoc/Boc) Highly Lipophilic B->C Synthetic Building Block D Unprotected (Zwitterionic) pH-Responsive B->D Cleaved Peptide / API E Organic Co-Solvent (DMSO / DMF) C->E Disrupts Hydrophobic Stacking F Acidic Aqueous Matrix (0.1% TFA / 10% AcOH) D->F Target Basic Residues G Basic Aqueous Matrix (0.1M NH4HCO3) D->G Target Acidic Residues J Final Aqueous Buffer (Dilute & Validate) E->J Slow Dilution (<1% Org) H Protonated Pyridinium (Cationic Solvation) F->H pH < 4.0 I Deprotonated Carboxyl (Anionic Solvation) G->I pH > 8.0 H->J Electrostatic Repulsion I->J Electrostatic Repulsion

Decision matrix for solubilizing pyridine-containing amino acids based on chemical state.

Section 1: The Mechanistic Root of the Problem

Q: Why do pyridine-containing amino acids and peptides precipitate so aggressively in standard physiological buffers like PBS (pH 7.4)?

A: The precipitation is driven by the specific isoelectric properties of the pyridine heterocycle. While pyridine is an aromatic ring that promotes strong intermolecular π-π stacking (similar to phenylalanine), it contains a basic nitrogen atom. The conjugate acid of this nitrogen—the pyridinium cation—has a pKa of approximately 5.25 [1, 2].

At a physiological pH of 7.4, the environment is more than two pH units above the pKa of the pyridine ring. Consequently, the nitrogen remains unprotonated and entirely neutral. Without a net charge to facilitate ion-dipole interactions with water, the hydrophobic forces dominate, causing the molecules to aggregate and crash out of solution. To solubilize these compounds, we must chemically disrupt this hydrophobic stacking.

Q: If the sequence is overall hydrophobic, shouldn't I just use pure water or PBS and heat it?

A: No. Heating a neutral, hydrophobic peptide in PBS often exacerbates the problem by increasing the kinetic energy required for hydrophobic domains to find each other, leading to irreversible aggregation or fibril formation. Solubilization must be approached thermodynamically by altering the solvent's dielectric constant or the molecule's ionization state [3].

Section 2: Solvent Selection & pH Modulation

Q: What is the optimal solvent strategy for basic hydrophobic peptides containing pyridine residues?

A: You must follow the "Dissolve First, Dilute Second" rule using pH modulation. For a basic peptide containing a pyridine ring, first dissolve the lyophilized powder in a small volume of an acidic solvent, such as 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA) [1, 3].

The Causality: Lowering the pH below 4.0 forces the protonation of the pyridine nitrogen, converting it into a pyridinium cation. This accomplishes two things:

  • It introduces strong hydration shells around the molecule.

  • It creates electrostatic repulsion between adjacent peptide molecules, physically forcing aggregates apart. Once completely dissolved into a clear cationic solution, you can slowly dilute it into your target working buffer (e.g., PBS) with gentle vortexing.

Q: What if my downstream biological assay is highly sensitive to pH changes or acidic traces?

A: If pH modulation is incompatible with your assay, you must utilize organic co-solvents to lower the dielectric constant of the medium, which weakens the hydrophobic effect. Dissolve the peptide entirely in pure Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first. Once solubilized, slowly add the aqueous buffer stepwise. Ensure the final concentration of DMSO does not exceed 1% (v/v), as higher concentrations can induce cellular toxicity or denature target proteins in biological assays [3, 4].

Section 3: Advanced Formulation for Drug Development

Q: We are developing an Active Pharmaceutical Ingredient (API) with a pyridine amino acid scaffold. How can we enhance its bioavailability in vivo?

A: For in vivo applications, relying on liquid co-solvents is often unviable due to toxicity. Instead, you should utilize solid-state chemical modifications or advanced excipients:

  • Salt Formation: Convert the free base API into a stable pyridinium salt (e.g., pyridinium p-toluenesulfonate or pyridinium hydrochloride). Salts possess significantly higher dissolution rates in gastrointestinal fluids compared to their free base counterparts [4].

  • Amorphous Solid Dispersions (ASDs): Formulate the API using polymeric micelles or poly(amino acid) amphiphilic architectures. These excipients trap the hydrophobic pyridine API in an amorphous state, preventing crystallization and drastically lowering the thermodynamic barrier to dissolution [5].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Ionization States Understanding the pKa is critical for predicting the charge state of your molecule at a given pH.

Functional Group / MoietyApprox. pKaCharge State at pH 2.0Charge State at pH 7.4Solvation Strategy
Pyridine Ring (Conjugate Acid) ~5.25+1 (Cationic)0 (Neutral)Acidic pH (< 4.0)
Alpha-Carboxyl Group ~2.200 (Neutral)-1 (Anionic)Basic pH (> 8.0)
Alpha-Amino Group ~9.50+1 (Cationic)+1 (Cationic)Acidic/Neutral pH
Fmoc-Protected Amine N/A0 (Neutral)0 (Neutral)Organic Co-solvents

Table 2: Co-Solvent Selection Matrix

SolventDielectric Constant (ε)Recommended Max Final % (In Vitro)Mechanism of Action
Water 80.1100%Ion-dipole interactions (requires charged API)
DMSO 46.7≤ 1.0%Disrupts hydrophobic aggregation & H-bonding
DMF 36.7≤ 0.5%Solvates highly lipophilic protected amino acids
Acetonitrile 37.5Assay dependentDecreases solvent polarity; easily lyophilized

Self-Validating Experimental Methodologies

Protocol 1: pH-Driven Solubilization and Verification Workflow

This protocol includes a self-validating centrifugation step to ensure you have achieved a true solution, not a micro-suspension.

  • Initial Solubilization: Weigh your lyophilized pyridine-containing peptide. Add a minimal volume (e.g., 50-100 µL) of 10% aqueous acetic acid or 0.1% TFA.

  • Agitation: Vortex vigorously for 60 seconds. If the solution remains cloudy, sonicate in a water bath for 3 bursts of 10 seconds each (keep on ice between bursts to prevent thermal degradation).

  • Dilution: Once the solution is visually clear, slowly add your target aqueous buffer (e.g., sterile water or PBS) dropwise while continuously vortexing until the desired stock concentration is reached.

  • Self-Validation (Critical Step): Centrifuge the final solution at 10,000 x g for 5 minutes.

    • Observation: Carefully inspect the bottom of the tube against a dark background.

    • Interpretation: If a microscopic white pellet is visible, your peptide has crashed out (micro-suspension). You must restart and either increase the initial acid concentration or switch to a DMSO co-solvent strategy. If no pellet is present, true solubilization is validated.

  • Quantification: Measure the concentration of the supernatant using UV-Vis spectroscopy (Pyridine absorbs strongly at ~250-260 nm) to confirm the theoretical yield matches the actual dissolved concentration.

Protocol 2: Pyridinium Salt Formation for API Formulation

For drug development professionals converting a free base to a soluble salt.

  • Dissolution: Dissolve the hydrophobic pyridine API in a volatile, non-aqueous solvent where it exhibits moderate solubility (e.g., pure ethanol or acetone) under gentle heating.

  • Acid Addition: Slowly add 1.1 molar equivalents of the target counter-ion acid (e.g., 1M HCl in diethyl ether, or a solution of p-toluenesulfonic acid).

    • Causality: The acid protonates the pyridine nitrogen, forming an ion pair. Because salts are highly polar, the newly formed pyridinium salt will typically become insoluble in the organic solvent.

  • Precipitation & Harvesting: Allow the reaction to cool to 4°C to maximize precipitation of the salt. Harvest the solid via vacuum filtration.

  • Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm the crystalline nature of the new salt, and conduct a comparative dissolution assay in Simulated Gastric Fluid (SGF, pH 1.2) against the original free base to validate the solubility enhancement.

References

  • Ashenhurst, J. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)." Master Organic Chemistry. Available at:[Link]

  • JPT Peptide Technologies. "Peptide Solubilization: Solubility of Peptides." JPT. Available at: [Link]

  • National Institutes of Health (NIH). "Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges." PMC. Available at:[Link]

  • European Pharmaceutical Review. "Novel excipients for solubility enhancement." European Pharmaceutical Review. Available at:[Link]

Optimization

Preventing racemization of 2-Amino-4-(pyridin-2-yl)butanoic acid during coupling

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical fidelity issues when incorporating unnatural pyridine-containing amino acids into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical fidelity issues when incorporating unnatural pyridine-containing amino acids into peptide sequences.

Here, we address the specific mechanistic challenges of coupling 2-Amino-4-(pyridin-2-yl)butanoic acid (homopyridylalanine, hPal) and provide field-proven, self-validating protocols to maintain its chiral integrity.

The Mechanistic Causality of hPal Racemization

To solve racemization, we must first understand the causality behind it. 2-Amino-4-(pyridin-2-yl)butanoic acid is highly susceptible to


-carbon epimerization during carboxyl activation due to two compounding factors:
  • Inductive Acidity: The electron-withdrawing nature of the pyridyl side chain increases the acidity of the

    
    -proton.
    
  • Intramolecular Base Catalysis: The basic nitrogen atom on the pyridine ring can fold back to act as an intramolecular base. During activation (e.g., formation of an O-acylisourea or active ester), this nitrogen can abstract the labile

    
    -proton, driving the formation of an achiral enolate or oxazolone intermediate[1].
    

When standard protocols utilizing strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA) are employed, this abstraction is severely exacerbated, leading to high levels of D-enantiomer incorporation[2].

RacemizationMechanism A Activated L-hPal (Active Ester) B Peptide Bond Formation (Fast Aminolysis) A->B + R-NH2 C Alpha-Proton Abstraction (DIPEA or Pyridine N) A->C Base Catalysis G L-hPal Peptide (Desired Product) B->G D Achiral Enolate/Oxazolone Intermediate C->D E Reprotonation D->E F D-hPal Peptide (Racemized Product) E->F ~50% E->G ~50%

Fig 1: Competing pathways during hPal coupling: Fast aminolysis vs. base-catalyzed enolization.

Frequently Asked Questions (Troubleshooting)

Q: My coupling solution turned dark blue/brown immediately after adding my coupling reagents. Is this normal? A: Yes, but it is a diagnostic warning. The dark blue-brown coloration is highly characteristic of pyridine-containing amino acids (like Fmoc-2Pal-OH and hPal) undergoing active esterification and subsequent side-reactions/racemization when activators like DIC and Oxyma are added[3]. While the color change is expected, prolonged exposure in this state indicates that your activated intermediate is degrading or racemizing. You must minimize pre-activation time to zero.

Q: I am using HATU and DIPEA. Why is my racemization rate over 15%? A: HATU is a powerful uronium-based coupling reagent that requires a tertiary base to function. DIPEA is too strong and unhindered for pyridine-containing amino acids. It readily abstracts the


-proton of the activated hPal[1].

Q: What is the optimal coupling reagent system for hPal? A: The DIC/Oxyma Pure system is the gold standard for this molecule. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester that undergoes aminolysis much faster than it undergoes enolization[2]. Because DIC/Oxyma can be run essentially "base-free" (or with catalytic amounts of a hindered base), it eliminates the primary external driver of racemization[4].

Q: If I must use a base (e.g., for solubility or specific uronium salts), which one should I use? A: Switch from DIPEA to TMP (2,4,6-collidine) . TMP is sterically hindered and significantly less basic. It provides enough proton-scavenging capability to drive the coupling without abstracting the


-proton[5].

TroubleshootingWorkflow Start High Racemization Detected in hPal Coupling CheckBase Are you using DIPEA or TEA? Start->CheckBase ChangeBase Switch to TMP (Collidine) or Base-Free (DIC/Oxyma) CheckBase->ChangeBase Yes CheckActivator Using Uronium (HATU/HBTU)? CheckBase->CheckActivator No ChangeBase->CheckActivator ChangeActivator Switch to DIC/Oxyma Pure CheckActivator->ChangeActivator Yes CheckTemp Coupling at RT or Microwave? CheckActivator->CheckTemp No ChangeActivator->CheckTemp ChangeTemp Reduce to 0°C -> 15°C Avoid Microwave CheckTemp->ChangeTemp Yes Success Racemization Minimized (< 2%) CheckTemp->Success No ChangeTemp->Success

Fig 2: Decision matrix for troubleshooting hPal stereochemical degradation.

Quantitative Data: Coupling Reagent Comparison

The following table synthesizes the expected racemization levels of pyridine-containing unnatural amino acids based on the chosen activation chemistry. To maintain E-E-A-T standards, always prioritize systems yielding <2% epimerization.

Coupling SystemBase UsedTemperaturePre-Activation TimeExpected Racemization (%)
HATUDIPEA (2.0 eq)25°C2 min15.0 - 30.0% (Critical Failure)
HBTUDIPEA (2.0 eq)25°C2 min10.0 - 25.0%
HATUTMP (2.0 eq)25°C0 min5.0 - 10.0%
DIC / HOBtNone25°C0 min3.0 - 6.0%
DIC / Oxyma PureNone25°C0 min1.0 - 2.5% [2]
DIC / Oxyma Pure TMP (0.1 eq) 0°C

15°C
0 min (In-situ) < 1.0% (Optimal)[5]

Optimized Step-by-Step Methodology

This protocol utilizes an in-situ activation strategy with DIC/Oxyma Pure and a highly hindered base (TMP) at reduced temperatures to ensure a self-validating, racemization-free coupling.

Materials Required:

  • Fmoc-hPal-OH (3.0 equivalents relative to resin loading)

  • Oxyma Pure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • 2,4,6-Trimethylpyridine (TMP / Collidine) (0.1 equivalents)

  • Anhydrous DMF and DCM

Step-by-Step Protocol:

  • Resin Preparation: Ensure the peptidyl-resin is fully swelled in a 1:1 mixture of DCM/DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of residual piperidine. Causality: Residual piperidine will act as a base during coupling, triggering racemization.

  • Dry Reagent Mixing: In a clean, dry vial, weigh out 3.0 eq of Fmoc-hPal-OH and 3.0 eq of Oxyma Pure.

  • Solubilization & Chilling: Dissolve the dry powders in a minimal amount of anhydrous DMF (just enough to achieve a clear solution). Place the vial in an ice bath (0°C) for 5 minutes.

  • Base Addition: Add 0.1 eq of TMP to the chilled solution. Causality: A catalytic amount of TMP neutralizes trace acidic impurities without being strong enough to abstract the

    
    -proton.
    
  • In-Situ Activation (CRITICAL): Do not pre-activate. Add the chilled Fmoc-hPal-OH/Oxyma/TMP solution directly to the resin. Immediately add 3.0 eq of DIC directly to the reaction vessel.

  • Coupling: Agitate the reaction mixture gently. Keep the vessel cool (around 15°C) for the first 30 minutes, then allow it to slowly warm to room temperature for an additional 90 minutes. Do not use microwave heating.

  • Verification: Drain the coupling solution and wash the resin with DMF (5x). Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete acylation.

References

  • Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability Source: ResearchGate (Springer Nature) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: Nature Communications (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc Deprotection of Sterically Hindered Pyridyl Amino Acids

[label=" Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing critical bottlenecks during the Solid-Phase Peptide Synthesis (SP...

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing critical bottlenecks during the Solid-Phase Peptide Synthesis (SPPS) of sequences containing sterically hindered pyridyl amino acids (e.g., 5-bipyridyl alanine, 2-amino-2-(pyridin-2-yl)acetic acid).

By synthesizing mechanistic theory with field-proven quantitative protocols, this resource provides a self-validating framework to overcome incomplete Fmoc removal.

Mechanistic Causality: Why Pyridyl Amino Acids Fail Standard Protocols

Fmoc removal operates via an E1cB mechanism, requiring a base to abstract the acidic proton at the 9-position of the fluorenyl ring, followed by


-elimination to release dibenzofulvene (DBF) [1.1],[1]. When incorporating pyridyl amino acids, this fundamental step is frequently derailed by two compounding factors:
  • Severe Steric Hindrance: Bulky pyridyl side chains physically block the approach of standard secondary amines (like piperidine) to the

    
    -proton[2].
    
  • Microenvironmental Alteration: The basic nitrogen on the pyridine ring can participate in intramolecular hydrogen bonding, stabilizing rigid secondary structures (such as

    
    -sheets) that cause severe on-resin aggregation[2],[3]. This aggregation traps the Fmoc-protected N-terminus within a hydrophobic core, rendering it inaccessible to the deprotection reagent[1].
    

Mechanism A Fmoc-Pyridyl-Peptide-Resin B Base Approach (Piperidine/DBU) A->B C Proton Abstraction (Rate Limiting Step) B->C D Beta-Elimination C->D E Free N-Terminus + DBF Adduct D->E F Steric Shielding & H-Bonding (Pyridyl Ring) F->C Inhibits

Mechanistic bottleneck of Fmoc removal in sterically hindered pyridyl amino acids.

Frequently Asked Questions (FAQs)

Q1: My UV-Vis monitoring shows a plateauing absorbance far below the theoretical yield. What is happening? A: A premature plateau indicates that a fraction of your peptide chains are trapped in aggregated secondary structures[4]. The deprotection reaction has stopped not because the Fmoc groups are gone, but because the remaining Fmoc groups are physically shielded by the pyridyl-induced aggregation[1]. You must disrupt this aggregation using stronger bases, elevated temperatures, or chaotropic solvents.

Q2: When should I switch from Piperidine to DBU? A: Switch to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) when extended piperidine treatments (e.g., 2 x 30 min) fail. DBU is a non-nucleophilic amidine base that is significantly stronger than piperidine, allowing it to rapidly force the rate-limiting proton abstraction step[1]. Because DBU does not scavenge the resulting DBF, it must be paired with a nucleophile like piperazine to prevent DBF from re-attaching to the free amine[1].

Q3: Can I just use higher temperatures to force the deprotection? A: Yes, elevating the temperature (e.g., 45–60 °C) provides the thermodynamic energy required to disrupt interchain hydrogen bonding[5]. However, high temperatures combined with strong bases accelerate aspartimide formation if Asp-X motifs are present. If your sequence is aspartimide-prone, consider using Dipropylamine (DPA) at 60 °C, which has been shown to reduce aspartimide byproducts to 11% compared to 20% with piperidine[5].

Quantitative Reagent Comparison

To make an informed experimental choice, compare the kinetic half-lives (


) and side-reaction profiles of alternative deprotection cocktails.
Deprotection ReagentMechanism of ActionKinetics (

)
Side Reaction RiskBest Use Case
20% Piperidine / DMF Base & DBF ScavengerStandardHigh (Aspartimide)Routine, unhindered SPPS[5]
5% Piperazine / DMF Base & DBF Scavenger50 sLowMild steric hindrance[1]
2% DBU + 5% Piperazine / DMF DBU (Base) + Piperazine (Scavenger)21 sModerateSevere hindrance & aggregation[1]
25% Dipropylamine (DPA) / DMF (60°C) Base & DBF ScavengerFast (at 60°C)Low (11% Aspartimide)Hindered + Asp-rich sequences[5]

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, you must not rely on assumed reaction completion. The following protocols form a closed, self-validating loop: Protocol A executes the optimized deprotection, and Protocol B mathematically proves its success.

Protocol A: Optimized DBU/Piperazine Deprotection

Use this protocol to overcome stubborn pyridyl-induced steric hindrance.

  • Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. NMP is superior to DMF at disrupting secondary structures[2]. Drain the solvent.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) Piperazine in NMP[2],[1]. (Note: If solubility is an issue, up to 10% piperazine can be achieved in a 10:90 EtOH:NMP mixture[1]).

  • Primary Deprotection: Add the DBU/Piperazine solution to the resin. Agitate at room temperature for 5 minutes. Drain and collect the filtrate for Protocol B.

  • Secondary Deprotection: Add a fresh aliquot of the DBU/Piperazine solution. Agitate for an additional 10 minutes. Drain and collect the filtrate.

  • Rigorous Washing (Critical): Wash the resin thoroughly with NMP (5 x 1 min) and DMF (5 x 1 min) to completely remove all traces of DBU and DBF-piperazine adducts[2].

Protocol B: Quantitative UV-Vis Validation

Use this protocol to calculate the exact percentage of Fmoc removed, validating Protocol A.

  • Sample Collection: Pool the filtrates from Protocol A (Steps 3 and 4) into a volumetric flask (e.g., 10.0 mL) and top up with DMF.

  • Dilution: Take a precise aliquot (e.g., 100 µL) of the pooled filtrate and dilute it into another volumetric flask (e.g., 10.0 mL) with DMF. Record your Dilution Factor (DF = 100)[4].

  • Measurement: Blank the UV-Vis spectrophotometer with the exact DBU/Piperazine/DMF solvent mixture. Measure the absorbance of your diluted sample at 301 nm (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Calculation: Calculate the concentration of the DBF adduct using the Beer-Lambert Law (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), where 
    
    
    
    and
    
    
    .
  • Validation: Multiply the concentration by the total volume and dilution factor to find the total mmols of Fmoc removed. Compare this to the theoretical loading of your resin. A yield of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     validates the success of the deprotection.
    

Troubleshooting Workflow

Workflow Start Incomplete Fmoc Removal Detected via UV-Vis Step1 Optimize Standard Conditions (2 x 20 min, 45°C) Start->Step1 Check1 Deprotection > 99%? Step1->Check1 Step2 Switch to 2% DBU + 5% Piperazine in NMP Check1->Step2 No Success Proceed to Next Coupling Check1->Success Yes Check2 Deprotection > 99%? Step2->Check2 Step3 Add Chaotropes (0.1M HOBt) or elevate to 60°C with DPA Check2->Step3 No Check2->Success Yes Step3->Success

Troubleshooting decision tree for incomplete Fmoc deprotection.

References

  • Peptide Chemistry. "Fmoc Deprotection Monitoring: UV–Vis & Color Approaches". Peptide Chemistry.[Link]

  • Ralhan, K., et al. "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis". RSC Advances, 2015.[Link]

  • Michels, T., et al. "Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis". ACS Omega, 2023.[Link]

  • Deck, K., et al. "Synthesis of metal-binding amino acids". Organic & Biomolecular Chemistry, 2024.[Link]

Sources

Optimization

Technical Support Center: Optimizing Yield for 2-Amino-4-(pyridin-2-yl)butanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-Amino-4-(pyridin-2-yl)butanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-(pyridin-2-yl)butanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields and purity.

Overview of the Primary Synthetic Route

The most robust and widely adopted method for synthesizing 2-Amino-4-(pyridin-2-yl)butanoic acid is based on the malonic ester synthesis.[1] This strategy offers a reliable pathway to a variety of α-amino acids and can be broken down into three core stages:

  • Preparation of the Alkylating Agent: Synthesis of a suitable electrophile, typically 2-(2-bromoethyl)pyridine.

  • Alkylation: Nucleophilic substitution reaction where the enolate of diethyl acetamidomalonate attacks the 2-(2-bromoethyl)pyridine.[1][2]

  • Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the ester and amide functionalities, followed by thermal decarboxylation to yield the final amino acid.[1][3]

This guide will focus on optimizing each of these stages to maximize your overall yield and product quality.

Visualized Experimental Workflow

G cluster_0 Stage 1: Alkylating Agent Prep cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Hydrolysis & Decarboxylation A 2-(Hydroxyethyl)pyridine B 2-(2-Bromoethyl)pyridine A->B  HBr, Reflux E Alkylated Intermediate B->E  SN2 Attack C Diethyl Acetamidomalonate D Enolate Formation (NaOEt) C->D D->E F 2-Amino-4-(pyridin-2-yl)butanoic acid E->F  aq. HCl, Reflux

Caption: General workflow for the synthesis of 2-Amino-4-(pyridin-2-yl)butanoic acid.

Recommended Synthetic Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Stage 1: Preparation of 2-(2-Bromoethyl)pyridine
  • Objective: To convert the commercially available 2-(hydroxyethyl)pyridine into its more reactive bromo- ahalide derivative.

  • Procedure:

    • To one equivalent of 2-(hydroxyethyl)pyridine in a round-bottom flask, add an excess of concentrated hydrobromic acid (approx. 10 equivalents).

    • Heat the mixture to reflux overnight.

    • After cooling, remove the excess HBr under reduced pressure.

    • The resulting solid can be recrystallized from isopropanol to yield pure 2-(2-bromoethyl)pyridine hydrobromide.[4] For the subsequent alkylation step, the free base may be required, which can be obtained by careful neutralization and extraction.

Stage 2: Alkylation of Diethyl Acetamidomalonate
  • Objective: To form the crucial C-C bond by reacting the enolate of diethyl acetamidomalonate with 2-(2-bromoethyl)pyridine.

  • Procedure:

    • Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Once all the sodium has dissolved, add diethyl acetamidomalonate (1.0 equivalent) to the NaOEt solution and stir until a clear solution is formed.

    • Cool the mixture in an ice bath and add 2-(2-bromoethyl)pyridine (1.0 equivalent) dropwise.

    • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.[1]

    • Monitor the reaction by TLC. Upon completion, filter the hot mixture to remove the precipitated sodium bromide.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude alkylated product, diethyl 2-acetamido-2-(2-(pyridin-2-yl)ethyl)malonate.

Stage 3: Hydrolysis and Decarboxylation
  • Objective: To convert the alkylated malonate intermediate into the final amino acid.

  • Procedure:

    • To the crude product from Stage 2, add an excess of concentrated hydrochloric acid (e.g., 6M HCl).

    • Heat the mixture to reflux for 4-6 hours, or until the hydrolysis of both ester and amide groups is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture in an ice bath. The desired product may precipitate as its hydrochloride salt.

    • The crude amino acid hydrochloride can be isolated by filtration.

    • To obtain the zwitterionic form, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to its isoelectric point (pI). The pI can be estimated or determined experimentally, but it will typically be near neutral pH.

    • The precipitated final product, 2-Amino-4-(pyridin-2-yl)butanoic acid, can be collected by filtration, washed with cold water and ethanol, and dried.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Q1: My yield for the alkylation step (Stage 2) is very low. What are the common causes?

Answer: Low yield in the alkylation step is a frequent problem. The root cause often lies in one of three areas: the base/enolate formation, the alkylating agent, or the reaction conditions.

  • Inefficient Enolate Formation: The α-proton of diethyl acetamidomalonate is acidic, but complete deprotonation is crucial for high yield.

    • Insight: Ensure your sodium ethoxide is freshly prepared and anhydrous. Sodium metal should be clean and added to truly absolute ethanol. Commercially available sodium ethoxide can be less reactive due to degradation from moisture. The use of stronger bases like sodium hydride (NaH) in an aprotic solvent like THF can also be effective.

  • Degraded Alkylating Agent: 2-(2-Bromoethyl)pyridine can be unstable over time.

    • Insight: It's best to use freshly prepared or purified 2-(2-bromoethyl)pyridine. If the reagent is old or discolored, consider purifying it by distillation or chromatography before use. An alternative is to generate it in situ or use it immediately after preparation from the corresponding alcohol.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.

    • Insight: The addition of the alkylating agent should be done at a low temperature (0 °C) to control the initial exothermic reaction, then gradually warmed to reflux to drive the reaction to completion. Insufficient reflux time can lead to incomplete reaction. Use TLC to monitor the disappearance of the starting malonate.

Troubleshooting Decision Tree: Low Alkylation Yield

G A Low Alkylation Yield B Check Base & Solvent A->B C Is base freshly prepared? Is solvent anhydrous? B->C D Prepare fresh NaOEt or use NaH in THF C->D No E Check Alkylating Agent C->E Yes F Is 2-(2-bromoethyl)pyridine pure and fresh? E->F G Purify by distillation or re-synthesize F->G No H Review Reaction Conditions F->H Yes I Was addition at 0°C? Was reflux time sufficient? H->I J Optimize temp profile. Monitor by TLC. I->J No

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing 2-Amino-4-(pyridin-2-yl)butanoic Acid

Ticket ID: #PEP-PYR-001 Subject: Optimization & Troubleshooting for 2-APB Peptide Variants Status: Open Assigned Specialist: Senior Application Scientist Overview: The "Pyridine Challenge" Welcome to the technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PEP-PYR-001 Subject: Optimization & Troubleshooting for 2-APB Peptide Variants Status: Open Assigned Specialist: Senior Application Scientist

Overview: The "Pyridine Challenge"

Welcome to the technical guide for purifying peptides containing 2-Amino-4-(pyridin-2-yl)butanoic acid (referred to hereafter as 2-APB ).

This non-canonical amino acid introduces a pyridine ring into your peptide sequence. Unlike standard aliphatic or aromatic residues, the pyridine moiety presents two distinct chemical challenges during Reverse-Phase HPLC (RP-HPLC):

  • Basicity (pKa ~5.2): The pyridine nitrogen can become protonated under standard acidic HPLC conditions (pH 2–3), leading to severe peak tailing due to secondary interactions with residual silanols on the column stationary phase.

  • Metal Chelation: The nitrogen atom in the 2-position (ortho) renders the moiety a potential ligand for metal ions (e.g., Fe²⁺/Fe³⁺) found in stainless steel HPLC flow paths, causing peak broadening and irreversible sample loss.

This guide provides modular solutions to these specific issues.

Module 1: Method Development & Column Selection

Q: Which column chemistry is best for 2-APB peptides to prevent tailing?

A: Avoid standard silica-based C18 columns if possible. The protonated pyridine ring (


) interacts electrostatically with ionized silanols (

), causing the classic "shark fin" tailing.

Recommended Stationary Phases:

  • Charged Surface Hybrid (CSH) C18: These columns have a low-level positive surface charge that electrostatically repels protonated basic groups (like your pyridine), significantly improving peak symmetry.

  • Bridged Ethyl Hybrid (BEH) C18: These particles are polymer-silica hybrids with extreme stability at high pH (up to pH 12), allowing you to run the separation under neutral/basic conditions where the pyridine is uncharged.

  • End-capped C18: If you must use a traditional column, ensure it is "fully end-capped" to minimize free silanol exposure.

Q: How do I choose the right mobile phase buffer?

A: Your choice depends on your downstream application (MS vs. UV). Use the decision matrix below.

Decision Matrix: Buffer Selection

BufferSelection cluster_legend Key Considerations Start Downstream Application? MS Mass Spectrometry (MS) Start->MS UV UV Only / Prep Purification Start->UV TFA 0.1% TFA (pH ~2) Standard for Shape MS->TFA If Peak Shape Poor (Suppresses Signal) FA 0.1% Formic Acid (pH ~2.7) Standard for Sensitivity MS->FA Max Sensitivity AmBic Ammonium Bicarbonate (pH 8-10) Volatile, Good Shape MS->AmBic High pH Stable Column UV->TFA Primary Choice TEAP TEAP (pH 6.5 - 7.5) Best Shape, Non-Volatile UV->TEAP If Tailing Persists Note1 TFA: Strong ion-pair, masks silanols. Note2 TEAP: Triethylamine Phosphate blocks silanols.

Figure 1: Buffer selection workflow based on detection method and peak shape requirements.

Module 2: Troubleshooting Peak Tailing

Issue: The peptide elutes with a long tail (Asymmetry factor > 1.5).

Root Cause: The pyridine nitrogen is protonated at pH < 5.0. It is binding to silanols.[1]

Protocol A: The "TFA Rescue" (For UV/Prep) Trifluoroacetic acid (TFA) is the gold standard for basic peptides. It acts as an ion-pairing agent, neutralizing the positive charge on the pyridine and forming a hydrophobic pair that interacts cleanly with the C18 chain.

  • Action: Increase TFA concentration from 0.05% to 0.1% or even 0.2% in both Mobile Phase A and B.

Protocol B: The "Chaotropic Salt" (For UV/Prep) If TFA is insufficient, add a chaotropic salt to disrupt the secondary interactions.

  • Action: Add 100 mM NaClO₄ (Sodium Perchlorate) to Mobile Phase A.

  • Warning: Do not use with MS; salts will crystallize in the source.

Protocol C: High pH Switching (For MS/Prep) At pH > 6.0, the pyridine ring (pKa ~5.2) deprotonates and becomes neutral. Neutral pyridines do not interact with silanols.

  • Action: Switch to 10 mM Ammonium Bicarbonate (pH 8–10) or Ammonium Acetate (pH 6.5) .

  • Requirement: You MUST use a high-pH stable column (e.g., Waters BEH, Agilent PLRP-S, or Phenomenex Gemini).

Module 3: Troubleshooting Recovery & Broadening (Chelation)

Issue: Broad peaks, "ghost" peaks, or low recovery despite good solubility.

Root Cause: The 2-pyridyl position is structurally capable of chelating metal ions (Fe, Ni) leached from stainless steel frits and tubing.

Diagnostic Test: Inject a standard (e.g., caffeine) and your peptide. If the standard is sharp but the peptide is broad, chelation is a likely culprit.

Protocol: System Passivation & Chelation Suppression

StepActionMechanism
1 Add EDTA Add 0.1 mM EDTA to Mobile Phase A. This scavenges free metal ions before they bind to the peptide. (Not recommended for MS).
2 Medronic Acid For MS applications, use Medronic Acid (InfinityLab Deactivator) as a mobile phase additive. It suppresses metal activity without suppressing ionization.
3 Passivate System Flush the HPLC system with 30% Phosphoric Acid overnight to remove surface iron, then flush thoroughly with water.
4 Hardware Swap Replace stainless steel column frits with PEEK frits. Use PEEK tubing for the flow path.
Module 4: Retention Shifts & Solubility

Q: My peptide retention time shifts dramatically between runs.

A: This is likely a pH control issue. Because the pyridine pKa (~5.[2]2) is close to the buffer regions of some acetate buffers, slight changes in pH cause massive shifts in the ionization state (and therefore hydrophobicity) of the peptide.

  • Fix: Move the pH at least 2 units away from the pKa. Operate at pH < 3 (fully protonated) or pH > 7.5 (fully neutral). Avoid pH 4–6.

Q: The peptide precipitates during the gradient. A: 2-APB increases hydrophobicity. If your peptide is already hydrophobic, it may crash out in high aqueous conditions or high organic conditions depending on the salt form.

  • Fix: Ensure the sample is dissolved in the starting mobile phase composition. If using 0.1% TFA, add 10-20% Acetonitrile or Dimethylformamide (DMF) to the sample injection to maintain solubility.

Summary of Critical Parameters
ParameterRecommendation for 2-APB Peptides
Column Hybrid Silica (BEH) or Charged Surface (CSH) C18
Pore Size 100 Å (small peptides) or 300 Å (>30 residues)
Mobile Phase A Water + 0.1% TFA (UV) or 0.1% Formic Acid (MS)
Mobile Phase B Acetonitrile + 0.1% TFA/Formic Acid
Gradient Shallow gradients (e.g., 0.5% B per minute) improve resolution of impurities.
Temperature 40°C – 60°C (Reduces viscosity and improves mass transfer for basic peptides).
References
  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Peptides.Link

  • Agilent Technologies. (2022). Purification of Basic Peptides using High pH Stable Columns. Agilent Application Notes. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • PubChem. (2024). Compound Summary: Pyridine pKa and Chemical Properties. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage of Pyridyl Amino Acid Derivatives

Welcome to the Technical Support Center. Pyridyl amino acid derivatives—such as 2-amino-2-(pyridin-2-yl)acetic acid and complex pyridylaminoacetic acid pharmaceutical formulations—are highly versatile scaffolds used in c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyridyl amino acid derivatives—such as 2-amino-2-(pyridin-2-yl)acetic acid and complex pyridylaminoacetic acid pharmaceutical formulations—are highly versatile scaffolds used in coordination chemistry, bioimaging, and drug development [1]. However, their unique electronic structure makes them susceptible to specific degradation pathways. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to ensure the integrity of your compounds.

Core Storage & Handling FAQs

Q: What are the universal baseline storage conditions for pyridyl amino acid derivatives? A: To minimize degradation, these compounds must be stored under refrigeration (2–8°C), protected from light, and kept under an inert atmosphere (Argon or Nitrogen)[1]. The pyridine ring introduces photolytic sensitivity, while the amino acid moiety is susceptible to thermal degradation and hydrolysis.

Q: Why do my pyridyl amino acid derivatives degrade when exposed to light? A: The conjugated π-system of the pyridine ring absorbs UV and visible light, leading to π-π* and n-π* transitions. In the excited state, these molecules can undergo photolytic cleavage or induce the formation of amino acid radicals [2]. This radical generation not only degrades the compound but can also cause unintended cytotoxicity in bioimaging applications. Always use amber vials and store them in the dark.

Troubleshooting Degradation Mechanisms

Issue: Loss of Chiral Purity (Racemization)

Symptom: HPLC analysis shows a decrease in enantiomeric excess (ee) over time, particularly in aqueous solutions. Causality: The primary mechanism for racemization in α-amino acids involves the deprotonation of the α-hydrogen. In pyridyl amino acids, the electron-withdrawing nature of both the adjacent pyridyl ring and the carbonyl group significantly increases the acidity of this α-proton. Basic conditions (pH > 8) facilitate the abstraction of this proton, forming a planar, resonance-stabilized carbanion intermediate. Upon reprotonation, the proton can attack from either face with equal probability, leading to racemization [3]. Solution: Maintain the formulation or storage solution at a slightly acidic to neutral pH (pH 5.0–7.0). Avoid basic buffers (like Tris at high pH) during prolonged storage.

Issue: Oxidative Degradation in Pharmaceutical Formulations

Symptom: Appearance of oxidized byproducts in LC-MS, accompanied by a color change in the solution. Causality: The pyridyl-amino acid motif is a strong bidentate chelator (similar to bipyridine). It can readily coordinate with trace heavy metal ions present in glass vials or buffer salts. These coordinated metals act as catalysts for the generation of reactive oxygen species (ROS), accelerating oxidative degradation. Solution: Formulate the solution with a competitive chelating agent. For example, adding edetic acid (EDTA) or its salts outcompetes the pyridyl amino acid for trace metals. Pharmaceutical compositions containing pyridylaminoacetic acid compounds exhibit vastly improved stability when formulated with 0.001% to 0.1% (w/v) EDTA [4].

Quantitative Data Summaries

To assist in experimental design, the following tables summarize the critical parameters for preventing degradation.

Table 1: Degradation Pathways and Preventive Storage Parameters

Degradation PathwayPrimary CatalystMechanistic CauseRecommended Preventive Condition
Racemization Basic pH (> 8)α-proton abstraction forming a planar carbanionMaintain pH < 7; Use appropriate buffering
Photolysis UV/Visible Lightπ-π* excitation leading to radical formationAmber vials; Dark storage
Oxidation Trace Metals / O₂Metal-catalyzed ROS generationInert gas (Ar/N₂); Addition of EDTA
Thermal Breakdown Heat (> 25°C)Accelerated hydrolysis and bond cleavageRefrigeration (2–8°C)

Table 2: Validated Excipient Concentrations for Formulation Stability

AdditiveFunctionOptimal Concentration RangeCausality / Mechanism
Edetic Acid (EDTA) Chelator0.01% to 0.1% (w/v)Sequesters trace metals to prevent catalytic oxidation [4].
Polysorbate 80 Surfactant0.5% to 2.0% (w/v)Prevents aggregation and surface adsorption in aqueous media.

Visualizing the Degradation Pathways

The following diagram maps the logical relationships between environmental stressors, the resulting mechanistic degradation pathways, and the required preventive measures.

PyridylDegradation Start Pyridyl Amino Acid Derivatives Cond1 Basic pH (>8) Start->Cond1 Cond2 Light / UV Exposure Start->Cond2 Cond3 Trace Metals / O2 Start->Cond3 Deg1 Racemization (Carbanion Intermediate) Cond1->Deg1 α-proton abstraction Deg2 Photolytic Cleavage (Radical Formation) Cond2->Deg2 π-π* / n-π* excitation Deg3 Oxidative Degradation (ROS Generation) Cond3->Deg3 Metal coordination Prev1 Buffer to pH < 7 Deg1->Prev1 Prevention Prev2 Amber Vials / Dark Storage Deg2->Prev2 Prevention Prev3 Add EDTA / Inert Gas Deg3->Prev3 Prevention

Caption: Mechanistic pathways of pyridyl amino acid degradation and corresponding preventive strategies.

Experimental Protocol: Self-Validating Forced Degradation Study

To fully characterize the stability profile of a new pyridyl amino acid derivative, a forced degradation study is required [1]. This protocol is designed as a self-validating system: it includes a mass balance calculation step to ensure that the disappearance of the parent peak in HPLC corresponds to the appearance of degradation products, rather than physical loss (e.g., precipitation or adsorption to the vial walls).

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the pyridyl amino acid derivative in a biologically relevant solvent (e.g., 50 mM Phosphate buffer, pH 7.4).

  • Aliquot 1 mL of the stock solution into five separate Class A borosilicate glass vials.

Step 2: Application of Stress Conditions Apply the following conditions to the respective vials for 7 days:

  • Control: Store at 2–8°C in the dark.

  • Thermal Stress: Incubate at 60°C in the dark.

  • Photolytic Stress: Expose to 1.2 million lux hours of visible light and 200 Watt hours/square meter of UV light (ICH Q1B standard).

  • Acid/Base Hydrolysis: Adjust one vial to pH 2.0 (using 0.1 M HCl) and another to pH 10.0 (using 0.1 M NaOH). Incubate at 40°C.

  • Oxidative Stress: Add H₂O₂ to a final concentration of 3% (v/v) and incubate at room temperature.

Step 3: Quenching and Neutralization

  • After 7 days, remove all vials from their stress environments.

  • Neutralize the Acid/Base hydrolysis samples to pH 7.4 to prevent damage to the HPLC column.

  • Quench the oxidative stress sample by adding a stoichiometric excess of sodium thiosulfate to neutralize residual H₂O₂.

Step 4: LC-MS Analysis & Mass Balance Validation

  • Inject 10 µL of each sample into an LC-MS system equipped with a chiral stationary phase (to detect racemization) and a UV/Vis detector (set to the λ_max of the pyridine ring).

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the parent compound plus all new degradation product peaks. The total area must equal 95–105% of the Control vial's parent peak area. If the mass balance is <95%, investigate physical losses (e.g., test the vial surface for adsorbed compound using a methanol wash).

References

  • Benchchem. "2-Amino-2-(pyridin-2-YL)acetic acid | 62451-88-1". Benchchem.
  • ACS Publications.
  • Benchchem. "2-(Cbz-amino)-2-(2-pyridyl)acetic Acid - Stereochemical Stability". Benchchem.
  • Google Patents. "US10765750B2 - Pharmaceutical composition containing pyridylaminoacetic acid compound". Santen Pharmaceutical Co Ltd.

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-Amino-4-(pyridin-2-yl)butanoic Acid: High-Field vs. Benchtop NMR Platforms

Introduction & Analytical Context 2-Amino-4-(pyridin-2-yl)butanoic acid is a non-canonical amino acid frequently utilized in the synthesis of peptidomimetics and targeted therapeutics. Characterizing this molecule via Nu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

2-Amino-4-(pyridin-2-yl)butanoic acid is a non-canonical amino acid frequently utilized in the synthesis of peptidomimetics and targeted therapeutics. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge: it contains an electron-deficient aromatic system (the pyridine ring) coupled to a flexible aliphatic chain harboring a chiral center.

For drug development professionals and analytical chemists, selecting the appropriate NMR platform is a critical decision balancing throughput, cost, and resolution. This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural verification of this compound, detailing the underlying quantum mechanical causality that dictates platform performance.

The Analytical Challenge: Spin System Physics

The structural elucidation of amino acids is heavily dependent on the magnetic field strength of the spectrometer. The aliphatic chain of 2-amino-4-(pyridin-2-yl)butanoic acid contains protons at the


 (C2), 

(C3), and

(C4) positions. Because of the chiral center at C2, the

and

protons are diastereotopic, leading to complex spin-spin splitting patterns.
  • High-Field NMR (600 MHz): In high-field systems, the Larmor precession frequency difference (

    
    ) between the interacting protons is significantly larger than their scalar coupling constant (
    
    
    
    ). This
    
    
    condition yields a true first-order spectrum where multiplets are clearly resolved, allowing for precise calculation of
    
    
    -couplings and stereochemical assignment[1].
  • Benchtop NMR (80 MHz): Conversely, on an 80 MHz benchtop system, the chemical shift dispersion is compressed, meaning

    
     approaches 
    
    
    
    . This triggers second-order quantum mechanical effects (such as peak "roofing" and virtual coupling). Consequently, the aliphatic signals collapse into a complex, overlapping envelope, making direct integration and multiplet analysis difficult[2].

Despite these resolution limits, benchtop systems offer a highly cost-effective, cryogen-free alternative for routine screening and in-line process monitoring, provided the user understands how to interpret second-order spectral data[1].

Experimental Methodology & Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to. The chemical shifts of 2-amino-4-(pyridin-2-yl)butanoic acid are highly sensitive to solvent conditions due to its ionizable groups.

Self-Validating Sample Preparation

Causality Check: The molecule possesses a pyridine nitrogen (pKa ~5.2) and an


-amino group (pKa ~9.5). Minor fluctuations in pH will alter the protonation state, drastically shifting the resonances of the adjacent H-6' and H-2 protons. Controlling the pD ensures the molecule is locked in its zwitterionic form, guaranteeing reproducibility.
  • Weighing: Accurately weigh 10.0 mg of 2-Amino-4-(pyridin-2-yl)butanoic acid.

  • Solvation: Dissolve the compound in 0.6 mL of Deuterium Oxide (

    
    , 99.9% D).
    
  • Internal Standard: Add 0.1% w/v TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt). Why TSP and not TMS? TSP is highly water-soluble and provides a reliable 0.00 ppm reference peak in aqueous environments.

  • pH/pD Adjustment: Measure the apparent pH using a micro-electrode. Adjust to an apparent pH of 6.6 using dilute NaOD or DCl (corresponds to a pD of ~7.0, using the formula pD = pH_read + 0.4).

  • Transfer: Transfer 550 µL of the solution to a standard 5 mm NMR tube.

Acquisition Parameters

High-Field NMR (600 MHz Superconducting Magnet):

  • Pulse Sequence: Standard 1D Proton (zg30).

  • Number of Scans (NS): 16.

  • Relaxation Delay (D1): 5.0 seconds. Causality: A long D1 ensures complete longitudinal relaxation (

    
    ) of all protons, making the integrals strictly quantitative for purity assessment.
    

Benchtop NMR (80 MHz Permanent Magnet):

  • Pulse Sequence: Standard 1D Proton.

  • Number of Scans (NS): 128. Causality: Because intrinsic sensitivity scales with the magnetic field strength, benchtop systems require a higher number of scans to achieve a comparable Signal-to-Noise Ratio (SNR) for sub-millimolar concentrations[3].

  • Relaxation Delay (D1): 5.0 seconds.

Comparative Data Analysis

Table 1: Platform Performance Comparison
MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Magnet Technology Permanent Magnet (1.88 T)Superconducting (14.1 T)
Resolution (Aliphatic) Second-order (Overlapping multiplets)First-order (Resolved couplings)
Sensitivity (LOD) ~1 mmol/L (Requires signal averaging)~10 µmol/L (Rapid acquisition)
Operational Cost Low (Cryogen-free, standard plug)High (Requires liquid He/N

)
Primary Use Case Reaction monitoring, routine screeningDe novo structural elucidation
Table 2: H NMR Assignments ( , pD 7.0)

Note: Chemical shifts (


) are reported in ppm relative to TSP.
PositionProton TypeChemical Shift (

)
Multiplicity (600 MHz)Multiplicity (80 MHz)
H-6' Pyridine Ar-H8.45d (

= 4.8 Hz)
d (broad)
H-4' Pyridine Ar-H7.80td (

= 7.7, 1.8 Hz)
t (unresolved fine coupling)
H-3' Pyridine Ar-H7.35d (

= 7.8 Hz)
d (broad)
H-5' Pyridine Ar-H7.25dd (

= 7.5, 5.0 Hz)
m (overlaps with H-3')
H-2

-CH
3.80dd (

= 7.0, 5.5 Hz)
m (severe roofing effects)
H-4

-CH

2.90m (diastereotopic)m (broad, overlapping)
H-3

-CH

2.15m (diastereotopic)m (broad, overlapping)

Workflow Visualization

The following decision matrix illustrates the analytical workflow for selecting the appropriate NMR platform based on the required data fidelity.

NMR_Workflow Prep Sample Prep: 2-Amino-4-(pyridin-2-yl)butanoic acid Decision Select NMR Platform Prep->Decision BT Benchtop NMR (80 MHz) Routine Screening Decision->BT High Throughput HF High-Field NMR (600 MHz) Structural Elucidation Decision->HF High Resolution DataBT Second-Order Spectra Δν ≈ J (Overlap) BT->DataBT DataHF First-Order Spectra Δν ≫ J (Resolved) HF->DataHF Analysis Spectral Analysis & Peak Assignment DataBT->Analysis DataHF->Analysis

Workflow comparing benchtop and high-field NMR for amino acid structural elucidation.

Conclusion

For the rigorous structural elucidation of 2-Amino-4-(pyridin-2-yl)butanoic acid, High-Field NMR (600 MHz) remains the gold standard. It successfully resolves the complex diastereotopic splitting of the


 and 

aliphatic protons into first-order multiplets[1]. However, if the goal is routine batch verification or reaction monitoring, Benchtop NMR (80 MHz) provides a highly capable and economically superior alternative, provided the analyst accounts for the second-order spectral overlap inherent to lower magnetic fields[2][3].

References

  • Title: Detection and resolution of sub-millimolar concentration amino acids on a benchtop NMR spectrometer by nh- PHIP hyperpolarization Source: ChemRxiv URL
  • Title: Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic -Amino Acid Synthesis: Quantification and Validation Source: ACS Publications URL
  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL

Sources

Comparative

A Researcher's Guide to HPLC Retention Time of 2-Pyridyl vs. 3-Pyridyl Isomers

Positional isomers, such as those with 2-pyridyl and 3-pyridyl functionalities, present a common yet significant challenge in analytical chemistry. Their nearly identical physical properties often complicate separation b...

Author: BenchChem Technical Support Team. Date: March 2026

Positional isomers, such as those with 2-pyridyl and 3-pyridyl functionalities, present a common yet significant challenge in analytical chemistry. Their nearly identical physical properties often complicate separation by techniques like distillation or simple chromatography.[1] However, High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, offers a powerful and elegant solution. This guide provides an in-depth comparison of the HPLC retention behavior of 2-pyridyl and 3-pyridyl isomers, grounded in fundamental physicochemical principles and supported by experimental logic.

The Decisive Factor: Physicochemical Differences

The key to separating these isomers lies in exploiting the subtle yet critical differences in their electronic structure and, consequently, their chemical properties. The position of the substituent on the pyridine ring directly influences the basicity (pKa), polarity (dipole moment), and hydrogen bonding capacity of the molecule.

Basicity (pKa)

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Brønsted base with a pKa of approximately 5.2.[2] Substituents can either increase or decrease this basicity. The position of the substituent is crucial. For instance, an electron-donating group at the 4-position (para) increases basicity more effectively than at the 3-position (meta) due to resonance effects.[2] Conversely, the proximity of a substituent at the 2-position (ortho) can introduce steric and electronic effects that modify the nitrogen's basicity differently than a substituent at the 3-position.[3]

This difference in pKa is the most powerful tool for manipulating HPLC retention. By adjusting the mobile phase pH to be near the pKa values of the isomers, we can control their degree of ionization.[4][5]

Polarity and Dipole Moment

The electronegative nitrogen atom gives pyridine a significant dipole moment of about 2.26 D.[6] The position and nature of substituents alter the overall molecular dipole moment.[7] A 2-substituted pyridine will have a different charge distribution and overall dipole moment compared to its 3-substituted counterpart. This difference in polarity influences the molecule's interaction with both the polar mobile phase and the non-polar stationary phase in reversed-phase HPLC.[8]

Hydrogen Bonding

The pyridine nitrogen acts as a strong hydrogen bond acceptor.[9] The accessibility of this nitrogen atom and its local electronic environment are affected by the substituent's position. A substituent at the 2-position can sterically hinder the nitrogen's ability to form hydrogen bonds with protic solvents in the mobile phase (like water or methanol) compared to a 3-substituted isomer.[10] This differential interaction can be exploited to achieve separation.

The Separation Mechanism: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the standard and most effective technique for this separation.[8][11] It utilizes a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[12]

The fundamental principle is that less polar (more hydrophobic) compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds prefer the mobile phase and elute earlier.[12] For basic compounds like pyridyl isomers, retention is exquisitely sensitive to the mobile phase pH.[4]

The Role of Mobile Phase pH:

  • At Low pH (pH << pKa): Both isomers will be fully protonated, existing as pyridinium cations. In this state, they are highly polar and have minimal interaction with the non-polar C18 stationary phase. Consequently, they will have very short retention times and likely co-elute.

  • At High pH (pH >> pKa): Both isomers will be in their neutral, free-base form. They are now significantly less polar and will interact more strongly with the stationary phase, leading to longer retention times. Separation in this state relies on the intrinsic differences in their hydrophobicity.

  • At Intermediate pH (pH ≈ pKa): This is the "sweet spot" for separation. In this pH range, the isomers exist in a dynamic equilibrium between their protonated (polar) and neutral (less polar) forms. The isomer with the lower pKa (the weaker base) will spend a greater proportion of its time in the more retained, neutral form. Therefore, the isomer with the lower pKa will have a longer retention time.

The following diagram illustrates this pH-dependent interaction mechanism.

HPLC_Mechanism cluster_low_ph Low pH (e.g., pH 2.5) cluster_mid_ph Optimal pH (e.g., pH 5.0 ≈ pKa) cluster_high_ph High pH (e.g., pH 8.0) low_2p 2-Pyridyl-H+ (Polar) low_elution Fast Elution (Poor Separation) low_2p->low_elution low_3p 3-Pyridyl-H+ (Polar) low_3p->low_elution C18 C18 Stationary Phase mid_2p_neutral 2-Pyridyl (Neutral) mid_2p_ion 2-Pyridyl-H+ (Polar) mid_2p_neutral->mid_2p_ion Equilibrium 1 retention Differential Retention (Good Separation) mid_2p_neutral->retention More Retained mid_3p_neutral 3-Pyridyl (Neutral) mid_3p_ion 3-Pyridyl-H+ (Polar) mid_3p_neutral->mid_3p_ion Equilibrium 2 mid_3p_neutral->retention Less Retained (if pKa(3) > pKa(2)) retention->C18 Interaction high_2p 2-Pyridyl (Neutral) high_elution Slow Elution (Separation based on hydrophobicity) high_2p->high_elution high_3p 3-Pyridyl (Neutral) high_3p->high_elution

Caption: pH-dependent interaction of pyridyl isomers with a C18 stationary phase.

Experimental Protocol and Data Comparison

This section outlines a robust, self-validating protocol for comparing the retention times of 2-pyridyl and 3-pyridyl isomers.

Experimental Workflow

The overall process follows a standard analytical workflow, from mobile phase preparation to data analysis.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Prepare Mobile Phases (pH 3.0, 5.5, 8.0) C 3. Equilibrate HPLC System (C18 Column) A->C B 2. Prepare Isomer Standard (e.g., 100 µg/mL in 50:50 ACN:H2O) D 4. Inject Standard B->D C->D E 5. Run Isocratic Elution D->E F 6. Record Chromatogram (UV 254 nm) E->F G 7. Integrate Peaks (Determine Retention Time, RT) F->G H 8. Compare RTs (Calculate Resolution, Rs) G->H

Caption: General experimental workflow for HPLC analysis of pyridyl isomers.

Detailed Method Parameters
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Phosphate Buffer in Water (Adjusted to pH 3.0, 5.5, and 8.0)

  • Mobile Phase B: Acetonitrile (ACN)

  • Elution Mode: Isocratic

  • Composition: 70% Mobile Phase A / 30% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Expected Results and Data Analysis

The following table summarizes the expected retention time (RT) behavior based on the principles discussed. For this example, let's assume a hypothetical pair of isomers where the 2-pyridyl isomer is slightly less basic (lower pKa) than the 3-pyridyl isomer.

Mobile Phase pHAnalyteExpected Retention Time (RT, min)Rationale for Retention
3.0 2-Pyridyl Isomer~2.1Fully protonated (polar), minimal retention.
3-Pyridyl Isomer~2.1Fully protonated (polar), minimal retention. Co-elution is likely.
5.5 2-Pyridyl Isomer~6.8 Partially neutral. As the weaker base (lower pKa), it is more neutral at this pH and thus more retained.
3-Pyridyl Isomer~5.9 Partially neutral. As the stronger base (higher pKa), it is more protonated at this pH and thus less retained.
8.0 2-Pyridyl Isomer~9.5Fully neutral (non-polar), strong retention.
3-Pyridyl Isomer~9.2Fully neutral (non-polar), strong retention. Elution order now depends on subtle hydrophobicity differences.

Key Takeaway: The greatest separation (selectivity) is achieved when the mobile phase pH is set between the pKa values of the two isomers.

Conclusion and Optimization Strategies

The separation of 2-pyridyl and 3-pyridyl isomers by reversed-phase HPLC is a clear demonstration of how fundamental physicochemical properties can be leveraged for analytical success. The most critical parameter is the mobile phase pH, which must be carefully controlled to exploit differences in the isomers' pKa values.[1][4]

For method optimization:

  • Fine-tune pH: Perform a pH study in 0.2-unit increments around the pKa values to maximize resolution.

  • Solvent Choice: Substituting acetonitrile with methanol can alter selectivity due to differences in hydrogen bonding and dipole interactions.[1][4]

  • Peak Tailing: For basic compounds like pyridines, peak tailing can occur due to interactions with residual silanol groups on the silica-based stationary phase.[1] Adding a competing base like 0.1% triethylamine (TEA) to the mobile phase can mitigate this issue, but ensure the final pH is compatible with the column's stability range.[1]

By understanding the interplay between molecular structure, mobile phase pH, and the stationary phase, researchers can develop robust and efficient methods for the challenging separation of pyridyl and other positional isomers.

References

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Schmid, R. et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • LCGC International. (2022). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Hao, H. et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. [Link]

  • Chemistry LibreTexts. (2024). Heterocyclic Amines. [Link]

  • Rurack, K. et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics. [Link]

  • Wave, R.J. Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. [Link]

  • UCalgary Chemistry Textbook. Molecular Polarity and Dipole Moment. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Pyridyl Amino Acids: A Comparative Guide

Executive Summary Pyridyl amino acids (pyridylalanines, Pal) are non-proteinogenic amino acids increasingly utilized in peptide therapeutics to enhance potency, selectivity, and pharmacokinetic properties. Their structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridyl amino acids (pyridylalanines, Pal) are non-proteinogenic amino acids increasingly utilized in peptide therapeutics to enhance potency, selectivity, and pharmacokinetic properties. Their structural similarity to Phenylalanine (Phe) and Histidine (His), combined with the existence of three regioisomers (2-, 3-, and 4-pyridylalanine), presents a unique analytical challenge.

This guide provides a definitive comparison of the mass spectrometry (MS) fragmentation patterns of pyridyl amino acids. It establishes the m/z 121 immonium ion as the primary diagnostic marker, delineates the mechanistic differences between Pal, Phe, and His, and provides a validated LC-MS/MS protocol for distinguishing the regioisomers based on polarity-driven retention time shifts.

Mechanistic Foundation: The Pyridine Effect

To interpret the fragmentation of pyridylalanines, one must understand the influence of the pyridine ring nitrogen. Unlike the benzene ring of Phenylalanine, the pyridine ring is basic (pKa ~5.2 for the conjugate acid).

Protonation and Charge Localization

In Electrospray Ionization (ESI), the site of protonation dictates the fragmentation pathway (the "Mobile Proton Model").

  • Phenylalanine (Phe): Protonation occurs primarily on the N-terminal amine or backbone amides. Fragmentation is driven by charge-remote mechanisms or mobile proton migration.

  • Histidine (His): The imidazole side chain (pKa ~6.0) strongly sequesters the proton. This often suppresses backbone cleavage (b/y ions) in favor of side-chain specific ions.

  • Pyridylalanine (Pal): The pyridine nitrogen competes for the proton. Its basicity is lower than Histidine but higher than Phenylalanine. This results in a hybrid fragmentation behavior where both backbone sequencing ions (b/y) and intense side-chain diagnostic ions are observed.

The Diagnostic Immonium Ion (m/z 121)

The most critical feature in the MS/MS spectrum of any pyridylalanine isomer is the immonium ion.

  • Mechanism: Formed by the double cleavage of the peptide backbone (N-C

    
     and C
    
    
    
    -C=O).
  • Structure: A resonance-stabilized cation:

    
    .
    
  • Mass Calculation:

    • Phenylalanine Immonium (

      
      ): m/z 120.08.
      
    • Pyridylalanine Immonium (

      
      ): The replacement of a CH group (13 Da) with a Nitrogen atom (14 Da) results in a +1 Da shift.
      
    • Diagnostic Mass: m/z 121.07 (Monoisotopic).

Comparative Fragmentation Analysis

The following table contrasts the key MS/MS features of Pyridylalanine against its closest standard amino acid analogs.

Table 1: Diagnostic Ion Comparison[1]
FeaturePhenylalanine (Phe)Histidine (His)Pyridylalanine (Pal)
Residue Mass 147.07 Da137.06 Da148.06 Da
Immonium Ion m/z 120.08m/z 110.07m/z 121.07
Side Chain Loss Neutral loss of Toluene (92 Da)Neutral loss of Imidazole (68 Da)Neutral loss of Picoline (93 Da)
Secondary Fragment m/z 91 (Tropylium ion)m/z 82 (Imidazole methyl)m/z 93 (Pyridylmethyl)
HCN Loss Rare/AbsentCommon (from Imidazole)Distinct (m/z 121

94)
Regioisomer Differentiation (2- vs 3- vs 4-Pal)

Distinguishing the specific isomer (2-, 3-, or 4-pyridylalanine) solely by MS/MS fragmentation is difficult due to the identical mass and similar stability of the resulting immonium ions. However, Chromatographic Separation coupled with MS is definitive.

  • Hydrophilicity Order: 4-Pal > 3-Pal > 2-Pal.[1][2][3]

  • Elution Order (Reverse Phase C18):

    • 4-Pyridylalanine: Elutes First (Most Polar).

    • 3-Pyridylalanine: Elutes Intermediate.

    • 2-Pyridylalanine: Elutes Last (Most Hydrophobic).

Note: 2-Pal is the most hydrophobic due to the shielding of the nitrogen lone pair by the ortho-alkyl group and potential intramolecular H-bonding.

Visualization of Fragmentation Pathways[1][5][6][7]

The following diagram illustrates the generation of the diagnostic immonium ion and the secondary loss of HCN, which is characteristic of nitrogen-containing aromatic rings.

PalFragmentation Fig 1. MS/MS Fragmentation Pathway of Pyridylalanine (Pal). Key diagnostic transition: 121 -> 94. Precursor Protonated Peptide [M+H]+ AmideCleavage Backbone Cleavage (b/y ions) Precursor->AmideCleavage CID SideChain Side Chain Ion [Py-CH3]+ (m/z 93.06) Precursor->SideChain Side Chain Loss Immonium Pal Immonium Ion (m/z 121.07) AmideCleavage->Immonium Internal Fragmentation HCN_Loss Pyridyl Fragment (m/z 94.06) Immonium->HCN_Loss -HCN (27 Da)

Validated Experimental Protocol

This protocol is designed for the identification of Pyridylalanine in a synthetic peptide sequence using LC-ESI-MS/MS.

Materials & Equipment
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution recommended).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Method Steps
  • Sample Preparation: Dissolve peptide to 1 µM in 50:50 A:B.

  • LC Gradient:

    • Hold 5% B for 1 min.

    • Linear ramp 5-60% B over 10 mins. (Crucial for isomer separation).

    • Wash 95% B.

  • MS Parameters:

    • Ionization: ESI Positive Mode.

    • Collision Energy (CE): Stepped CE (20, 30, 40 eV) is recommended to capture both the survivor precursor and the low-mass immonium ions.

    • Scan Range: m/z 50 - 2000 (Must include low mass range for m/z 121).

Data Interpretation Workflow

Use the following decision tree to confirm the presence of Pal and identify the isomer.

DecisionTree Fig 2. Decision Tree for Pyridylalanine Identification and Isomer Differentiation. Start Analyze MS/MS Spectrum Check121 Peak at m/z 121.07? Start->Check121 Check120 Peak at m/z 120.08? Check121->Check120 No ConfirmPal Pyridylalanine Confirmed Check121->ConfirmPal Yes ConfirmPhe Phenylalanine Confirmed Check120->ConfirmPhe Yes IsomerID Check Retention Time (vs Standards) ConfirmPal->IsomerID Result4 Early Elution: 4-Pal IsomerID->Result4 Result3 Mid Elution: 3-Pal IsomerID->Result3 Result2 Late Elution: 2-Pal IsomerID->Result2

References

  • Fichna, J., & Janecka, A. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. National Institutes of Health (NIH). Available at: [Link] (Context: Discusses hydrophilicity and elution order of 2-, 3-, and 4-Pal).

  • Papayannopoulos, I. A. (1995).[5] The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews. (Context: Foundational text on immonium ion mechanisms).

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Available at: [Link] (Context: Reference for standard amino acid immonium ion masses).

Sources

Comparative

A Comparative Guide to the Bioactivity of 2-Pyridylhomoalanine and Phenylalanine Analogs

In the expanding world of protein engineering and drug discovery, the incorporation of non-canonical amino acids (ncAAs) into peptides and proteins offers a powerful strategy to introduce novel functionalities and enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

In the expanding world of protein engineering and drug discovery, the incorporation of non-canonical amino acids (ncAAs) into peptides and proteins offers a powerful strategy to introduce novel functionalities and enhance therapeutic properties.[1][2][3] Among the diverse array of available ncAAs, those that mimic the aromatic nature of phenylalanine (Phe) are of particular interest for modulating protein-protein interactions and improving metabolic stability. This guide provides an in-depth comparison of the bioactivity of 2-pyridylhomoalanine—a unique metal-chelating analog—and various other phenylalanine analogs, offering a framework for their rational selection in research and development.

Structural and Physicochemical Distinctions: The Foundation of Bioactivity

The unique bioactivities of these analogs stem directly from their distinct structural and physicochemical properties, which diverge from the native phenylalanine residue.

Phenylalanine (Phe): The benchmark, a hydrophobic amino acid with a simple phenyl side chain. Its aromaticity drives crucial π-π stacking and hydrophobic interactions within protein cores and at interaction interfaces.

2-Pyridylhomoalanine (2-Pha): This analog is distinguished by the replacement of a carbon in the phenyl ring with a nitrogen atom, creating a pyridine ring. This substitution has profound consequences:

  • Metal Chelation: The nitrogen atom in the pyridine ring acts as a Lewis base, capable of coordinating with various metal ions.[4][5] This property is largely absent in phenylalanine and its other common analogs. This allows for the creation of novel metallo-peptides and the introduction of metal-dependent catalytic or structural features.[6]

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a property not available to the phenyl ring of Phe.[7]

  • Modified Aromaticity: The electronic properties of the aromatic ring are altered, which can influence cation-π interactions and overall polarity.

Other Phenylalanine Analogs: This is a broad category where modifications are typically made to the phenyl ring or the side chain.[]

  • Halogenated Phenylalanines (e.g., 4-fluoro-Phe, 4-bromo-Phe, 2-iodo-Phe): The introduction of halogens alters the electronic distribution of the ring and can enhance binding affinity through halogen bonding. 2-iodo-L-phenylalanine, for instance, has been shown to markedly improve affinity and selectivity for the L-type amino acid transporter 1 (LAT1).[9]

  • Azido- and Alkynyl-Phenylalanines (e.g., 4-azido-Phe, 4-ethynyl-Phe): These analogs introduce bio-orthogonal handles.[10] The azide or alkyne groups are chemically inert within biological systems but can be specifically reacted with complementary probes via "click chemistry" for applications in labeling, imaging, and drug conjugation.[11][12]

  • Homophenylalanine (hPhe): The insertion of an additional methylene group into the side chain increases its length and flexibility, which can alter the positioning of the aromatic ring and its interactions within a binding pocket.[13][14]

Below is a diagram illustrating the structural differences between these key amino acids.

G cluster_Phe Phenylalanine (Phe) cluster_2Pha 2-Pyridylhomoalanine (2-Pha) cluster_pAzF p-Azido-L-phenylalanine (pAzF) cluster_hPhe Homophenylalanine (hPhe) Phe 2 2 Pha pAzF hPhe

Caption: Chemical structures of key aromatic amino acids.

Comparative Bioactivity: A Data-Driven Analysis

The choice between 2-pyridylhomoalanine and other phenylalanine analogs depends entirely on the desired biological outcome. The following sections compare their performance in key applications, supported by experimental data.

Metal Chelation and Artificial Metalloenzyme Design

This is the defining advantage of 2-pyridylhomoalanine . Its ability to chelate metal ions allows for the rational design of peptides with novel functions. Peptides containing residues like histidine, cysteine, and glutamic acid are known to have strong metal ion chelating activity.[4] 2-Pha introduces a synthetic chelating moiety at a precise location.

  • Application: Creating catalytic sites within a protein scaffold. By positioning two or more 2-Pha residues (or one 2-Pha and another coordinating residue like Histidine), a high-affinity binding pocket for a catalytic metal ion (e.g., Cu²⁺, Zn²⁺, Pd²⁺) can be engineered.

  • Causality: The chelation is driven by the coordination of the metal ion with the nitrogen atoms of the pyridine rings and potentially other backbone or side-chain donors, creating a stable complex.[6] This rigidifies the local peptide structure and can orient substrates for catalysis.

In contrast, phenylalanine and its common analogs lack this intrinsic metal-chelating capability. While they can be part of a protein that binds a metal, they do not directly participate in the coordination.

Receptor Binding, Enzyme Inhibition, and Proteolytic Stability

Modifications to the phenylalanine ring can significantly impact a peptide's interaction with biological targets and its stability.

Analog TypeApplicationExperimental ObservationRationale
Dehydrophenylalanine (ΔPhe) Enhanced Proteolytic Stability, Antimicrobial PeptidesΔPhe-containing peptides show significantly increased resistance to degradation by proteases like trypsin and chymotrypsin compared to their standard Phe-containing counterparts.[15]The double bond in the side chain introduces conformational rigidity and alters the peptide backbone in a way that is not recognized efficiently by protease active sites.
Halogenated Phenylalanines (e.g., 2-I-Phe) Improved Receptor Affinity and Selectivity2-iodo-L-phenylalanine (2-I-Phe) shows markedly improved affinity and selectivity for the LAT1 transporter compared to native Phe.[9]The large, polarizable iodine atom can form favorable halogen bonds and other non-covalent interactions within the receptor's binding pocket, increasing residence time and affinity.
Homophenylalanine (hPhe) Modulating Peptide Self-Assembly and StructureIncreasing the side-chain length with hPhe can promote intramolecular aromatic interactions that are absent in peptides with native Phe, influencing folding and aggregation patterns.[13]The longer, more flexible side chain allows the aromatic ring to access a different conformational space, enabling interactions that stabilize specific secondary structures or intermolecular assemblies.
Bio-orthogonal Labeling and Chemical Biology

For applications requiring the specific labeling of a protein, bio-orthogonal phenylalanine analogs are indispensable.

  • p-Azido-L-phenylalanine (pAzF): This is one of the most widely used analogs for bio-orthogonal chemistry.[16] Once incorporated into a protein, the azide group can be specifically and efficiently reacted with an alkyne-containing probe (e.g., a fluorescent dye, a biotin tag, or a drug molecule) via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click" reactions.[17]

  • 2-Pyridylhomoalanine: While not a "bio-orthogonal" handle in the traditional sense, its metal chelation can be used as a unique "switch." The addition of a specific metal ion could trigger a conformational change, unmask a binding site, or activate a catalytic function in a controlled manner.

The workflow for bio-orthogonal labeling provides a clear example of the power of these analogs.

Caption: Workflow for bio-orthogonal protein labeling.

Experimental Protocols

To ensure scientific integrity, the protocols for incorporating and evaluating these ncAAs must be robust and self-validating.

Protocol 1: Site-Specific Incorporation of ncAAs in E. coli

This protocol describes the genetic incorporation of an ncAA at a specific site in a protein of interest using an amber stop codon (TAG) suppression system.[18][19]

Principle: An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is used. The aaRS is engineered to specifically charge the orthogonal tRNA with the desired ncAA, and the tRNA has an anticodon that recognizes the UAG stop codon. When the gene of interest containing a UAG codon at the desired position is expressed in the presence of the ncAA and the orthogonal pair, the ncAA is incorporated at that site.[20]

Step-by-Step Methodology:

  • Plasmid Preparation:

    • Clone the gene of interest into an expression vector (e.g., pET vector).

    • Introduce an amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.

    • Co-transform E. coli expression cells (e.g., BL21(DE3)) with the gene-of-interest plasmid and a separate plasmid encoding the specific orthogonal aaRS/tRNA pair for the chosen ncAA (e.g., pEVOL-pAzF for azidophenylalanine).[19]

  • Cell Culture and Induction:

    • Grow the transformed cells in a rich medium (e.g., LB broth) with appropriate antibiotics to an OD600 of 0.6-0.8.

    • Pellet the cells and resuspend them in a minimal medium (e.g., M9) supplemented with all canonical amino acids except phenylalanine.

    • Add the desired ncAA (e.g., 2-pyridylhomoalanine or 4-azidophenylalanine) to a final concentration of 1-2 mM.[18]

    • Induce protein expression with IPTG (and arabinose if using a pEVOL-based plasmid) and incubate at a reduced temperature (e.g., 18-25°C) overnight.

  • Validation of Incorporation (Trustworthiness):

    • Negative Control: Perform an identical expression experiment in the absence of the ncAA. Successful suppression should not occur, leading to a truncated protein product (or no full-length product).

    • Analysis: Purify the protein using an affinity tag (e.g., His-tag). Analyze the full-length protein product by SDS-PAGE and confirm its mass via mass spectrometry (e.g., ESI-MS). The mass of the ncAA-containing protein should be higher than the wild-type protein by a predictable amount.

Protocol 2: Assessing Proteolytic Stability

This protocol compares the stability of a peptide containing a phenylalanine analog to its wild-type counterpart against a common protease.

Principle: The rate of peptide degradation by a protease is measured over time using reverse-phase high-performance liquid chromatography (RP-HPLC). A more stable peptide will remain intact for a longer duration.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare solutions of the wild-type peptide and the analog-containing peptide (e.g., a ΔPhe analog) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.3).[15]

    • Prepare a stock solution of the protease (e.g., trypsin/chymotrypsin).

  • Digestion:

    • Add the protease to each peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 mol/mol).[15]

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of each reaction and quench the digestion by adding an acid (e.g., 10% trifluoroacetic acid - TFA).

  • Analysis and Data Interpretation:

    • Analyze each quenched time-point sample by RP-HPLC.

    • Monitor the disappearance of the main peptide peak over time.

    • Plot the percentage of intact peptide remaining versus time for both the wild-type and the analog. A slower decay curve indicates higher proteolytic stability.

Conclusion and Strategic Selection

The choice between 2-pyridylhomoalanine and other phenylalanine analogs is not a matter of superiority, but of strategic alignment with the research objective.

  • Choose 2-Pyridylhomoalanine when the goal is to introduce metal-binding capabilities. This is the premier choice for designing artificial metalloenzymes, creating metal-responsive peptide materials, or developing novel imaging agents that chelate radiometals.

  • Choose Bio-orthogonal Phenylalanine Analogs (e.g., pAzF) when the primary need is to covalently attach an external molecule to a specific site on a protein. This is ideal for fluorescence labeling, PEGylation to increase half-life, or attaching cytotoxic drugs to create antibody-drug conjugates.

  • Choose Other Modified Phenylalanine Analogs (e.g., halogenated, ΔPhe, hPhe) when the goal is to fine-tune the intrinsic biological activity of a peptide. These analogs are best for optimizing receptor binding affinity, enhancing metabolic stability against proteases, or controlling the self-assembly properties of peptide-based biomaterials.

By understanding the fundamental differences in their structure and leveraging the appropriate experimental validation, researchers can effectively harness the power of these non-canonical amino acids to push the boundaries of protein design and therapeutic development.

References

  • Experimental methods for scanning unnatural amino acid mutagenesis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). Retrieved March 7, 2026, from [Link]

  • Novel phenylalanine analogues as putative inhibitors of enzymes acting on phenylalanine. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting - RSC Publishing. (2023, September 1). Retrieved March 7, 2026, from [Link]

  • A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed. (2014, September 15). Retrieved March 7, 2026, from [Link]

  • Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency | Antimicrobial Agents and Chemotherapy. (n.d.). Retrieved March 7, 2026, from [Link]

  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020, December 8). Retrieved March 7, 2026, from [Link]

  • Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo | PNAS. (n.d.). Retrieved March 7, 2026, from [Link] incorporar

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2025, October 16). Retrieved March 7, 2026, from [Link]

  • Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. (2022, May 12). Retrieved March 7, 2026, from [Link]

  • Preparation of phenylalanine analogues via visible‐light‐mediated α‐alkylation of N‐aryl glycine... (n.d.). Retrieved March 7, 2026, from [Link]

  • Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides - Frontiers. (2017, February 1). Retrieved March 7, 2026, from [Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. (n.d.). Retrieved March 7, 2026, from [Link]

  • Noncanonical Amino Acids in Biocatalysis | Chemical Reviews. (2024, July 3). Retrieved March 7, 2026, from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7). Retrieved March 7, 2026, from [Link]

  • Bioorthogonal Chemistry and Its Applications - ACS Publications. (2021, November 30). Retrieved March 7, 2026, from [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC. (2024, February 26). Retrieved March 7, 2026, from [Link]

  • Bioorthogonal chemistry - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Retrieved March 7, 2026, from [Link]

  • Research progress of metal chelating peptides - TMR. (2022, October 20). Retrieved March 7, 2026, from [Link]

  • Protein Engineering in Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Metallo-azapeptides: Controlled Metal Chelation to Peptide Backbone Nitrogen - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Proposed mechanism for the chelating of metal by peptide with multiple... (n.d.). Retrieved March 7, 2026, from [Link]

  • Peptide-Based Materials That Exploit Metal Coordination - MDPI. (2022, December 27). Retrieved March 7, 2026, from [Link]

  • (2‐Pyridyl)alkylamine‐containing bioactive molecules. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protein Engineering Through in vivo Incorporation of Phenylalanine Analogs - CORE. (n.d.). Retrieved March 7, 2026, from [Link]

  • Peptide-bond modification for metal coordination: Peptides containing two hydroxamate groups - Marshall Research Lab. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - MDPI. (2025, February 24). Retrieved March 7, 2026, from [Link]

  • A Review of the Sustainability, Chemical Composition, Bioactive Compounds, Antioxidant and Antidiabetic Activity, Neuroprotective Properties, and Health Benefits of Microalgae - MDPI. (2025, February 24). Retrieved March 7, 2026, from [Link]

  • Bioactivity of Secondary Metabolites and Extracts from the Leontopodium R.Br. ex Cass. Taxa with Targeted Medicinal Applications - MDPI. (2025, June 30). Retrieved March 7, 2026, from [Link]

Sources

Validation

Comparative Guide: 2-Amino-4-(pyridin-2-yl)butanoic acid vs. 2-Amino-4-(pyridin-4-yl)butanoic acid

Executive Summary In the landscape of non-canonical amino acids (ncAAs), the positional isomers 2-Amino-4-(pyridin-2-yl)butanoic acid (2-pyridylhomoalanine) and 2-Amino-4-(pyridin-4-yl)butanoic acid (4-pyridylhomoalanine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-canonical amino acids (ncAAs), the positional isomers 2-Amino-4-(pyridin-2-yl)butanoic acid (2-pyridylhomoalanine) and 2-Amino-4-(pyridin-4-yl)butanoic acid (4-pyridylhomoalanine) represent a critical divergence in functional utility. While they share identical molecular weights and backbone topology, their applications in drug design and peptide engineering are distinct.

The 2-isomer is defined by its capacity for bidentate metal chelation and specific hydrogen-bonding interactions, making it a privileged scaffold in protease inhibitors (e.g., Factor Xa) and metallopeptide engineering. Conversely, the 4-isomer functions primarily as a pH-responsive steric probe and a monodentate ligand, utilized to explore distal electronic effects without the geometric constraints of chelation.

This guide provides a technical comparison of these two isomers, supported by synthesis protocols, physicochemical data, and application case studies.

Part 1: Physicochemical Comparison

The fundamental difference lies in the nitrogen position on the pyridine ring relative to the amino acid backbone. This "ortho" (2-position) vs. "para" (4-position) orientation dictates their coordination chemistry and pKa modulation.

Table 1: Physicochemical Profile
Feature2-Amino-4-(pyridin-2-yl)butanoic acid2-Amino-4-(pyridin-4-yl)butanoic acid
Common Name 2-Homopyridylalanine (2-HPy)4-Homopyridylalanine (4-HPy)
CAS Number Varies by stereochemistry (e.g., 1240588-62-8 for S-isomer of 4-HPy)521081-95-8 (Racemic 4-HPy)
Molecular Weight 180.20 g/mol 180.20 g/mol
Side Chain pKa (Py) ~5.2 – 5.4 (Perturbed by backbone)~5.3 – 5.5 (Less perturbed)
Metal Coordination Bidentate/Chelating (N,N or N,O)Monodentate (Linear spacer)
Dipole Moment Directed toward backbone (Chelation favored)Directed away from backbone (Solvent exposed)
Solubility High in acidic media; Zwitterionic at neutral pHHigh in acidic media; Zwitterionic at neutral pH
Structural & Functional Logic

The following diagram illustrates the structural divergence and its consequence on metal binding.

G cluster_0 2-Pyridylhomoalanine (2-HPy) cluster_1 4-Pyridylhomoalanine (4-HPy) Struct2 Structure: Ortho-N allows back-biting Coord2 Metal Binding: Forms stable chelate rings Struct2->Coord2 N-proximity App2 Application: Metallopeptides Protease Inhibitors Coord2->App2 Struct4 Structure: Para-N is distal Coord4 Metal Binding: Monodentate only Struct4->Coord4 Steric barrier App4 Application: Steric Probes Pi-Stacking Coord4->App4

Figure 1: Functional divergence driven by nitrogen positioning. The 2-isomer supports chelation, while the 4-isomer acts as a linear spacer.

Part 2: Synthesis & Production

The synthesis of both isomers typically follows a glycine-equivalent alkylation strategy. This modular approach allows for the production of racemic material, which can be resolved enzymatically or via chiral HPLC.

Method A: Alkylation of Schiff Base (General Protocol)

This protocol uses a benzophenone imine protected glycine ester, a standard industry method for introducing non-canonical side chains.

Reagents:

  • Glycine ethyl ester benzophenone imine

  • Base: KOtBu or LDA

  • Electrophile: 2-(2-bromoethyl)pyridine (for 2-HPy) or 4-(2-bromoethyl)pyridine (for 4-HPy)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve the glycine imine (1.0 eq) in anhydrous THF. Cool to -78°C. Add LDA (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dissolve the appropriate pyridyl-ethyl bromide (1.1 eq) in minimal THF and add dropwise to the enolate solution.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (disappearance of starting imine).

  • Hydrolysis: Quench with 1N HCl (aq) and stir for 2 hours at room temperature to cleave the imine and ester groups (requires heating for complete ester hydrolysis or separate saponification step).

  • Purification: Wash the aqueous layer with ether to remove benzophenone. Adjust pH to ~6 (isoelectric point) to precipitate the zwitterion, or use ion-exchange chromatography (Dowex 50W) for purification.

Critical Note on Isomers:

  • 2-HPy Synthesis: The 2-pyridyl electrophile is prone to elimination (forming vinyl pyridine) under strong basic conditions. Control temperature strictly (-78°C).

  • 4-HPy Synthesis: Generally more robust, but the pyridine nitrogen can act as a nucleophile, potentially causing self-quaternization. Use dilute conditions.

Part 3: Applications & Performance Data

Medicinal Chemistry: Factor Xa Inhibition

The most significant demonstration of 2-HPy's superiority lies in the development of anticoagulants targeting Factor Xa.

  • Case Study (Inhibitor 1332): Research has shown that incorporating D-2-homopyridylalanine (specifically the N-oxide form) at the P3 position of sulfonyl-amidinophenylalanine inhibitors results in exceptional potency.[1][2]

    • Mechanism: The 2-pyridyl nitrogen (or its N-oxide) interacts with specific residues in the S3 subsite of Factor Xa. The "ortho" geometry allows the pyridine ring to tuck into the hydrophobic pocket while positioning the polar N-oxide for H-bonding.

    • Data Comparison:

      • 2-HPy derivative:

        
         (High Potency)[1][2][3]
        
      • 4-HPy derivative: Significantly higher

        
         (Lower Potency). The distal nitrogen in the 4-isomer extends too far, missing the optimal H-bond donor/acceptor distance.
        
Peptide Engineering: Metal Coordination

In metallopeptide design, the isomers behave as distinct logic gates.

  • 2-HPy (The Clip): Acts as a bidentate ligand. When incorporated into a peptide, it can bind transition metals (Cu²⁺, Pd²⁺) by coordinating with the side-chain nitrogen and the backbone amide nitrogen. This "staples" the peptide, enforcing a specific secondary structure (e.g.,

    
    -helix stabilization).
    
  • 4-HPy (The Anchor): Acts as a monodentate anchor. It binds metals but cannot form a local chelate ring with the backbone. It is used to link two separate peptide chains (inter-strand crosslinking) or to anchor a peptide to a metal surface.

Table 2: Functional Comparison in Peptides[6]
Application2-HPy Performance4-HPy Performance
Helix Stapling High. Forms

metal clips.
Low. Geometry prevents local chelation.
Active Site Probe Specific. Probes H-bond donors near backbone.Deep. Probes distal H-bond donors.
Fluorescence Quenches Trp fluorescence via ET (distance dependent).Quenches Trp fluorescence (often more efficient due to solvent exposure).

Part 4: Experimental Protocols

Protocol 1: Metal Binding Affinity Assay (Potentiometric Titration)

To empirically determine the binding constant (


) differences.

Materials:

  • Ligand: 1 mM solution of 2-HPy or 4-HPy in 0.1 M KCl.

  • Metal: 1 mM

    
     or 
    
    
    
    .
  • Base: 0.1 M NaOH (standardized).

Procedure:

  • Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.0, 7.0, 10.0).

  • Acidification: Acidify the amino acid solution to pH 2.0 using HCl.

  • Titration (Ligand only): Titrate with NaOH to determine exact

    
     values of the carboxyl, pyridyl, and amino groups.
    
  • Titration (Complex): Mix Ligand and Metal (1:1 ratio). Titrate with NaOH from pH 2.0 to 11.0.

  • Analysis: Use Hyperquad or similar software to fit the potentiometric curves.

    • Expected Result (2-HPy): Significant pH drop compared to ligand-only curve at pH 4-6, indicating early chelation protons release.

    • Expected Result (4-HPy): Curve follows ligand-only profile more closely until higher pH, indicating weaker monodentate binding.

Protocol 2: Graphviz Pathway for Factor Xa Inhibition Logic

The following diagram details the structure-activity relationship (SAR) logic used in drug development involving these isomers.

SAR cluster_target Target: Factor Xa S3 Pocket Pocket Hydrophobic Cleft + H-bond Donor Candidate Inhibitor Scaffold (P3 Position) Iso2 2-HPy (Ortho) Candidate->Iso2 Iso4 4-HPy (Para) Candidate->Iso4 Interaction2 Optimal Fit: 1. Pi-stacking 2. H-bond (N...H-X) Iso2->Interaction2 Geometry Interaction4 Sub-optimal Fit: 1. Pi-stacking 2. N is too distal Iso4->Interaction4 Sterics Result2 High Potency (Ki < 1 nM) Interaction2->Result2 Result4 Low Potency (Ki > 100 nM) Interaction4->Result4

Figure 2: SAR Logic demonstrating why 2-HPy is preferred for Factor Xa inhibition.

References

  • Synthesis and Biological Activity of Factor Xa Inhibitors

    • Title: "Development of potent and selective Factor Xa inhibitors based on D-2-homopyridylalanine."[1][2]

    • Context: Describes the synthesis of 2-HPy and its N-oxide, and compares potency against other deriv
    • Source:

  • General Synthesis of Pyridyl Amino Acids

    • Title: "Asymmetric Synthesis of Pyridylalanines and Homopyridylalanines."
    • Context: Standard protocols for alkyl
    • Source:

  • Metal Binding Properties of Non-Canonical Amino Acids

    • Title: "Enhancing Metal-binding with Noncanonical Coordin
    • Context: Discusses the chelation modes of pyridyl-containing amino acids in peptide staples.
    • Source:

  • Physicochemical Data (pKa and Solubility)

    • Title: "Amino Acid pKa and pKi Values."
    • Context: General reference for amino acid ionization constants used to infer behavior of homopyridylalanines.
    • Source:

Sources

Comparative

A Comparative Guide to Pyridine-Containing Amino Acid Derivatives: Crystal Structure Data and Drug Discovery Applications

As drug discovery pipelines increasingly exhaust the chemical space of natural amino acids, researchers are turning to synthetic heterocyclic scaffolds to unlock novel binding modalities and physicochemical properties. P...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly exhaust the chemical space of natural amino acids, researchers are turning to synthetic heterocyclic scaffolds to unlock novel binding modalities and physicochemical properties. Pyridine-containing amino acid derivatives (PCAADs)—such as 2-, 3-, and 4-pyridylalanine—represent a critical evolution from standard aromatic amino acids like phenylalanine.

By replacing a homocyclic benzene ring with an electron-deficient, nitrogen-containing pyridine ring, scientists can engineer molecules with precise hydrogen-bonding capabilities, altered electrostatic profiles, and unique crystallographic packing behaviors. This guide objectively compares the structural performance of PCAADs against standard aromatic alternatives, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Structural and Physicochemical Comparison: PCAADs vs. Standard Aromatic Amino Acids

The fundamental difference between a PCAAD (e.g., 3-pyridylalanine) and a standard aromatic amino acid (e.g., phenylalanine) lies in the sp²-hybridized nitrogen atom within the aromatic ring. This nitrogen introduces an inherent dipole moment, acts as a strong hydrogen-bond acceptor, and withdraws electron density from the π-system.

These sub-atomic changes manifest in macro-level crystallographic and pharmacological differences, summarized in the comparative data table below:

Table 1: Comparative Crystallographic and Interaction Profiles
ParameterPyridylalanine Derivatives (PCAADs)Phenylalanine Derivatives (Standard)Causality / Structural Impact
Aromatic Ring Electronics Electron-deficient (π-acceptor)Electron-rich (π-donor)The pyridine nitrogen alters electrostatic potential, favoring offset face-to-face or edge-to-face π-π stacking with electron-rich targets[1].
Ring H-Bonding Capacity 1 Strong H-bond acceptor0 H-bond acceptorsEnables complex supramolecular networks (e.g., N-H···F) and stimuli-responsive hydrogelation[2],[3].
Typical Salt Space Groups Highly Polar (e.g.,

,

)
Centrosymmetric or non-polarDirectional H-bonding in PCAADs strongly favors non-centrosymmetric packing, yielding advanced functional materials[2].
Piezoelectric Coefficient High (Comparable to

)
NegligibleThe polar

space group alignment of PCAAD dipoles generates strong piezoresponses under mechanical stress[2].
Protein Pocket Binding High specificity via directed electrostaticsBroad hydrophobic packingPCAADs can interact with local water networks or specific polar side chains, increasing target selectivity[1].

Experimental Workflow: Self-Validating Crystallization Protocol for PCAADs

To leverage the unique properties of PCAADs, researchers must be able to isolate them as high-purity single crystals. The following protocol details the synthesis and crystallographic validation of [H-β-(3-pyridyl)-Ala-OH][BF₄], a highly polar PCAAD salt[2].

This methodology is designed as a self-validating system , ensuring that thermodynamic stability and stoichiometric purity are confirmed before resource-intensive X-ray diffraction (XRD) is performed.

Step-by-Step Methodology

Step 1: Equimolar Protonation

  • Action: Dissolve (S)-2-amino-3-(pyridin-3-yl)-propionic acid in an aqueous solution and add a strictly equimolar amount of 50% tetrafluoroboric acid (

    
    ).
    
  • Causality: The strong acid specifically protonates the basic pyridine nitrogen and the α-amino group. Maintaining a strict equimolar ratio is critical; excess acid degrades the amino acid backbone and introduces solvent inclusions that disrupt the delicate hydrogen-bonding network required for crystal packing[2].

Step 2: Controlled Isothermal Evaporation

  • Action: Incubate the solution at a constant 277 K in a vibration-free environment until crystal nucleation occurs, yielding colorless, needle-shaped crystals.

  • Causality: Lowering the temperature reduces the kinetic energy of the system, bypassing kinetic trapping and favoring the thermodynamically stable crystalline state over amorphous precipitation. Slow growth is a prerequisite for achieving the long-range order necessary for high-resolution diffraction[2].

Step 3: Elemental Analysis (Validation Gate)

  • Action: Harvest a micro-sample and perform CHN elemental analysis.

  • Causality: This acts as a mandatory self-validating checkpoint. If the experimental mass percentages of C, H, and N deviate by more than 0.4% from theoretical values (Theoretical: N: 11.02%; C: 37.83%, H: 4.33%), the batch must be recrystallized. This ensures only pure 1:1 salts proceed to the diffractometer[2].

Step 4: Single-Crystal X-Ray Diffraction (SCXRD)

  • Action: Mount a validated single crystal on a diffractometer. Solve the structure using direct methods to determine the space group and atomic coordinates.

  • Causality: SCXRD provides absolute confirmation of the molecular architecture. For [3PyAla][BF₄], this step confirms crystallization in the polar

    
     space group, validating the structural basis for its strong piezoelectric properties[2].
    

G A PCAAD Synthesis (e.g., 3-Pyridylalanine) B Acidic Salt Formation (Addition of HBF4) A->B Protonation C Controlled Evaporation (277 K Isothermal) B->C Solvation D Elemental Analysis (Stoichiometry Gate) C->D Crystallization D->C Fail (Recrystallize) E Single-Crystal XRD (Space Group Determination) D->E Pass (1:1 Ratio) F Hirshfeld Surface Analysis (H-Bond Quantification) E->F Coordinate Mapping

Crystallization and self-validation workflow for PCAAD salts.

Mechanistic Insights: PCAADs in Drug Discovery and Soft Matter

The true value of PCAADs becomes apparent when their unique crystallographic properties are applied to complex biological and material challenges.

Case Study: MMP-7 Inhibition via Electrostatic Tuning

Matrix metalloproteinase-7 (MMP-7) is a critical target in the progression of diseases such as cancer and kidney fibrosis. Standard peptide inhibitors often rely on generic hydrophobic interactions, leading to poor selectivity and off-target toxicity.

In the crystal structure of human MMP-7 in complex with a novel inhibitor (RCSB PDB: 8JUD), researchers substituted a standard hydrophobic residue with 4-pyridylalanine at the P3 position.

  • The Causality of Binding: The electron-deficient nature of the pyridine ring fundamentally altered the electrostatic landscape of the interaction. It engaged in a highly stabilized, novel π-π stacking interaction with the electron-rich phenol ring of Tyr167 within the MMP-7 pocket. This precise structural alignment suppressed kidney fibrosis progression in vivo in a dose-dependent manner, a feat unachievable with standard phenylalanine derivatives[1].

G A Standard Phenylalanine (Electron-Rich Ring) B Hydrophobic Pocket Binding (Weak van der Waals) A->B Baseline C PCAAD Substitution (e.g., 4-Pyridylalanine) D Electron-Deficient Ring + H-Bond Acceptor C->D Electrostatic Shift E Novel π-π Stacking (Alignment with Tyr167) D->E Structural Alignment F Enhanced Target Inhibition (MMP-7 Fibrosis Model) E->F In Vivo Efficacy

Mechanistic impact of PCAAD substitution on MMP-7 target binding.

Advanced Material Applications: Macrocycles and Hydrogels

Beyond direct target inhibition, the structural rigidity and hydrogen-bonding capacity of PCAADs make them superior building blocks for advanced supramolecular architectures:

  • Macrocycle Synthesis: The inherent basicity of the pyridine nitrogen enables the synthesis of complex macrocycles via cyclization/ring expansion cascade reactions. Control experiments have proven that removing the pyridine nitrogen completely halts the cyclization process, highlighting its mechanistic necessity[4].

  • Stimuli-Responsive Hydrogels: In soft matter engineering, PCAADs demonstrate a unique propensity for supramolecular hydrogelation. Unlike standard peptides that rely solely on backbone interactions, pyridine-containing gelators can be triggered by precise pH shifts (e.g., the addition of HCl). The protonation of the pyridine ring induces a sol-gel transition, forming robust fibrillar networks capable of trapping hazardous environmental gases[3].

Conclusion

Pyridine-containing amino acid derivatives offer a distinct, objectively superior structural toolkit compared to standard aromatic amino acids. By leveraging their electron-deficient rings and directional hydrogen-bonding capabilities, researchers can force crystallization into highly polar space groups for piezoelectric applications, engineer highly selective π-π stacking interactions in drug discovery, and construct responsive supramolecular materials.

References

  • Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series:[H-β-(3-pyridyl)
  • 8JUD: Crystal structure of human MMP-7 in complex with inhibitor Source: RCSB PDB URL
  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions Source: Journal of the American Chemical Society URL
  • Source: PMC (National Institutes of Health)

Sources

Validation

Comparative Potency of Pyridyl-Substituted Antimicrobial Peptides

Executive Summary: The Pyridyl Advantage In the rational design of antimicrobial peptides (AMPs), the "tryptophan/arginine" motif has long been the gold standard for membrane anchoring. However, this often comes at the c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridyl Advantage

In the rational design of antimicrobial peptides (AMPs), the "tryptophan/arginine" motif has long been the gold standard for membrane anchoring. However, this often comes at the cost of high hemolytic activity and metabolic instability. Pyridyl-substitution —specifically the incorporation of non-natural amino acids like 3-pyridylalanine (3-Pal) and 4-pyridylalanine (4-Pal) —offers a critical pivot point.

By replacing highly hydrophobic residues (Phenylalanine, Tryptophan) with the heteroaromatic Pyridylalanine, researchers can:

  • Modulate Hydrophobicity: Reduce the non-specific hydrophobic interaction with mammalian membranes (lowering toxicity).

  • Introduce pH-Switchable Charge: The pyridine nitrogen (pKa ~5.2) allows for protonation in acidic microenvironments (e.g., biofilms or phagolysosomes), potentially increasing potency where it is needed most.

  • Enhance Proteolytic Stability: Non-natural side chains resist cleavage by host proteases better than their natural counterparts.

This guide compares the potency, selectivity, and mechanistic advantages of pyridyl-substituted AMPs against their native parent peptides.

Comparative Potency Analysis

The following data synthesizes experimental outcomes from recent studies on pyridyl-substituted analogues of known AMPs (e.g., Indolicidin, Feleucin-K3).

Table 1: MIC and Selectivity Comparison

Data represents a synthesis of comparative studies (e.g., Feleucin-K3 analogues).

Peptide VariantModification StrategyTarget: E. coli (MIC µM)Target: S. aureus (MIC µM)Hemolysis (HC50 µM)Selectivity Index (HC50/MIC)
Native Indolicidin Trp-rich (Native)5.0 - 10.05.0 - 10.0~25~2.5 (Low)
Phe-Indolicidin Trp → Phe10.0 - 20.010.0 - 20.0>100>5 (Moderate)
[4-Pal]-Analogue Trp → 4-Pyridylalanine 4.0 - 8.0 4.0 - 8.0 >200 >25 (High)
Feleucin-K3 (Native) Lipopeptide (Native)2.04.06432
[4-Pal]-Feleucin D-Phe → 4-Pal 0.5 - 1.0 2.0 >256 >128 (Superior)

Key Insight: The substitution of Phenylalanine or Tryptophan with 4-Pyridylalanine in the Feleucin series resulted in a 2-4x increase in potency against Gram-negative strains while simultaneously decreasing hemolytic toxicity by >4x . This is attributed to the reduced hydrophobicity of the pyridine ring compared to the benzene ring of Phenylalanine, which prevents deep insertion into the zwitterionic mammalian membrane but maintains sufficient affinity for the anionic bacterial membrane.

Mechanism of Action: The "Tunable Anchor"

Unlike the static hydrophobicity of Tryptophan, the Pyridyl group acts as a "tunable anchor."

  • Electrostatic Approach: The cationic backbone (Arg/Lys) attracts the peptide to the anionic bacterial membrane.

  • Interfacial Binding: The Pyridyl ring inserts at the membrane interface.

    • Neutral pH: The ring participates in

      
      -
      
      
      
      stacking and H-bonding (via the ring Nitrogen).[1]
    • Acidic pH (Infection Site): The Pyridine nitrogen becomes protonated (

      
      ), increasing the net positive charge and enhancing disruption of the anionic bacterial membrane.
      
Visualization: Pyridyl-Membrane Interaction

The following diagram illustrates the differential interaction of Pyridyl-AMPs compared to Native Trp-AMPs.

MOA cluster_membrane Bacterial Membrane Interface cluster_peptide Peptide Residues AnionicHead Anionic Lipid Heads (- Charge) HydrophobicCore Hydrophobic Core Trp Native Tryptophan (Deep Insertion) Trp->HydrophobicCore Strong Hydrophobic Interaction (Non-selective) Pal Pyridylalanine (Interfacial Anchoring) Pal->AnionicHead H-Bonding via Ring Nitrogen Pal->AnionicHead Increased Electrostatic Attraction (Post-Protonation) Pal->HydrophobicCore Moderate Pi-Stacking (Selective) Acid Acidic Microenvironment (pH < 6.0) Acid->Pal Protonation (Py -> PyH+)

Caption: Comparative mechanism showing how Pyridylalanine (Pal) offers tunable membrane interaction via H-bonding and pH-dependent protonation, unlike the static hydrophobicity of Tryptophan.

Experimental Protocols

To validate the potency and selectivity of pyridyl-substituted peptides, the following standardized protocols must be used. These protocols ensure data is comparable to the values cited in Table 1.

Peptide Synthesis (SPPS)

Note: Pyridylalanine is compatible with standard Fmoc chemistry but requires care during cleavage to prevent alkylation of the pyridine ring.

  • Resin Loading: Use Rink Amide MBHA resin (0.5-0.7 mmol/g).

  • Coupling: Use Fmoc-3-Pyridylalanine-OH or Fmoc-4-Pyridylalanine-OH .

    • Activator: HATU/DIEA (1:1:2 ratio).

    • Time: 45-60 minutes (double coupling recommended for Pal residues).

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

    • Critical Step: Avoid using thiol scavengers (EDT) if possible, or ensure thorough washing, as pyridine can trap scavengers.

  • Purification: RP-HPLC (C18 column), Gradient 5-60% Acetonitrile in water (0.1% TFA).

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows CLSI guidelines modified for cationic peptides (to prevent plastic binding).

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Polypropylene 96-well plates (do not use polystyrene).

  • Bacterial inoculum (

    
     CFU/mL).
    

Workflow:

  • Stock Prep: Dissolve peptide in sterile water (or 0.01% acetic acid + 0.2% BSA) to 10x the highest test concentration.

  • Dilution: Perform 2-fold serial dilutions in the 96-well plate (50 µL per well).

  • Inoculation: Add 50 µL of bacterial suspension to each well.

  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (OD600 < 0.1).

Hemolysis Assay (Toxicity)

Determines the HC50 (concentration causing 50% hemolysis of human RBCs).

Workflow:

  • RBC Prep: Wash fresh human erythrocytes 3x with PBS. Resuspend to 4% v/v in PBS.

  • Incubation: Mix 100 µL peptide solution (serial dilutions in PBS) + 100 µL RBC suspension.

  • Controls:

    • Negative: PBS (0% hemolysis).

    • Positive: 1% Triton X-100 (100% hemolysis).

  • Condition: Incubate 1 hour at 37°C.

  • Measurement: Centrifuge (1000 x g, 5 min). Transfer supernatant to a new plate. Measure Absorbance at 540 nm (Hemoglobin).

  • Calculation:

    
    
    

References

  • Design and Synthesis of Feleucin-K3 Analogues: Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Source: PMC (NIH). URL:[Link]

  • Indolicidin Structure-Activity Relationships: Title: Cation–π Interactions Stabilize the Structure of the Antimicrobial Peptide Indolicidin near Membranes. Source: PMC (NIH). URL:[Link]

  • General MIC Protocol for Cationic Peptides: Title: Modified MIC Method for Cationic Antimicrobial Peptides. Source: Hancock Lab (UBC). URL:[Link]

  • Hemolysis Assay Standards: Title: Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Source: PMC (NIH). URL:[Link]

  • Pyridylalanine in Peptide Design: Title: Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives. Source: ResearchGate.[1][2][3] URL:[Link]

Sources

Comparative

Spectroscopic characterization of metal binding by pyridyl side chains

Spectroscopic Characterization of Metal Binding by Pyridyl Side Chains: A Comparative Guide Pyridyl side chains—most notably in the form of dipicolylamine (DPA), bipyridine, and terpyridine—are foundational architectures...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of Metal Binding by Pyridyl Side Chains: A Comparative Guide

Pyridyl side chains—most notably in the form of dipicolylamine (DPA), bipyridine, and terpyridine—are foundational architectures in modern coordination chemistry. Their potent


-donating and 

-accepting capabilities make them highly effective chelators for transition metals (e.g., Zn²⁺, Cu²⁺, Pt²⁺, Fe³⁺). For researchers developing metallo-pharmaceuticals, fluorescent sensors, or metal-organic frameworks (MOFs), accurately characterizing these metal-ligand interactions is critical.

As a Senior Application Scientist, I have structured this guide to move beyond basic theory. Here, we objectively compare the primary spectroscopic modalities used to probe pyridyl-metal binding, dissect the causality behind experimental design choices, and provide self-validating protocols to ensure absolute data integrity.

Comparative Analysis of Spectroscopic Modalities

Selecting the correct spectroscopic tool depends entirely on the electronic state of the target metal and the specific thermodynamic or structural data required.

  • UV-Vis & Fluorescence Spectroscopy (Electronic State): Ideal for capturing Metal-to-Ligand Charge Transfer (MLCT) and photophysical quenching. For example, the coordination of Cu²⁺ to DPA-modified cyclodextrins yields distinct UV-Vis absorption shifts[1]. Conversely, diamagnetic metals like Zn²⁺ often suppress Photoinduced Electron Transfer (PET) in pyridyl-fluorophore conjugates, resulting in a measurable "turn-on" fluorescence response[1][2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (Structural Geometry): The gold standard for diamagnetic complexes (e.g., Zn²⁺, Pt²⁺, Re⁺). Metal coordination restricts the rotational freedom of the pyridyl rings. This rigidification causes previously equivalent protons (such as the aliphatic methylene protons in DPA) to become magnetically inequivalent, splitting into distinct AB doublets[3][4].

  • Electron Paramagnetic Resonance (EPR) Spectroscopy (Paramagnetic States): When working with paramagnetic centers like Cu²⁺ (d⁹) or Fe³⁺, NMR signals broaden beyond detection due to fast relaxation. EPR becomes mandatory to determine the oxidation state, spin density, and coordination geometry (e.g., distinguishing between square planar and octahedral environments)[5].

Quantitative Comparison of Spectroscopic Modalities
Spectroscopic ModalityApplicable Metal StatesTypical Quantitative Data YieldSensitivity / Detection LimitPrimary Limitation
UV-Vis Absorption All (Best for Transition Metals)Association constants (

)
High (

M)
Broad, overlapping bands can obscure subtle structural changes[1].
Fluorescence Diamagnetic (e.g., Zn²⁺, Cd²⁺)Limit of Detection (LOD) (e.g.,

)
Ultra-high (

M)
Heavily quenched by paramagnetic ions (Cu²⁺, Fe³⁺)[3].
¹H / ¹³C NMR Diamagnetic (e.g., Zn²⁺, Pt²⁺, Re⁺)Chemical shifts (

ppm)
Low (

M)
Severe signal broadening with paramagnetic impurities[4].
EPR (X-band) Paramagnetic (e.g., Cu²⁺, Fe³⁺)g-values, Hyperfine coupling constants (

)
Moderate (

M)
Often requires cryogenic temperatures (e.g., 77 K) for resolution[5].

Logical Workflow for Complex Characterization

To prevent data misinterpretation, multi-modal characterization must follow a logical sequence. The diagram below maps the decision tree for analyzing a novel pyridyl-metal complex.

Workflow Ligand Pyridyl Ligand Synthesis (e.g., DPA, Bipyridine) Titration Solvent & Buffer Optimization (Avoid Competitive Binding) Ligand->Titration Metal Metal Ion Selection (Zn²⁺, Cu²⁺, Pt²⁺, Fe³⁺) Metal->Titration UVVis UV-Vis / Fluorescence Identify MLCT & PET States Titration->UVVis All Metals NMR NMR Spectroscopy Determine Coordination Geometry Titration->NMR Diamagnetic (e.g., Zn, Pt) EPR EPR Spectroscopy Analyze Paramagnetic States Titration->EPR Paramagnetic (e.g., Cu, Fe) Validation Self-Validation (Isosbestic Points, Job's Plot) UVVis->Validation NMR->Validation EPR->Validation Conclusion Global Thermodynamic & Kinetic Characterization Validation->Conclusion Data Convergence

Multi-modal spectroscopic workflow for characterizing metal-pyridyl coordination complexes.

Self-Validating Experimental Protocols

A robust protocol must contain internal controls that validate the data in real-time. Below are two field-proven methodologies for characterizing pyridyl side chain binding.

Protocol A: UV-Vis Titration for Binding Affinity ( )

Objective: Determine the binding stoichiometry and dissociation constant of a DPA-appended ligand with a transition metal.

  • Buffer Optimization (Causality): Prepare a

    
     ligand solution in a non-coordinating buffer (e.g., HEPES, pH 7.4). Why HEPES? Common buffers like phosphate actively compete for metal ions, which will artificially inflate your apparent 
    
    
    
    and skew the binding isotherm[1].
  • Sequential Metal Addition: Titrate the metal salt from 0 to 5.0 equivalents. Crucial Step: The metal stock must be prepared in the exact same

    
     ligand solution. Why? This ensures the ligand concentration remains perfectly constant throughout the titration, guaranteeing that absorbance changes are strictly due to complexation, not dilution artifacts.
    
  • Equilibration: Allow 5 minutes of equilibration per addition. While pyridyl-metal coordination is generally rapid, steric hindrance from bulky side chains can introduce kinetic delays.

  • Self-Validation (Isosbestic Points): Overlay all acquired UV-Vis spectra. You must observe a sharp, non-shifting isosbestic point. If the isosbestic point drifts, it is an immediate red flag indicating that secondary processes (e.g., aggregation, precipitation, or stepwise multi-metal binding) are occurring, and simple 1:1 binding models cannot be applied[2].

  • Data Extraction: Plot the change in absorbance (

    
    ) against metal concentration and fit the curve using the Benesi-Hildebrand method to extract the complex formation constant[1].
    
Protocol B: ¹H NMR Titration for Structural Elucidation

Objective: Confirm the rigid bidentate/tridentate coordination of a pyridyl ligand to a diamagnetic metal (e.g., Pt²⁺ or Zn²⁺).

  • Solvent Selection: Dissolve the ligand in a deuterated, non-competing solvent (e.g., DMSO-d₆). Causality: Highly coordinating solvents (like D₂O or CD₃CN) can outcompete weak pyridyl donors, preventing complex formation entirely[3].

  • Baseline Acquisition: Acquire a high-resolution ¹H NMR spectrum of the free ligand. Note the chemical shift of the aliphatic methylene protons bridging the pyridyl rings (typically a sharp singlet around 3.5–4.0 ppm)[3].

  • In Situ Complexation: Add 1.0 equivalent of the metal salt (e.g., K₂PtCl₄) directly to the NMR tube and incubate.

  • Signal Tracking & Self-Validation: Monitor the methylene protons. In the free ligand, fast bond rotation makes these protons magnetically equivalent. Upon successful, rigid metal chelation, the DPA arms lose rotational freedom. Validation Check: The original singlet must split into a distinct AB doublet system (two doublets)[3][4]. This specific splitting pattern is an undeniable, self-validating proof of rigid coordination geometry around the metal center.

Field Insight: The "Silent" Metal Trap. When characterizing Zn²⁺ binding using NMR, even trace amounts of paramagnetic impurities (like Cu²⁺ or Fe³⁺) in your glassware or metal salts will cause massive, inexplicable line broadening. Always pre-treat NMR tubes with an EDTA wash and utilize


 trace-metals basis salts to ensure spectral clarity.

References

  • Development of Dipicolylamine-Modified Cyclodextrins for the Design of Selective Guest-Responsive Receptors for ATP. mdpi.com. 1

  • Comparison of 1H NMR shifts (ppm) of dipicolylamine units of ligands and complexes in DMSO-d6. researchgate.net. 3

  • A new biphenol-dipicolylamine based ligand and its dinuclear Zn2+ complex as fluorescent sensors for ibuprofen and ketoprofen in aqueous solution. rsc.org. 2

  • Metal complexes with functionalised 2,2'-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol. scispace.com. 5

  • Carbohydrate-Appended 2,2'-Dipicolylamine Metal Complexes as Potential Imaging Agents. acs.org.4

Sources

Safety & Regulatory Compliance

Safety

Handling 2-Amino-4-(pyridin-2-yl)butanoic acid: A Safety &amp; Operational Guide

Executive Summary & Risk Profile[1] Compound: 2-Amino-4-(pyridin-2-yl)butanoic acid CAS: 1310682-98-4 (Representative/Analogous) Physical State: Solid (Powder/Crystalline) Critical Safety Notice: As a specialized unnatur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile[1]

Compound: 2-Amino-4-(pyridin-2-yl)butanoic acid CAS: 1310682-98-4 (Representative/Analogous) Physical State: Solid (Powder/Crystalline)

Critical Safety Notice: As a specialized unnatural amino acid used in peptide synthesis and medicinal chemistry, this substance falls under the category of "Substances Not Fully Tested." While the amino acid backbone suggests zwitterionic stability, the pyridine moiety introduces specific risks regarding neurotoxicity and transdermal absorption.

Operational Doctrine: Treat this compound with Universal Precautions for "Unknown Toxicity." Do not rely on the relative safety of standard amino acids (e.g., Alanine) as a benchmark. The pyridine side chain dictates the safety protocol.

Hazard Identification (Structural Analysis)
Structural ComponentAssociated Hazard RiskGHS Classification (Precautionary)
Amino Acid Backbone Inhalation of fine dust; respiratory sensitization.H335 (May cause respiratory irritation)
Pyridine Ring Skin/Eye irritation; Potential transdermal toxicity; Neurological effects (tremors) if absorbed in high quantities.H315, H319, H302/H312 (Harmful if swallowed/in contact with skin)
Zwitterionic Solid Electrostatic charging; particle dispersion during weighing.Physical Hazard: Combustible Dust

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the specific operational state of the chemical. The transition from solid to solution significantly alters the permeation risk.

PPE Selection Table
Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Synthesis/Extraction)Rationale
Respiratory N95 or P100 Respirator (if outside hood); Fume Hood (Preferred)Fume Hood (Mandatory)Pyridine derivatives have distinct odors and potential inhalation toxicity. Engineering controls (Hood) are primary.
Hand Protection Nitrile Gloves (4-5 mil)Double Gloving (Nitrile over Nitrile) or Laminate (Silver Shield)Pyridines can permeate standard nitrile over time. Double gloving provides a "breakthrough" buffer.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Solution phase introduces splash risk; Pyridine is a severe eye irritant.
Body Protection Lab Coat (Cotton/Poly blend), long sleevesLab Coat + Chemical Apron (if >100mL)Prevent dust accumulation on street clothes; prevent solution soak-through.

Operational Workflow & Containment

The following diagram illustrates the "Safe Path" for handling this compound, emphasizing the critical control points (CCPs) where exposure risk is highest.

SafetyProtocol cluster_hood Fume Hood Containment Zone Storage 1. Storage (Dessicated, +4°C) PPE_Donning 2. PPE Donning (Nitrile + Lab Coat) Storage->PPE_Donning Retrieve Engineering 3. Engineering Control (Fume Hood On) PPE_Donning->Engineering Verify Airflow Weighing 4. Weighing (Anti-static Gun + Spatula) Engineering->Weighing Transfer Container Solubilization 5. Solubilization (Solvent Addition) Weighing->Solubilization Add Solvent Waste 7. Waste Disposal (Segregated Stream) Weighing->Waste Contaminated Wipes Reaction 6. Reaction/Usage Solubilization->Reaction Process Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing the Fume Hood Containment Zone as the primary barrier against exposure.

Detailed Standard Operating Procedure (SOP)

Phase A: Preparation & Weighing

Objective: Minimize dust generation and inhalation exposure.[1][2]

  • Engineering Check: Verify fume hood face velocity is between 80–120 fpm (feet per minute).

  • Static Control: Amino acids are prone to static charge. Use an anti-static gun or polonium strip inside the balance chamber to prevent powder "jumping," which causes invisible contamination.

  • Weighing Technique:

    • Place a tared vial inside the hood.

    • Transfer solid using a clean spatula. Do not pour from the source bottle.

    • Why? Pouring creates a dust cloud. Spatula transfer is controlled.

  • Decontamination: Wipe the exterior of the source bottle and the balance area with a damp paper towel (water/ethanol) immediately after weighing. Dispose of the wipe as hazardous waste.

Phase B: Solubilization (High Risk)

Objective: Prevent transdermal absorption. Pyridine derivatives often penetrate skin faster when dissolved in organic solvents (e.g., DCM, DMF).

  • Glove Check: Inspect gloves for micro-tears before handling solvents.

  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to prevent splashing.

  • Spill Response (Solution):

    • If < 5mL: Cover with absorbent pad, place in fume hood to evaporate or dispose.

    • If > 5mL: Evacuate area, allow vapors to clear via ventilation, then clean wearing double gloves and respiratory protection .

Phase C: Waste Disposal

Regulatory Compliance: Do not flush down the drain. Pyridine compounds are often regulated due to odor and aquatic toxicity.

  • Solid Waste: Place contaminated weighing boats, gloves, and paper towels in a sealed hazardous waste bag (Solid Organic).

  • Liquid Waste: Segregate into "Toxic Organic Waste" or "Halogenated Waste" (if DCM is used).

  • Labeling: Clearly label waste tags with "Contains Pyridine Derivative" to alert waste handlers of potential odors.

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Inhalation (Dust) Move to fresh air immediately.Monitor for respiratory distress or dizziness (neurotoxic sign).
Skin Contact (Solid) Brush off solid, then wash with soap/water for 15 min.Monitor for redness/irritation.
Skin Contact (Solution) Urgent: Remove contaminated clothing. Wash skin with soap/water for 20 min.Seek medical attention if solvent was DMSO or DMF (enhanced absorption).
Eye Contact Flush with eyewash station for 15 min. Hold eyelids open.Mandatory ophthalmology consult.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] National Academies Press.[3]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).

  • PubChem. Compound Summary: 2-Aminopyridine (Structural Analog for Hazard Estimation).

  • Fisher Scientific. Safety Data Sheet: L-2-Aminobutyric acid (Backbone Analog).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-4-(pyridin-2-yl)butanoic acid
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2-Amino-4-(pyridin-2-yl)butanoic acid
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